molecular formula C13H9FO2 B157549 2-(4-Fluorophenyl)benzoic acid CAS No. 1841-57-2

2-(4-Fluorophenyl)benzoic acid

Cat. No.: B157549
CAS No.: 1841-57-2
M. Wt: 216.21 g/mol
InChI Key: LGVNEKHPDXUTKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)benzoic acid is a useful research compound. Its molecular formula is C13H9FO2 and its molecular weight is 216.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVNEKHPDXUTKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382217
Record name 2-(4-Fluorophenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1841-57-2
Record name 4′-Fluoro[1,1′-biphenyl]-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1841-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-(4-Fluorophenyl)benzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic methodologies for 2-(4-fluorophenyl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. This document details established synthesis routes, including the Suzuki-Miyaura coupling, the Ullmann condensation, and Grignard reactions, with a focus on providing actionable experimental protocols and comparative data.

Core Synthesis Methodologies

The synthesis of this compound primarily revolves around the formation of a carbon-carbon bond between a phenyl and a 4-fluorophenyl group. The principal strategies employed are modern cross-coupling reactions and classical organometallic chemistry.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. For the synthesis of this compound, a common approach involves a multi-step sequence. This typically includes the protection of a 2-halobenzoic acid as an ester, followed by the Suzuki-Miyaura coupling with 4-fluorophenylboronic acid, and concluding with the hydrolysis of the ester to yield the desired carboxylic acid.

Ullmann Condensation

The Ullmann condensation is a classic method for the formation of biaryl compounds through the copper-catalyzed reaction of two aryl halides. While effective, this reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper.[1][2] Modern modifications of the Ullmann reaction have been developed to proceed under milder conditions.

Grignard Reaction

The Grignard reaction offers a traditional approach where an organomagnesium halide (Grignard reagent) reacts with an electrophile. For the synthesis of this compound, a conceivable route involves the formation of a Grignard reagent from a suitable biphenyl precursor, followed by carboxylation with carbon dioxide.[3][4][5]

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for the different synthesis methods. Please note that specific yields and conditions can vary based on the exact reagents, catalysts, and reaction scale used.

MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
Suzuki-Miyaura Coupling Methyl 2-bromobenzoate, 4-Fluorophenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/Ethanol/Water80-10012-2485-95
Ullmann Condensation 2-Chlorobenzoic acid, 4-FluoroanisoleCopper powder, K₂CO₃DMF or Pyridine150-20024-48Moderate
Grignard Reaction 2-Bromo-4'-fluorobiphenylMagnesium, CO₂Diethyl ether or THF0 to reflux2-4Variable

Detailed Experimental Protocols

Key Experiment: Synthesis of Methyl 2-(4-fluorophenyl)benzoate via Suzuki-Miyaura Coupling

This protocol details the synthesis of the methyl ester precursor to this compound.

Materials:

  • Methyl 2-bromobenzoate

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, combine methyl 2-bromobenzoate (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • A solvent mixture of toluene, ethanol, and water (in a 4:1:1 ratio) is added to the flask.

  • The reaction mixture is degassed with nitrogen or argon for 15-20 minutes.

  • The flask is then heated to reflux (approximately 90-100 °C) and stirred vigorously for 12-24 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield pure methyl 2-(4-fluorophenyl)benzoate.

Key Experiment: Hydrolysis of Methyl 2-(4-fluorophenyl)benzoate

This protocol describes the final step to obtain this compound.

Materials:

  • Methyl 2-(4-fluorophenyl)benzoate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 2-(4-fluorophenyl)benzoate (1.0 eq) in a mixture of methanol or ethanol and water.[6][7]

  • Add a solution of sodium hydroxide or potassium hydroxide (2.0-3.0 eq) to the flask.[6]

  • The reaction mixture is heated to reflux for 2-4 hours.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, the alcohol is removed under reduced pressure.

  • The remaining aqueous solution is diluted with water and washed with diethyl ether or ethyl acetate to remove any unreacted ester.

  • The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of approximately 2, resulting in the precipitation of the carboxylic acid.

  • The solid product is collected by vacuum filtration, washed with cold water, and dried to afford this compound.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key synthetic pathways.

Suzuki_Miyaura_Pathway cluster_esterification Step 1: Esterification cluster_coupling Step 2: Suzuki-Miyaura Coupling cluster_hydrolysis Step 3: Hydrolysis 2-Bromobenzoic_acid 2-Bromobenzoic acid Methyl_2-bromobenzoate Methyl 2-bromobenzoate 2-Bromobenzoic_acid->Methyl_2-bromobenzoate Reflux Methanol Methanol Methanol->Methyl_2-bromobenzoate H2SO4 H₂SO₄ (cat.) H2SO4->Methyl_2-bromobenzoate Methyl_2-(4-fluorophenyl)benzoate Methyl 2-(4-fluorophenyl)benzoate Methyl_2-bromobenzoate->Methyl_2-(4-fluorophenyl)benzoate Toluene/Ethanol/Water, Reflux 4-Fluorophenylboronic_acid 4-Fluorophenylboronic acid 4-Fluorophenylboronic_acid->Methyl_2-(4-fluorophenyl)benzoate Pd_catalyst Pd(OAc)₂ / PPh₃ Pd_catalyst->Methyl_2-(4-fluorophenyl)benzoate Base K₂CO₃ Base->Methyl_2-(4-fluorophenyl)benzoate Final_Product This compound Methyl_2-(4-fluorophenyl)benzoate->Final_Product 1. Reflux 2. Acidification NaOH NaOH / H₂O NaOH->Final_Product HCl HCl (aq) HCl->Final_Product General_Synthetic_Approaches Starting_Materials Aryl Halides & Boronic Acids/ Organometallics Suzuki Suzuki-Miyaura Coupling Starting_Materials->Suzuki Ullmann Ullmann Condensation Starting_Materials->Ullmann Grignard Grignard Reaction Starting_Materials->Grignard Intermediate Biaryl Intermediate Suzuki->Intermediate Ullmann->Intermediate Grignard->Intermediate Final_Product This compound Intermediate->Final_Product Further transformation (e.g., Hydrolysis, Carboxylation)

References

An In-Depth Technical Guide on the Physicochemical Properties of 2-(4-Fluorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)benzoic acid is a fluorinated derivative of benzoic acid with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom onto the phenyl ring can significantly influence the molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a workflow for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below. These values are a combination of experimentally determined and computationally predicted data.

PropertyValueSource
Molecular Formula C₁₃H₉FO₂-
Molecular Weight 216.21 g/mol -
Appearance White to off-white crystalline solidGeneral observation
Melting Point 124.92 °C[1]
Boiling Point (est.) 364.5 °CEstimated
Water Solubility (est.) 22.05 - 39.201 mg/L[1]
pKa (predicted) ~4.0 - 4.2Based on similar compounds
LogP (predicted) ~3.5 - 4.0Based on similar compounds

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory procedures for aromatic carboxylic acids and can be adapted for this compound.

Melting Point Determination

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp®)

  • Capillary tubes

  • Mortar and pestle

  • Spatula

Procedure:

  • A small sample of dry this compound is finely ground using a mortar and pestle.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a rate of 10-15 °C per minute for a preliminary determination.

  • The approximate melting range is observed.

  • The apparatus is allowed to cool.

  • A second sample is prepared and heated rapidly to about 15-20 °C below the approximate melting point.

  • The heating rate is then reduced to 1-2 °C per minute.

  • The temperature at which the first liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[2][3]

Aqueous Solubility Determination

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

Procedure (Shake-Flask Method):

  • An excess amount of this compound is added to a series of vials containing a known volume of purified water.

  • The vials are sealed and placed in a constant temperature shaker bath (e.g., 25 °C) and agitated for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, the samples are allowed to stand to allow for the sedimentation of undissolved solid.

  • The samples are then centrifuged to further separate the solid and liquid phases.

  • A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent.

  • The concentration of this compound in the diluted supernatant is determined using a calibrated analytical method such as UV-Vis spectrophotometry (at a predetermined λmax) or HPLC.

  • The solubility is calculated and expressed in mg/L or mol/L.[4][5]

pKa Determination (Potentiometric Titration)

Apparatus:

  • pH meter with a glass electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Analytical balance

Procedure:

  • A precisely weighed amount of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol) in a beaker.

  • The pH electrode is calibrated using standard buffer solutions.

  • The beaker is placed on a magnetic stirrer, and the initial pH of the solution is recorded.

  • The standardized NaOH solution is added in small, known increments from the burette.

  • After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of NaOH added.

  • The equivalence point is determined from the point of inflection of the titration curve (or from the maximum of the first derivative plot).

  • The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Identity Structural Confirmation (NMR, MS) Purification->Identity Purity Purity Assessment (HPLC, Elemental Analysis) Identity->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint Solubility Aqueous Solubility Purity->Solubility pKa pKa Determination Purity->pKa LogP LogP Determination Purity->LogP DataAnalysis Data Compilation & Analysis MeltingPoint->DataAnalysis Solubility->DataAnalysis pKa->DataAnalysis LogP->DataAnalysis Report Technical Report Generation DataAnalysis->Report

Caption: A general workflow for the synthesis, purification, and physicochemical characterization of a new chemical entity.

This comprehensive guide provides essential information for researchers and developers working with this compound. The presented data and protocols form a solid foundation for further investigation and application of this compound in various scientific disciplines.

References

An In-depth Technical Guide to 2-(4-Fluorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1841-57-2

This technical guide provides a comprehensive overview of 2-(4-Fluorophenyl)benzoic acid, a fluorinated biaryl carboxylic acid of interest to researchers, scientists, and professionals in drug development and materials science. This document outlines its chemical properties, synthesis, potential biological activities, and relevant experimental methodologies.

Chemical and Physical Properties

This compound, also known as 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid, is a white crystalline solid. The incorporation of a fluorine atom onto the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and organic synthesis.

Table 1: Physicochemical and Computational Data for this compound

PropertyValue
CAS Number 1841-57-2
Molecular Formula C₁₃H₉FO₂
Molecular Weight 216.21 g/mol
Melting Point >225 °C
Boiling Point 340.9 °C at 760 mmHg
Appearance White crystalline solid
Topological Polar Surface Area (TPSA) 37.3 Ų
logP (calculated) 3.19
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 2

Synthesis of this compound

The primary synthetic route to this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for the creation of biaryl systems. The general scheme involves the coupling of a 2-halobenzoic acid derivative with a 4-fluorophenylboronic acid.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the synthesis of 2-arylbenzoic acids, adapted for the specific synthesis of this compound. This protocol is based on established methodologies for sterically hindered substrates.

Materials:

  • 2-Bromobenzoic acid (1.0 equivalent)

  • 4-Fluorophenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equivalents)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equivalents)

  • Toluene, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid, 4-fluorophenylboronic acid, and anhydrous potassium phosphate.

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate and RuPhos in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.

  • Solvent Addition and Degassing: Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere (argon or nitrogen) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or flash column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 2-Bromobenzoic Acid - 4-Fluorophenylboronic Acid - K3PO4 B Add Pd(OAc)2/RuPhos Catalyst System C Add Anhydrous Toluene & Degas with Argon D Heat to 100°C (12-24h) C->D Suzuki Coupling E Cool & Acidify with 1M HCl D->E Reaction Complete F Extract with Ethyl Acetate G Wash, Dry, & Concentrate H Purify by Recrystallization or Chromatography I This compound

A representative workflow for the synthesis of this compound.

Potential Biological Activities and Applications

While specific biological data for this compound is not extensively documented in publicly available literature, the structural motif is common in compounds with a wide range of pharmacological activities. The introduction of fluorine can enhance metabolic stability and binding affinity to biological targets. Derivatives of fluorinated benzoic acids are being investigated for various therapeutic applications.

Anticancer and Antimicrobial Potential

Derivatives of benzoic acid and fluorinated aromatic compounds have shown promise as both anticancer and antimicrobial agents. For instance, certain fluorophenyl-substituted pyrazole derivatives have demonstrated potent antibacterial activity, with Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL against various Gram-positive bacteria. Similarly, other benzoic acid derivatives have been evaluated for their anticancer properties, with some showing IC₅₀ values in the low micromolar range against cell lines like MCF-7 (human breast adenocarcinoma).

Table 2: Representative Biological Activity of Structurally Related Compounds

Compound ClassActivity TypeTarget/OrganismPotency (IC₅₀ / MIC)
Fluorophenyl-substituted pyrazolesAntibacterialS. aureusMIC as low as 1 µg/mL
Benzoic acid-triazole hybridsAnticancerMCF-7 cellsIC₅₀: 15.6 µM
Sulfonamido-benzoic acid derivativesAnticancerHT-29 cellsIC₅₀: 3.9 µM
Fluorinated benzofuran derivativesAnticancerHCT116 cellsIC₅₀: 19.5 µM

Note: The data in this table is for structurally related compounds and should not be directly attributed to this compound itself without specific experimental validation.

Mechanism of Action Considerations

The mechanism of action for benzoic acid derivatives can be diverse. In antimicrobial applications, they may disrupt cellular processes through their acidic nature or by inhibiting key enzymes, such as those involved in folate synthesis. In the context of cancer, potential mechanisms could involve the inhibition of enzymes like histone deacetylases (HDACs) or interference with specific signaling pathways that are crucial for cancer cell proliferation and survival.

Due to the lack of specific data for this compound, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate its specific biological targets and mechanisms of action.

Spectroscopic Data Interpretation

While specific spectra for this compound are not provided, the expected characteristic peaks based on its structure are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

  • C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm⁻¹.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band between 1720-1680 cm⁻¹.

  • C=C Stretch (Aromatic): Multiple bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretch (Carboxylic Acid): A peak in the 1320-1210 cm⁻¹ range.

  • C-F Stretch: A strong absorption typically found in the 1250-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum would show complex multiplets in the aromatic region (typically 7.0-8.2 ppm). The carboxylic acid proton would appear as a broad singlet far downfield (often >10 ppm).

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbon (typically >165 ppm) and multiple signals in the aromatic region (115-165 ppm). The carbon atom directly bonded to the fluorine atom would show a large coupling constant (¹JC-F).

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of pharmaceutical development and materials science. Its synthesis is readily achievable through established methods like the Suzuki-Miyaura cross-coupling. While specific biological data for this compound is limited, its structural features suggest that it is a promising scaffold for the design of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further investigation into its biological activity and mechanism of action is warranted to fully explore its potential.

IUPAC name for 2-(4-Fluorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid, a fluorinated biphenyl derivative of significant interest in medicinal chemistry and organic synthesis. The introduction of a fluorine atom onto the biphenyl scaffold can substantially modify the molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and target binding affinity. This document details the compound's chemical properties, established synthesis protocols, spectroscopic characterization, and its applications as a key building block in the development of novel therapeutic agents. Particular attention is given to its role in crafting anti-inflammatory, analgesic, and potential anti-cancer drugs.

Chemical Identity and Properties

The formal IUPAC name for the compound commonly referred to as 2-(4-Fluorophenyl)benzoic acid is 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid . The fluorine substituent is located at the para-position of one phenyl ring, which is attached to the ortho-position of the benzoic acid moiety.

Table 1: Physicochemical Properties of 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid

PropertyValueReference
IUPAC Name 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid[1]
CAS Number 1841-57-2[1]
Molecular Formula C₁₃H₉FO₂[2]
Molecular Weight 216.21 g/mol [2]
Melting Point 124.92 °C (Predicted)[1]
Boiling Point 340.25 - 364.5 °C (Predicted)[1]
Water Solubility 22.05 - 39.20 mg/L (Predicted)[1]
Appearance White solid (typical for biphenyl carboxylic acids)
LogP 3.7[2]

Synthesis Protocols

The synthesis of 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid and its analogs typically relies on cross-coupling reactions that form the central carbon-carbon bond between the two phenyl rings. The Stille and Suzuki coupling reactions are common and effective methods.

Experimental Protocol: Stille Cross-Coupling

This protocol describes a representative synthesis using a Stille cross-coupling reaction.[1]

Materials:

  • 2-Chlorobenzoic acid

  • (4-Fluorophenyl)tributylstannane

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, three-necked flask under an inert atmosphere, add 2-chlorobenzoic acid (1 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the anhydrous solvent.

  • Stir the mixture at room temperature until the solids are dissolved.

  • Add (4-Fluorophenyl)tributylstannane (1.1 equivalents) to the reaction mixture via syringe.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[3][4]

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to remove tin byproducts.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid.

G cluster_start Starting Materials A 2-Chlorobenzoic Acid C Stille Cross-Coupling (Pd Catalyst, Heat) A->C B (4-Fluorophenyl)tributylstannane B->C D Workup (Aqueous KF Quench, Extraction) C->D E Purification (Chromatography/Recrystallization) D->E F Final Product: 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid E->F

Caption: General workflow for the synthesis via Stille coupling.

Structural Elucidation and Spectroscopic Analysis

The structure of 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid is confirmed using a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.2 ppm). The protons on the fluorophenyl ring will exhibit coupling to the ¹⁹F nucleus, leading to characteristic splitting patterns.[5] The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).[6]

    • ¹³C NMR : The spectrum will display 13 distinct carbon signals. The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant. The chemical shift of the carboxylic carbon is expected around 170 ppm.

    • ¹⁹F NMR : A single resonance will confirm the presence of the fluorine atom.

  • Infrared (IR) Spectroscopy : The IR spectrum will show a broad O-H stretching band for the carboxylic acid group (approx. 2500-3300 cm⁻¹), a sharp C=O stretching band (approx. 1680-1710 cm⁻¹), and C-F stretching vibrations (approx. 1150-1250 cm⁻¹).[6][7]

  • Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M+) corresponding to the compound's molecular weight (216.21 g/mol ).

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated benzoic acid derivatives are valuable scaffolds in drug discovery.[5] The fluorine atom can enhance metabolic stability, increase binding affinity to biological targets, and improve pharmacokinetic properties.[8]

  • Anti-inflammatory Agents : Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a biphenyl or related diaryl structure. This compound serves as a key intermediate for synthesizing more complex molecules with potential anti-inflammatory and analgesic properties.[8]

  • Anticancer Research : Benzoic acid derivatives have been explored for their anticancer properties.[9][10] A structurally similar compound, 4-(4-Fluorophenyl)benzoic acid, has been shown to bind to the anti-apoptotic protein Bcl-2.[11] This suggests that derivatives of 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid could be investigated as potential modulators of apoptosis for cancer therapy.

  • Neurological Disorders : The 2-(4-fluorophenyl) moiety is a key feature in molecules designed as positive allosteric modulators of the α1β2γ2 GABA-A receptor, which is a target for treating various neurological dysfunctions.[12]

Biological Activity and Signaling Pathways

The primary known biological relevance for this structural class is its potential interaction with the Bcl-2 family of proteins, which are central regulators of the intrinsic (mitochondrial) apoptosis pathway.

Bcl-2 and Apoptosis Regulation: Bcl-2 is an anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria. By binding to and inhibiting pro-apoptotic proteins like Bax and Bak, Bcl-2 maintains mitochondrial membrane integrity and prevents the activation of the caspase cascade, thereby inhibiting cell death. Small molecules that mimic the action of pro-apoptotic proteins can bind to Bcl-2, disrupting its inhibitory function and inducing apoptosis. This is a key strategy in cancer drug development.[11]

G cluster_pathway Intrinsic Apoptosis Pathway cluster_drug Therapeutic Intervention Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondria Bax->Mito Promotes CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Drug Bcl-2 Inhibitor (e.g., 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid derivative) Drug->Bcl2 Inhibits

Caption: Role of Bcl-2 in apoptosis and its potential inhibition.

Conclusion

4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its fluorinated biphenyl structure provides a robust scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation, pain, and oncology. The synthetic accessibility and the potential for diverse functionalization make it a compound of high interest for researchers and drug development professionals aiming to create next-generation pharmaceuticals with improved efficacy and safety profiles.

References

In-depth Technical Guide: Molecular Structure of 2-(4-Fluorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

This guide aims to provide a comprehensive technical overview of the molecular structure of 2-(4-Fluorophenyl)benzoic acid. However, after an extensive search of crystallographic databases and scientific literature, a definitive crystal structure in the form of a Crystallographic Information File (CIF) for this compound is not publicly available at this time. The Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures, does not appear to contain a deposition for this specific compound.

The absence of a publicly available crystal structure prevents a detailed analysis of bond lengths, bond angles, torsion angles, and the overall three-dimensional arrangement of the molecule in the solid state. This information is fundamental to understanding its physical and chemical properties, as well as its potential interactions with biological targets.

General Molecular Structure

This compound is a biaryl carboxylic acid. Its structure consists of a benzoic acid moiety where the phenyl ring is substituted at the 2-position with a 4-fluorophenyl group. The presence of the fluorine atom, a highly electronegative element, is expected to influence the electronic properties and conformation of the molecule. The dihedral angle between the two phenyl rings is a key structural parameter that would be determined from crystallographic data. This angle is influenced by steric hindrance between the ortho-substituents and electronic effects.

Synthesis and Characterization

While a specific, detailed protocol for the synthesis of this compound was not found, a common and effective method for the synthesis of such biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

A typical synthesis would involve the palladium-catalyzed cross-coupling of a boronic acid with an aryl halide.

Workflow Diagram:

G General Workflow for Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_solvent Solvent cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A 2-Halobenzoic Acid Ester F Inert Atmosphere (N2 or Ar) Heat A->F B 4-Fluorophenylboronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3, Cs2CO3) D->F E Solvent (e.g., Toluene, Dioxane, Water) E->F G Aqueous Work-up F->G H Extraction with Organic Solvent G->H I Column Chromatography H->I J Hydrolysis of Ester I->J K This compound J->K G Workflow for Single-Crystal X-ray Diffraction A Synthesis & Purification of This compound B Crystal Growth (e.g., slow evaporation, vapor diffusion) A->B C Selection of a Suitable Single Crystal B->C D Mounting on Diffractometer C->D E Data Collection (X-ray diffraction patterns) D->E F Data Processing & Reduction E->F G Structure Solution F->G H Structure Refinement G->H I Generation of CIF file and Structural Analysis H->I

An In-depth Technical Guide on the Solubility of 2-(4-Fluorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research indicates a significant lack of publicly available quantitative solubility data for 2-(4-Fluorophenyl)benzoic acid in various organic solvents. This guide provides the sole available data point for its aqueous solubility and offers a comprehensive overview of the standard experimental methodologies that can be employed to determine the solubility of this compound. The principles and protocols detailed herein are based on established methods for analogous compounds, such as benzoic acid, and serve as a foundational reference for researchers aiming to generate solubility data for this compound.

Introduction

This compound is a fluorinated derivative of benzoic acid. The introduction of a fluorine atom can significantly alter the physicochemical properties of the parent molecule, including its solubility, which is a critical parameter in drug development and various chemical processes. Solubility influences a compound's bioavailability, formulation, and reaction kinetics. This guide provides a framework for understanding and determining the solubility of this compound.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases yielded limited quantitative solubility data for this compound. The available information is summarized below. Researchers are encouraged to use the experimental protocols outlined in the subsequent section to generate more extensive and comparative data in various solvents.

Table 1: Known Solubility Data for this compound

SolventTemperature (°C)Solubility (mg/L)Method
WaterNot Specified22.05[1]EPA T.E.S.T. (Estimation Program Interface) Suite[1]
WaterNot Specified39.201[1]EPI Suite (Estimation Program Interface)[1]

Note: The conflicting values from the EPA T.E.S.T. and EPI Suite models highlight the need for experimental verification.

Experimental Protocols for Solubility Determination

The solubility of a compound can be determined through various experimental methods. The choice of method often depends on the properties of the solute and solvent, the required accuracy, and the available equipment. Two common and reliable methods are the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask).

    • Ensure there is enough solid to maintain a saturated solution with some undissolved solute remaining.

  • Equilibration:

    • Agitate the mixture at a constant temperature using a magnetic stirrer, orbital shaker, or rotator.

    • Allow the solution to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.

  • Separation of Undissolved Solute:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

    • Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer a precise volume of the clear filtrate into a pre-weighed, dry container (e.g., an evaporating dish or beaker).

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

    • Once the solvent is completely removed, place the container with the dried solute in a desiccator to cool to room temperature.

    • Weigh the container with the dried solute. The difference between this mass and the initial mass of the empty container is the mass of the dissolved this compound.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved solute (g)) / (Volume of filtrate (L))

UV-Vis Spectrophotometric Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is a sensitive method that requires a smaller amount of material compared to the gravimetric method.

Protocol:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the solvent of interest.

    • Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution and Sampling:

    • Prepare a saturated solution and achieve equilibrium as described in the gravimetric method (steps 1 and 2).

    • Filter the saturated solution to obtain a clear filtrate as described in step 3 of the gravimetric method.

  • Sample Analysis:

    • Dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted filtrate at the λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a compound.

Solubility_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_result Result A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B Agitate C Allow undissolved solid to settle B->C D Filter supernatant (e.g., 0.45 µm filter) C->D E Gravimetric Method D->E F Spectrophotometric Method D->F G Evaporate solvent and weigh residue E->G H Dilute filtrate and measure absorbance F->H I Calculate Solubility G->I H->I

Caption: General experimental workflow for solubility determination.

Conclusion

While specific solubility data for this compound is scarce, this guide provides the necessary framework for researchers to experimentally determine this crucial parameter. The detailed protocols for the gravimetric and UV-Vis spectrophotometric methods offer reliable approaches for generating accurate and reproducible solubility data. The generation of a comprehensive solubility profile in various solvents and at different temperatures will be invaluable for the future development and application of this compound in pharmaceutical and chemical research.

References

A Technical Guide to the Spectral Analysis of 2-(4-Fluorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 2-(4-Fluorophenyl)benzoic acid (also known as 4'-fluoro-[1,1'-biphenyl]-2-carboxylic acid), a molecule of interest in chemical synthesis and drug discovery. The comprehensive characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is crucial for confirming its structure, purity, and stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR Spectral Data

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. Due to the two substituted aromatic rings, the spectrum is expected to show complex multiplets in the aromatic region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0Singlet (broad)1H-COOH
~7.95Doublet of Doublets1HH-6
~7.65Triplet of Doublets1HH-4
~7.50Doublet of Doublets2HH-2', H-6'
~7.45Triplet of Doublets1HH-5
~7.38Doublet1HH-3
~7.20Triplet2HH-3', H-5'

Note: Data is predicted based on established substituent effects on aromatic systems. Spectra are typically recorded in solvents like DMSO-d₆ or CDCl₃.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The presence of the fluorine atom causes characteristic splitting of the signals for the carbons in the fluorophenyl ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignmentNotes
~168.5C=O (Carboxylic Acid)
~162.5C-4'Doublet, ¹JCF ≈ 245 Hz
~145.0C-1
~137.0C-1'Doublet, ⁴JCF ≈ 3 Hz
~132.0C-2
~131.5C-2', C-6'Doublet, ³JCF ≈ 8 Hz
~131.0C-4
~129.5C-6
~128.0C-5
~127.5C-3
~115.5C-3', C-5'Doublet, ²JCF ≈ 21 Hz

Note: Data is predicted based on established substituent effects.[1]

Experimental Protocol for NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker or JEOL instrument, operating at a frequency of 400 MHz or higher for ¹H NMR.[1]

  • Data Acquisition: Acquire the ¹H spectrum using a standard pulse program. Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
2500-3300Strong, BroadO-H stretchCarboxylic Acid (-COOH)
~3060MediumC-H stretchAromatic
~1700Strong, SharpC=O stretchCarboxylic Acid (-COOH)
~1600, ~1480Medium-StrongC=C stretchAromatic Rings
~1300MediumC-O stretchCarboxylic Acid (-COOH)
~1220StrongC-F stretchAryl-Fluoride
~920Medium, BroadO-H bend (out-of-plane)Carboxylic Acid Dimer

Note: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.[2][3]

Experimental Protocol for IR
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Perform a background scan of the empty ATR crystal or a pure KBr pellet first, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. The molecular weight of this compound (C₁₃H₉FO₂) is 216.21 g/mol .

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/z ValueProposed FragmentFormula of Lost Neutral
216[M]⁺• (Molecular Ion)-
199[M - OH]⁺•OH
171[M - COOH]⁺•COOH
170[M - H₂O - CO]⁺•H₂O + CO
142[C₁₁H₇]⁺HF + CO
Experimental Protocol for MS
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a "soft" technique often used with LC-MS systems, which would likely show the protonated molecule [M+H]⁺ at m/z 217.[4] EI is a "harder" technique that induces more fragmentation.

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For structural elucidation, tandem MS (MS/MS) can be performed, where the molecular ion is isolated and fragmented to observe its daughter ions.

Integrated Spectral Analysis Workflow

The conclusive identification of this compound relies on the integration of data from all three spectroscopic techniques. The workflow diagram below illustrates this logical progression from sample to final structure confirmation.

G cluster_prep Preparation & Acquisition cluster_analysis Data Processing & Interpretation cluster_conclusion Conclusion Sample Sample of This compound Prep_NMR Prepare NMR Sample (in Deuterated Solvent) Sample->Prep_NMR Prep_IR Prepare IR Sample (ATR or KBr Pellet) Sample->Prep_IR Prep_MS Prepare MS Sample (in Volatile Solvent) Sample->Prep_MS Acq_NMR Acquire 1H & 13C NMR Spectra Prep_NMR->Acq_NMR Acq_IR Acquire IR Spectrum Prep_IR->Acq_IR Acq_MS Acquire Mass Spectrum Prep_MS->Acq_MS Proc_NMR Process NMR Data (FT, Phasing, Integration) Acq_NMR->Proc_NMR Proc_IR Process IR Data (Baseline Correction) Acq_IR->Proc_IR Proc_MS Process MS Data (Peak Identification) Acq_MS->Proc_MS Int_NMR Interpret NMR (Shifts, Splitting, C-F Coupling) Proc_NMR->Int_NMR Int_IR Interpret IR (Identify Functional Groups) Proc_IR->Int_IR Int_MS Interpret MS (MW, Fragmentation Pattern) Proc_MS->Int_MS Confirm Structure Confirmation & Purity Assessment Int_NMR->Confirm Int_IR->Confirm Int_MS->Confirm

Caption: Workflow for the spectral characterization of a chemical entity.

References

An In-Depth Technical Guide to 2-(4-Fluorophenyl)benzoic Acid: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Fluorophenyl)benzoic acid, a fluorinated biphenyl carboxylic acid, represents a scaffold of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom onto the phenyl ring can substantially alter the molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological context of this compound, summarizing key data and outlining potential experimental protocols. While the specific historical discovery of this compound is not extensively documented, the study of fluorinated organic compounds dates back to the late 19th century, with their systematic exploration in medicinal chemistry gaining momentum in the mid-20th century[1].

Physicochemical Properties

The properties of this compound and its isomers are crucial for understanding their behavior in chemical and biological systems. A summary of key physicochemical data is presented below.

PropertyThis compound3-(4-Fluorophenyl)benzoic acid4-(4-Fluorophenyl)benzoic acid
Molecular Formula C₁₃H₉FO₂C₁₃H₉FO₂C₁₃H₉FO₂
Molecular Weight 216.21 g/mol 216.21 g/mol 216.21 g/mol
CAS Number 1841-57-210540-39-3Not Available

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through established cross-coupling reactions, primarily the Suzuki-Miyaura coupling and the Ullmann condensation. These methods are fundamental in the formation of biaryl C-C bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biphenyl derivatives due to its high tolerance of functional groups and generally high yields. The reaction couples an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

dot

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Halobenzoic Acid (e.g., 2-Bromobenzoic Acid) F This compound A->F B 4-Fluorophenylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Toluene/Water) E->F

Caption: Suzuki-Miyaura coupling for synthesis.

Detailed Experimental Protocol (Hypothetical):

  • Reaction Setup: To a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromobenzoic acid (1 equivalent), 4-fluorophenylboronic acid (1.2 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Solvent and Base Addition: Add a degassed solvent system, such as a 3:1 mixture of toluene and water, followed by the addition of a base, for instance, potassium carbonate (2 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of biaryl compounds, typically involving the copper-catalyzed coupling of two aryl halides. A modification of this reaction can be used to couple an aryl halide with a benzoic acid derivative.

dot

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Halobenzoic Acid (e.g., 2-Iodobenzoic Acid) F This compound A->F B 4-Fluorohalobenzene (e.g., 4-Fluoroiodobenzene) B->F C Copper Catalyst (e.g., Cu Powder, CuI) C->F D Base (e.g., K₂CO₃) D->F E High-Boiling Solvent (e.g., DMF, NMP) E->F

Caption: Ullmann condensation for synthesis.

Detailed Experimental Protocol (Hypothetical):

  • Reaction Setup: In a round-bottom flask, combine 2-iodobenzoic acid (1 equivalent), 4-fluoroiodobenzene (1 equivalent), copper powder or a copper(I) salt like copper(I) iodide (2 equivalents), and a base such as potassium carbonate (2 equivalents).

  • Solvent Addition: Add a high-boiling polar solvent, for example, dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction Execution: Heat the mixture to a high temperature (typically 150-200 °C) and maintain it for several hours, monitoring the reaction by TLC.

  • Workup: After cooling, pour the reaction mixture into acidic water and extract with an organic solvent.

  • Purification: The organic extract is then washed, dried, and concentrated. The resulting crude product is purified using similar methods as described for the Suzuki-Miyaura coupling.

Biological Activity and Potential Mechanisms of Action

While specific quantitative biological data for this compound is limited in publicly available literature, its structural analogs and the broader class of biphenyl carboxylic acids have shown a range of biological activities. For instance, the related compound 4-(4-Fluorophenyl)benzoic acid has been shown to bind to the anti-apoptotic protein Bcl-2 with a dissociation constant (Kd) of 400 μM, suggesting a potential role in the regulation of apoptosis.

Given the structural similarities to known pharmacophores, potential (though unconfirmed) mechanisms of action for this compound could involve pathways commonly associated with anti-inflammatory and anticancer agents, such as the cyclooxygenase (COX) and Bcl-2 signaling pathways.

Potential Involvement in the Bcl-2 Signaling Pathway

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members like Bcl-2 prevent apoptosis by sequestering pro-apoptotic proteins. Small molecules that inhibit Bcl-2 can promote apoptosis in cancer cells.

dot

Bcl2_Pathway 2_4_FPBA This compound (Hypothetical Inhibitor) Bcl2 Bcl-2 (Anti-apoptotic) 2_4_FPBA->Bcl2 Inhibits Pro_apoptotic Pro-apoptotic proteins (e.g., Bax, Bak) Bcl2->Pro_apoptotic Inhibits Apoptosis Apoptosis Pro_apoptotic->Apoptosis Induces

Caption: Hypothetical inhibition of Bcl-2 pathway.

Potential Involvement in the COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated in inflammatory conditions and various cancers. It is a key enzyme in the biosynthesis of prostaglandins, which are lipid mediators of inflammation and cell proliferation. Inhibition of COX-2 is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

dot

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Proliferation Inflammation & Proliferation Prostaglandins->Inflammation_Proliferation 2_4_FPBA This compound (Hypothetical Inhibitor) 2_4_FPBA->COX2 Inhibits

Caption: Hypothetical inhibition of COX-2 pathway.

Conclusion and Future Directions

This compound is a molecule with significant potential for further investigation in drug discovery and materials science. While its specific biological activities and mechanisms of action are not yet well-defined in the literature, its structural characteristics suggest that it may interact with important biological pathways. The synthetic routes outlined in this guide provide a foundation for its preparation and the generation of derivatives for structure-activity relationship (SAR) studies. Future research should focus on the detailed biological evaluation of this compound to elucidate its specific targets and mechanisms of action, which will be crucial for unlocking its full therapeutic and technological potential.

References

Unveiling the Therapeutic Potential of 2-(4-Fluorophenyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)benzoic acid, a fluorinated derivative of benzoic acid, represents a scaffold of significant interest in medicinal chemistry. The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the potential biological activities of this compound, summarizing available data, detailing relevant experimental protocols, and visualizing implicated signaling pathways to facilitate further research and drug development endeavors. While direct quantitative data for this compound is limited in publicly available literature, this guide draws upon data from structurally related compounds and established experimental methodologies to provide a foundational understanding of its potential.

Potential Biological Activities

Derivatives of this compound have shown promise in several therapeutic areas, suggesting a range of biological activities for the parent compound. These include anti-inflammatory, anticancer, and neurological activities.

Anti-Inflammatory Activity
Anticancer Activity

Several studies have highlighted the anticancer potential of benzoic acid derivatives.[3] For instance, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated cytotoxicity against prostate (PC3) and breast (MCF-7) cancer cell lines, with reported IC50 values in the micromolar range.[4][5] Another potential mechanism for anticancer activity involves the inhibition of the anti-apoptotic protein Bcl-2. The related compound, 4-(4-Fluorophenyl)benzoic acid, has been shown to bind to Bcl-2, suggesting that this compound may also interact with this key regulator of apoptosis.[3][6]

Neurological Activity

The modulation of GABA-A receptors is a key mechanism for many drugs acting on the central nervous system. A derivative of this compound has been investigated as a positive allosteric modulator of GABA-A receptors, suggesting that this chemical scaffold may have applications in treating neurological disorders.[7][8]

Quantitative Data Summary

While specific quantitative data for this compound is scarce, the following table summarizes the activity of some of its derivatives and related benzoic acid compounds to provide a comparative context.

Compound/DerivativeTarget/AssayCell LineActivity (IC50/Ki)
Benzoic AcidCytotoxicity (MTT Assay)MG63 (Bone Cancer)85.54 ± 3.17 µg/mL (48h)
Benzoic AcidCytotoxicity (MTT Assay)CRM612 (Lung Cancer)Not specified
Benzoic AcidCytotoxicity (MTT Assay)A673 (Bone Cancer)Not specified
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamideCytotoxicity (MTS Assay)PC3 (Prostate Carcinoma)52 µM
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideCytotoxicity (MTS Assay)PC3 (Prostate Carcinoma)80 µM
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideCytotoxicity (MTS Assay)MCF-7 (Breast Carcinoma)100 µM

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of experimental findings. The following sections provide established protocols for key assays relevant to the potential biological activities of this compound.

Cyclooxygenase (COX) Inhibition Assay

This fluorometric assay is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.[2][9]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Known COX inhibitor (e.g., Celecoxib or Ibuprofen) as a positive control

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • COX Assay Buffer

  • Heme

  • Fluorometric Probe

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer. Dissolve the test compound and positive control in DMSO to create stock solutions, which are then serially diluted.

  • Assay Reaction: In a 96-well plate, add the COX Assay Buffer, Heme, Fluorometric Probe, and the respective COX enzyme (COX-1 or COX-2).

  • Inhibitor Addition: Add the test compound dilutions or the vehicle control (DMSO) to the respective wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Measurement: Measure the fluorescence (Excitation/Emission = 535/587 nm) kinetically for 5-10 minutes at 25°C.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound compared to the vehicle control. The IC50 value is then calculated from the dose-response curve.

COX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) prep_plate Prepare 96-well Plate add_reagents Add Buffer, Heme, Probe, and COX Enzyme prep_plate->add_reagents add_inhibitor Add Test Compound add_reagents->add_inhibitor pre_incubate Pre-incubate (15 min) add_inhibitor->pre_incubate start_reaction Initiate with Arachidonic Acid pre_incubate->start_reaction measure_fluorescence Measure Fluorescence (Ex/Em = 535/587 nm) start_reaction->measure_fluorescence calc_inhibition Calculate % Inhibition measure_fluorescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Workflow for the in vitro COX Inhibition Assay.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.[3]

Materials:

  • Human cancer cell lines (e.g., PC3, MCF-7)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate adhere_cells Allow Cells to Adhere seed_cells->adhere_cells add_compound Add Test Compound (Various Concentrations) adhere_cells->add_compound incubate_cells Incubate (48-72h) add_compound->incubate_cells add_mtt Add MTT Solution (Incubate 3-4h) incubate_cells->add_mtt solubilize Solubilize Formazan (e.g., with DMSO) add_mtt->solubilize measure_abs Measure Absorbance (570 nm) solubilize->measure_abs calc_viability Calculate % Cell Viability measure_abs->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50

Workflow for the in vitro MTT cytotoxicity assay.

Bcl-2 Competitive Binding Assay

This fluorescence polarization (FP) based assay is used to determine the binding affinity of a test compound to the Bcl-2 protein.[6][10]

Materials:

  • Recombinant human Bcl-2 protein

  • Fluorescently labeled Bak BH3 peptide (e.g., FITC-Bak BH3)

  • Test compound (this compound)

  • Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.1% BSA, 5 mM DTT)

  • 96-well black microplates

Procedure:

  • Reagent Preparation: Prepare working solutions of the Bcl-2 protein, FITC-Bak BH3 peptide, and serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the test compound dilutions.

  • Protein Addition: Add the Bcl-2 protein to all wells except for the "tracer only" control.

  • Tracer Addition: Add the FITC-Bak BH3 peptide to all wells.

  • Incubation: Incubate the plate at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization on a suitable plate reader (Excitation ~485 nm, Emission ~535 nm for FITC).

  • Data Analysis: The decrease in fluorescence polarization with increasing concentrations of the test compound indicates competitive binding. The IC50 value is determined from the dose-response curve, from which the binding affinity (Ki) can be calculated.

Bcl2_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Bcl-2, FITC-Bak BH3, Test Compound) add_compound Add Test Compound to 96-well Plate prep_reagents->add_compound add_protein Add Bcl-2 Protein add_compound->add_protein add_tracer Add FITC-Bak BH3 Peptide add_protein->add_tracer incubate Incubate at RT add_tracer->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp plot_curve Plot FP vs. [Compound] measure_fp->plot_curve det_ic50_ki Determine IC50 and Ki plot_curve->det_ic50_ki

Workflow for the Bcl-2 Competitive Binding Assay.

Implicated Signaling Pathways

The potential biological activities of this compound may be mediated through the modulation of key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory genes. Structurally similar compounds to this compound have been shown to suppress NF-κB expression.[11]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases NF-κB DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes LPS LPS LPS->TLR4 Activates Compound 2-(4-Fluorophenyl) benzoic acid (Potential Inhibitor) Compound->IKK Inhibits?

Potential inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers.[4] The p38 MAPK pathway, in particular, is associated with inflammatory responses and cell stress.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Translocates TF Transcription Factors ERK_nuc->TF Activates Genes Gene Expression (Proliferation, Survival) TF->Genes GrowthFactor Growth Factor GrowthFactor->Receptor Activates Compound 2-(4-Fluorophenyl) benzoic acid (Potential Modulator) Compound->MEK Modulates?

Potential modulation of the MAPK/ERK signaling pathway.

Conclusion

This compound presents a promising chemical scaffold with potential applications in the development of novel anti-inflammatory, anticancer, and neurological agents. While direct experimental data on the parent compound is limited, the activities of its derivatives and related benzoic acid compounds provide a strong rationale for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically evaluate the biological activities of this compound and elucidate its mechanisms of action. Further studies are warranted to determine specific quantitative measures of its efficacy and to explore its therapeutic potential in preclinical models.

References

An In-depth Technical Guide to 2-(4-Fluorophenyl)benzoic Acid and its Derivatives for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Fluorophenyl)benzoic acid and its derivatives represent a significant class of compounds in medicinal chemistry and materials science. The incorporation of a fluorine atom onto the phenyl ring imparts unique physicochemical properties, including increased metabolic stability and enhanced binding affinity to biological targets, making these compounds attractive scaffolds for drug discovery.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, with a focus on their potential as therapeutic agents.

Core Structure and Properties

The foundational structure consists of a benzoic acid moiety linked to a 4-fluorophenyl group at the 2-position. This arrangement creates a biphenyl-like scaffold with distinct rotational characteristics and electronic properties. The physicochemical properties of the parent compound, this compound (also known as 4'-fluoro-[1,1'-biphenyl]-2-carboxylic acid), are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1841-57-2[1]
Molecular Formula C₁₃H₉FO₂
Molecular Weight 216.21 g/mol [1]
Appearance White to off-white solid
Melting Point 136-142 °C[2]
Water Solubility 39.201 mg/L (predicted)

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through several modern cross-coupling reactions. The most prominent methods include the Suzuki-Miyaura coupling and the Ullmann condensation.

Experimental Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the two aromatic rings.

Workflow for Suzuki-Miyaura Coupling

G reagents Reactants: 2-Bromobenzoic acid 4-Fluorophenylboronic acid Pd(dppf)Cl₂ (catalyst) Na₃PO₄ (base) solvent Solvent: Dioxane/Water reagents->solvent Dissolve reaction Reaction: Stir at 65-100°C solvent->reaction Heat workup Workup: Aqueous workup Extraction with organic solvent reaction->workup Cool and process purification Purification: Column chromatography workup->purification product Product: This compound purification->product

Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Materials:

  • 2-Bromobenzoic acid

  • 4-Fluorophenylboronic acid

  • Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃) or Sodium phosphate (Na₃PO₄)

  • Dioxane and Water (solvent mixture)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 2-bromobenzoic acid (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₃PO₄ (0.9 mmol).

  • Add a mixture of dioxane (0.8 mL) and water (0.2 mL) to the flask.

  • Heat the reaction mixture to a temperature between 65°C and 100°C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Experimental Protocol 2: Synthesis of 2-(4-Fluorophenoxy)benzoic Acid Derivatives via Ullmann Condensation

This protocol outlines the copper-catalyzed Ullmann condensation for the formation of a diaryl ether linkage.

Workflow for Ullmann Condensation

G reagents Reactants: 2-Halobenzoic acid 4-Fluorophenol CuI (catalyst) Base (e.g., K₂CO₃) solvent Solvent: High-boiling polar solvent (e.g., DMF, NMP) reagents->solvent Suspend reaction Reaction: Heat at high temperature (e.g., >150°C) solvent->reaction Heat workup Workup: Acidification Aqueous workup Extraction reaction->workup Cool and process purification Purification: Crystallization or column chromatography workup->purification product Product: 2-(4-Fluorophenoxy)benzoic acid derivative purification->product

Caption: General workflow for the synthesis of 2-(4-fluorophenoxy)benzoic acid derivatives via Ullmann condensation.

Materials:

  • 2-Chlorobenzoic acid or 2-Bromobenzoic acid

  • 4-Fluorophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flask, add 2-chlorobenzoic acid (1.0 mmol), 4-fluorophenol (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Add a high-boiling polar solvent such as DMF or NMP.

  • Heat the reaction mixture to a high temperature, typically above 150°C, and stir for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and pour it into a beaker of ice-water.

  • Acidify the mixture with HCl to precipitate the product.

  • Filter the precipitate and wash with water.

  • For further purification, the crude product can be recrystallized from a suitable solvent or purified by column chromatography.

Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.

Anticancer Activity

Several derivatives have shown promising cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through pathways such as the inhibition of Bcl-2 family proteins or histone deacetylases (HDACs).

Table 2: Anticancer Activity of Selected this compound Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate)80[3]
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC3 (Prostate)52[3]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7 (Breast)100[3]
4-(4-Fluorophenyl)benzoic acid (Bcl-2 binder)-KD = 400[4]
Fluorophenyl-substituted 1,3,4-thiadiazole derivative (A2)MCF-7 (Breast)~52[5]
Fluorophenyl-substituted 1,3,4-thiadiazole derivative (B3)MCF-7 (Breast)~55[5]
Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.

Table 3: Anti-inflammatory Activity of Selected Benzoic Acid Derivatives

CompoundAssayIC₅₀ (µM)Reference
Fluorinated benzofuran derivative 3COX-1 inhibition7.9[6]
Fluorinated benzofuran derivative 6COX-1 inhibition5[6]
Fluorinated benzofuran derivative 5COX-2 inhibition28.1[6]
Fluorinated benzofuran derivative 6COX-2 inhibition13[6]
Antibacterial Activity

Certain derivatives have demonstrated potent activity against various bacterial strains, including drug-resistant ones. The mechanism can involve the inhibition of essential bacterial enzymes.

Table 4: Antibacterial Activity of Selected 4-Fluorophenyl Substituted Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
4-Fluorophenyl substituted pyrazole derivative (19)S. aureus strains0.5[7]
4-Fluorophenyl substituted pyrazole derivative (20)Enterococci strains4[7]
3-Chloro-2-fluorophenyl-substituted hydrazone derivative (29)MRSA1.56[8]
4-Fluorophenyl-derived hydrazoneA. baumannii strains3.125[8]

Mechanisms of Action and Signaling Pathways

The therapeutic potential of this compound derivatives is rooted in their ability to modulate specific cellular signaling pathways.

Inhibition of the Bcl-2 Apoptotic Pathway

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[9][10][11] Anti-apoptotic members like Bcl-2 prevent apoptosis by sequestering pro-apoptotic proteins such as Bax and Bak. Certain this compound derivatives can act as BH3 mimetics, binding to the BH3 groove of anti-apoptotic Bcl-2 proteins. This releases the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[12]

Bcl2_Pathway Bcl2_inhibitor 2-(4-Fluorophenyl)benzoic acid derivative (BH3 Mimetic) Bcl2 Anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL) Bcl2_inhibitor->Bcl2 Inhibits Bax_Bak Pro-apoptotic proteins (Bax, Bak) Bcl2->Bax_Bak Sequesters MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Induces Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Apoptosome Apoptosome formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Activates Caspase_3 Caspase-3 activation Apoptosome->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Inhibition of the Bcl-2 pathway by this compound derivatives.

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[1][13] HDAC inhibitors, including some benzoic acid derivatives, can block the active site of HDACs. This leads to hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes, which can induce cell cycle arrest and apoptosis.[1][13][14]

HDAC_Inhibition HDAC_inhibitor 2-(4-Fluorophenyl)benzoic acid derivative HDAC Histone Deacetylases (HDACs) HDAC_inhibitor->HDAC Inhibits Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones Deacetylates Histones Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Acetylated_Histones->Histones Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin Tumor_Suppressors Tumor Suppressor Genes (e.g., p21, Bax) Open_Chromatin->Tumor_Suppressors Expression Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressors->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressors->Apoptosis

Caption: Mechanism of action of HDAC inhibitors leading to anticancer effects.

Modulation of GABA-A Receptors

GABA-A receptors are the major inhibitory neurotransmitter receptors in the central nervous system. They are ligand-gated ion channels that, upon binding of GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and reduced excitability.[15][16] Certain derivatives of this compound can act as positive allosteric modulators (PAMs) of GABA-A receptors. They bind to a site distinct from the GABA binding site, enhancing the effect of GABA and increasing chloride influx, which can be beneficial in conditions like anxiety and epilepsy.[17]

GABAA_Modulation GABA_modulator 2-(4-Fluorophenyl)benzoic acid derivative (PAM) GABAA_receptor GABA-A Receptor GABA_modulator->GABAA_receptor Binds to allosteric site GABA_modulator->GABAA_receptor Enhances GABA effect GABA GABA GABA->GABAA_receptor Binds to orthosteric site Chloride_channel Chloride Ion Channel GABAA_receptor->Chloride_channel Opens Chloride_influx Increased Cl⁻ Influx Chloride_channel->Chloride_influx Hyperpolarization Neuronal Hyperpolarization Chloride_influx->Hyperpolarization Reduced_excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_excitability

Caption: Positive allosteric modulation of the GABA-A receptor.

This compound and its derivatives constitute a versatile and promising class of compounds with a wide range of biological activities. Their synthesis is readily achievable through modern organic chemistry techniques, and their mechanisms of action often involve the modulation of key signaling pathways implicated in major diseases. This guide has provided a foundational overview for researchers and drug development professionals, highlighting the potential of these compounds as leads for the development of novel therapeutics. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the potential of this chemical scaffold into clinical applications.

References

Theoretical Exploration of 2-(4-Fluorophenyl)benzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Computational Analyses, Synthetic Methodologies, and Potential Biological Interactions

This technical guide provides a comprehensive overview of the theoretical studies on 2-(4-Fluorophenyl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, this document outlines the computational characterization, potential synthetic pathways, and a hypothesized mechanism of action, drawing from established theoretical principles and data from analogous compounds. The strategic incorporation of a fluorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, making theoretical exploration a critical first step in drug discovery and material design.[1]

Molecular and Electronic Structure: A Computational Perspective

Optimized Molecular Geometry

The optimized geometry of this compound is characterized by two phenyl rings connected by a C-C single bond. The presence of the carboxylic acid group on one ring and the fluorine atom on the other introduces asymmetry and influences the dihedral angle between the rings. This steric hindrance typically results in a non-planar conformation. The bond lengths and angles are influenced by the electronic effects of the substituents. For instance, the C-F bond is notably strong and the electron-withdrawing nature of the fluorine and carboxylic acid groups can affect the aromaticity of the phenyl rings.

Table 1: Predicted Geometric Parameters for a 2-(Aryl)benzoic Acid Analogue *

ParameterBond/AnglePredicted Value
Bond LengthC-C (inter-ring)~ 1.49 Å
C=O~ 1.21 Å
C-O~ 1.36 Å
O-H~ 0.97 Å
C-F~ 1.35 Å
Bond AngleC-C-C (inter-ring)~ 120°
O=C-O~ 123°
Dihedral AnglePhenyl-Phenyl~ 50-60°

Data extrapolated from DFT studies on analogous biphenyl carboxylic acids.

Spectroscopic Profile

Theoretical calculations of vibrational and nuclear magnetic resonance spectra are crucial for the characterization of this compound.

Table 2: Predicted Spectroscopic Data *

SpectrumRegion/ShiftAssignment
FT-IR (cm⁻¹) 3100-3000Aromatic C-H stretching
1720-1680C=O stretching of carboxylic acid
1600-1450Aromatic C=C stretching
1320-1210C-O stretching and O-H bending
1250-1100C-F stretching
¹H NMR (ppm) 10.0-13.0-COOH
7.0-8.2Aromatic protons
¹³C NMR (ppm) 165-175-COOH
160-165 (d)C-F
115-140Aromatic carbons

Predicted data based on typical values for substituted benzoic acids and fluorinated aromatic compounds.

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's excitability and chemical stability. For a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations have determined the HOMO and LUMO energies.[1]

Table 3: Frontier Molecular Orbital Energies for a 2-(4-Fluorophenyl) Analogue *

ParameterEnergy (eV)
HOMO-6.5743
LUMO-2.0928
Energy Gap (ΔE)4.4815

Data from a DFT study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole using the B3LYP/6-311++G(d,p) method.[1]

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.[1] The distribution of these orbitals also provides insight into the reactive sites of the molecule. The HOMO is typically localized on the more electron-rich regions, while the LUMO is on the electron-deficient areas.

Figure 1: Workflow for the theoretical study of this compound.

Synthetic Strategies: Experimental Protocols

The synthesis of this compound can be approached through several established cross-coupling reactions. The Ullmann condensation and Suzuki-Miyaura coupling are two prominent methods for the formation of the biaryl C-C bond at the core of the molecule.

Ullmann Condensation

The Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with another aromatic compound. For the synthesis of this compound, this would typically involve the reaction of a 2-halobenzoic acid with a 4-fluoro-substituted aryl species.

Protocol: Synthesis via Ullmann Condensation

  • Reactant Preparation: In a round-bottom flask, combine 2-iodobenzoic acid (1.0 eq), 4-fluorophenol (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst and Solvent Addition: Add copper(I) iodide (0.1 eq) and L-proline (0.2 eq) as the catalyst system. Use dimethyl sulfoxide (DMSO) as the solvent.

  • Reaction Conditions: Heat the mixture to 100-120 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water.

  • Acidification and Extraction: Acidify the aqueous mixture with 2M HCl to a pH of 2-3 to precipitate the product. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Ullmann_Synthesis cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions A 2-Iodobenzoic Acid Product This compound A->Product B 4-Fluorophenol B->Product Base K2CO3 (Base) Base->Product Catalyst CuI / L-Proline Catalyst->Product Solvent DMSO Solvent->Product Temp 100-120 °C Temp->Product

Figure 2: Key components of the Ullmann condensation for this compound synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This method is widely used for the synthesis of biaryl compounds due to its mild reaction conditions and high functional group tolerance.

Protocol: Synthesis via Suzuki-Miyaura Coupling

  • Reactant Preparation: To a degassed mixture of a suitable solvent (e.g., a mixture of toluene, ethanol, and water), add 2-bromobenzoic acid (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and a base such as sodium carbonate (2.0 eq).

  • Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction Conditions: Heat the mixture to reflux (around 80-100 °C) under a nitrogen or argon atmosphere for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and remove the organic solvent under reduced pressure.

  • Acidification and Extraction: Add water to the residue and acidify with 2M HCl to a pH of 2-3. Extract the product into ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Suzuki_Coupling cluster_reactants_suzuki Reactants cluster_catalyst_suzuki Catalyst cluster_conditions_suzuki Reaction Conditions C 2-Bromobenzoic Acid Product_Suzuki This compound C->Product_Suzuki D 4-Fluorophenylboronic Acid D->Product_Suzuki Base_Suzuki Na2CO3 (Base) Base_Suzuki->Product_Suzuki Catalyst_Suzuki Pd(PPh3)4 Catalyst_Suzuki->Product_Suzuki Solvent_Suzuki Toluene/Ethanol/Water Solvent_Suzuki->Product_Suzuki Temp_Suzuki Reflux Temp_Suzuki->Product_Suzuki

Figure 3: Overview of the Suzuki-Miyaura coupling for the synthesis of this compound.

Potential Biological Activity: Inhibition of Cyclooxygenase (COX)

Many benzoic acid derivatives exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[2] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[2] It is hypothesized that this compound may also act as a COX inhibitor.

The active site of COX enzymes contains a hydrophobic channel. The carboxylate group of acidic NSAIDs typically forms an ionic bond with a positively charged arginine residue (Arg-120) at the entrance of this channel. The rest of the molecule then extends into the hydrophobic channel, blocking the entry of arachidonic acid. The specific interactions within the channel determine the inhibitor's potency and selectivity for COX-1 versus COX-2. The presence of the fluorophenyl group in this compound can potentially lead to favorable hydrophobic and van der Waals interactions within the active site.

COX_Inhibition cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Inhibition Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzyme COX Enzyme Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor This compound Inhibitor->COX_Enzyme Inhibits Active_Site COX Active Site (Arg-120, Hydrophobic Channel) Inhibitor->Active_Site Binds to

Figure 4: Proposed mechanism of action of this compound as a COX inhibitor.

Conclusion

This technical guide has synthesized the available theoretical knowledge on this compound, providing a framework for its computational characterization, synthesis, and potential biological activity. While direct experimental and theoretical data for this specific molecule is limited, the analysis of closely related analogues offers a robust starting point for further research. The provided protocols for synthesis and the hypothesized mechanism of action as a COX inhibitor serve as a foundation for future experimental validation. The continued exploration of fluorinated benzoic acid derivatives holds significant promise for the development of novel therapeutics and advanced materials.

References

Quantum Chemical Calculations for 2-(4-Fluorophenyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quantum chemical calculations have become an indispensable tool in modern chemistry and drug discovery, offering profound insights into the structural, electronic, and spectroscopic properties of molecules. For a compound like 2-(4-Fluorophenyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science, these computational methods can elucidate its conformational preferences, reactivity, and potential intermolecular interactions. This guide outlines the standard theoretical framework for conducting a comprehensive quantum chemical analysis of this compound.

Theoretical Methodology

The foundation of a robust computational study lies in the selection of an appropriate theoretical method and basis set. Density Functional Theory (DFT) is a widely used and cost-effective method that provides a good balance between accuracy and computational expense for organic molecules.[1][2][3][4][5][6][7]

Computational Workflow

A typical workflow for the quantum chemical analysis of this compound is depicted below. This process begins with the initial molecular structure, proceeds through geometry optimization and frequency calculations, and culminates in the analysis of various molecular properties.

computational_workflow start Initial Structure Generation (e.g., from 2D sketch) opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq verify Verify Minimum Energy Structure (No imaginary frequencies) freq->verify props Calculation of Molecular Properties verify->props nbo NBO Analysis props->nbo fmo Frontier Molecular Orbitals (HOMO-LUMO) props->fmo mep Molecular Electrostatic Potential (MEP) props->mep spectra Simulation of Spectra (IR, Raman, UV-Vis) props->spectra end Data Analysis and Interpretation nbo->end fmo->end mep->end spectra->end

Figure 1: General workflow for quantum chemical calculations.
Experimental Protocols

Software: All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Method and Basis Set: The geometry of this compound would be optimized using the B3LYP functional with the 6-311++G(d,p) basis set.[8][9] This combination is well-established for providing reliable geometries and electronic properties for organic molecules. To ensure the optimized structure corresponds to a true energy minimum, vibrational frequency calculations would be performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.[7]

Results and Discussion

Molecular Geometry

The geometry optimization provides the most stable three-dimensional arrangement of the atoms. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. The dihedral angle between the two phenyl rings is a critical parameter that defines the molecule's overall shape.

Table 1: Representative Optimized Geometrical Parameters for this compound

ParameterBond/AngleIllustrative Value
Bond Lengths (Å)
C-F1.35
C=O1.22
O-H0.97
C-C (inter-ring)1.49
Bond Angles (°)
C-C-F119.5
C-C=O123.0
C-O-H108.5
Dihedral Angle (°) C-C-C-C (inter-ring)55.0
Vibrational Analysis

Vibrational frequency calculations are crucial not only for confirming the nature of the stationary point on the potential energy surface but also for predicting the infrared (IR) and Raman spectra. The calculated frequencies are typically scaled to account for anharmonicity and the approximate nature of the theoretical method.

Table 2: Illustrative Vibrational Frequencies for Key Functional Groups

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental (Typical Range)
O-H stretch375036003500-3700
C=O stretch178017101680-1720
C-F stretch125012001100-1300
C-H stretch (aromatic)3100-32003000-31003000-3100
Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO-LUMO energy gap (ΔE) provides a measure of the molecule's excitability and chemical stability. A smaller gap suggests higher reactivity.

fmo_relationship cluster_orbitals Frontier Molecular Orbitals lumo LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor reactivity Chemical Reactivity lumo->reactivity Governs electrophilic attack excitation Electronic Excitation lumo->excitation ΔE = E_LUMO - E_HOMO homo HOMO (Highest Occupied Molecular Orbital) Electron Donor homo->reactivity Governs nucleophilic attack homo->excitation ΔE = E_LUMO - E_HOMO stability Chemical Stability excitation->stability Inversely proportional

Figure 2: Relationship between FMOs and chemical properties.

Table 3: Representative Electronic Properties

PropertyIllustrative Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap (ΔE)5.3 eV
Dipole Moment2.5 Debye

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack. For this compound, the carbonyl oxygen and the fluorine atom are expected to be regions of negative potential, while the hydroxyl proton would be a region of positive potential.

NBO analysis provides a detailed picture of the bonding and electronic structure, including charge transfer interactions between occupied and unoccupied orbitals. This analysis can quantify the delocalization of electron density and the strength of intramolecular interactions, such as hydrogen bonding.

Conclusion

A comprehensive quantum chemical study of this compound, employing methods such as DFT with the B3LYP functional, would provide significant insights into its molecular structure, vibrational spectra, and electronic properties. The analysis of its optimized geometry, frontier molecular orbitals, and molecular electrostatic potential would be invaluable for understanding its reactivity, stability, and potential applications in drug design and materials science. The methodologies and illustrative data presented in this guide serve as a robust framework for conducting such theoretical investigations.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-(4-Fluorophenyl)benzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)benzoic acid is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a carboxylic acid moiety and a fluorinated biphenyl backbone, makes it a valuable precursor for the synthesis of a diverse range of organic compounds. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of derivative molecules, a desirable trait in drug discovery.[1] These notes provide detailed protocols for key synthetic transformations of this compound and highlight its application in the synthesis of potentially bioactive molecules.

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily centered around its two functional groups: the carboxylic acid and the biphenyl ring system. The carboxylic acid group readily undergoes reactions such as esterification and amidation. The aromatic rings can be subject to further substitution reactions, and the overall structure can serve as a scaffold for the construction of more complex molecules, including heterocyclic systems.

Application in the Synthesis of Bioactive Molecules

Derivatives of this compound are structurally related to a class of nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, the core structure shares similarities with fenamic acid derivatives. By forming ester or amide derivatives, it is possible to create prodrugs of NSAIDs, a strategy often employed to reduce gastrointestinal side effects by masking the free carboxylic acid group.[1][2]

Experimental Protocols

Fischer Esterification: Synthesis of Methyl 2-(4-fluorophenyl)benzoate

This protocol describes the synthesis of the methyl ester of this compound via a classic Fischer esterification reaction.

Reaction Scheme:

[this compound] + SOCl2 --(reflux)--> [2-(4-Fluorophenyl)benzoyl chloride] + SO2 + HCl

[2-(4-Fluorophenyl)benzoyl chloride] + Aniline --(Pyridine, DCM)--> [N-Phenyl-2-(4-fluorophenyl)benzamide] + Pyridinium hydrochloride

Caption: Synthetic pathways from this compound.

Logical Relationship in NSAID Prodrug Strategy

This diagram illustrates the conceptual relationship behind using ester and amide derivatives of carboxylic acid-containing drugs as a prodrug strategy to mitigate side effects.

G cluster_drug Active Drug cluster_side_effect Mechanism of Side Effect cluster_prodrug Prodrug Strategy cluster_outcome Desired Outcome A NSAID with free Carboxylic Acid (e.g., Flurbiprofen) B Direct contact of -COOH with GI mucosa A->B causes D Masking of -COOH group via Esterification or Amidation A->D is modified by C Gastrointestinal Irritation/Ulceration B->C leads to E Ester/Amide Prodrug D->E forms F In vivo hydrolysis to release active drug E->F undergoes G Reduced GI Side Effects E->G results in F->A releases

References

2-(4-Fluorophenyl)benzoic Acid: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)benzoic acid is a fluorinated biaryl carboxylic acid that serves as a crucial intermediate in the synthesis of various biologically active molecules. The incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, making this scaffold highly valuable in medicinal chemistry. These application notes provide an overview of its utility, detailed synthetic protocols, and its role in the development of therapeutic agents, with a focus on non-steroidal anti-inflammatory drugs (NSAIDs) and modulators of pathways implicated in neurodegenerative diseases.

Applications in Drug Discovery

This compound and its derivatives are key building blocks in the synthesis of compounds targeting a range of diseases. Its structural motif is found in several classes of therapeutic agents, including:

  • Anti-inflammatory and Analgesic Agents: The biphenyl-2-carboxylic acid framework is a core component of many NSAIDs. The fluorine substitution can enhance the potency and pharmacokinetic profile of these drugs.

  • Antimicrobial Agents: Derivatives of fluorinated benzoic acids have shown promise as novel antimicrobial drugs, addressing the growing concern of antibiotic resistance.

  • Modulators of Gamma-Secretase: This intermediate is structurally related to compounds that have been investigated as modulators of γ-secretase, an enzyme implicated in the pathology of Alzheimer's disease.

Synthesis of this compound

The synthesis of this compound is primarily achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Ullmann condensation.

Experimental Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 2-bromobenzoic acid and 4-fluorophenylboronic acid. The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds.

Workflow for Suzuki-Miyaura Coupling:

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_solvent Solvent cluster_reaction Reaction cluster_workup Work-up cluster_product Product 2_bromobenzoic_acid 2-Bromobenzoic Acid Reaction_Vessel Reaction Mixture 2_bromobenzoic_acid->Reaction_Vessel 4_fluorophenylboronic_acid 4-Fluorophenylboronic Acid 4_fluorophenylboronic_acid->Reaction_Vessel Pd_catalyst Pd(PPh3)4 Pd_catalyst->Reaction_Vessel Base K2CO3 Base->Reaction_Vessel Solvent Toluene/Ethanol/Water Solvent->Reaction_Vessel Acidification Acidification (HCl) Reaction_Vessel->Acidification Heat Extraction Extraction (Ethyl Acetate) Acidification->Extraction Purification Purification Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-Bromobenzoic acid201.035.01.0
4-Fluorophenylboronic acid139.906.01.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.150.03
Potassium Carbonate (K₂CO₃)138.2110.02.0
Toluene-20 mL-
Ethanol-10 mL-
Water-10 mL-
2 M Hydrochloric Acid (HCl)-As needed-
Ethyl Acetate-As needed-
Saturated Brine Solution-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • In a 100 mL round-bottom flask, combine 2-bromobenzoic acid (1.005 g, 5.0 mmol), 4-fluorophenylboronic acid (0.839 g, 6.0 mmol), and potassium carbonate (1.382 g, 10.0 mmol).

  • Add toluene (20 mL), ethanol (10 mL), and water (10 mL) to the flask.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.173 g, 0.15 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-16 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the aqueous layer to pH 2-3 with 2 M HCl.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated brine solution (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford this compound as a white to off-white solid.

Expected Yield: 75-90%

Experimental Protocol 2: Ullmann Condensation

This protocol outlines the synthesis of this compound from 2-chlorobenzoic acid and 4-fluoroaniline. The Ullmann condensation is a classical method for the formation of diaryl ethers, sulfides, and amines.

Workflow for Ullmann Condensation:

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_solvent Solvent cluster_reaction Reaction cluster_workup Work-up cluster_product Product 2_chlorobenzoic_acid 2-Chlorobenzoic Acid Reaction_Vessel Reaction Mixture 2_chlorobenzoic_acid->Reaction_Vessel 4_fluoroaniline 4-Fluoroaniline 4_fluoroaniline->Reaction_Vessel Cu_catalyst Copper(I) Iodide (CuI) Cu_catalyst->Reaction_Vessel Ligand L-Proline Ligand->Reaction_Vessel Base K2CO3 Base->Reaction_Vessel Solvent DMSO Solvent->Reaction_Vessel Acidification Acidification (HCl) Reaction_Vessel->Acidification Heat Extraction Extraction (Ethyl Acetate) Acidification->Extraction Purification Purification Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Ullmann condensation.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-Chlorobenzoic acid156.5710.01.0
4-Fluoroaniline111.1212.01.2
Copper(I) Iodide (CuI)190.451.00.1
L-Proline115.132.00.2
Potassium Carbonate (K₂CO₃)138.2120.02.0
Dimethyl Sulfoxide (DMSO)-20 mL-
2 M Hydrochloric Acid (HCl)-As needed-
Ethyl Acetate-As needed-
Saturated Brine Solution-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • To a sealed tube or a round-bottom flask equipped with a reflux condenser, add 2-chlorobenzoic acid (1.56 g, 10.0 mmol), 4-fluoroaniline (1.33 g, 12.0 mmol), copper(I) iodide (0.19 g, 1.0 mmol), L-proline (0.23 g, 2.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Add dimethyl sulfoxide (DMSO) (20 mL).

  • Heat the reaction mixture to 120-130 °C and stir for 24-48 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into 100 mL of water.

  • Acidify the mixture to pH 2-3 with 2 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 30 mL) and then with saturated brine solution (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Expected Yield: 60-80%

Application as an Intermediate in the Synthesis of Tarenflurbil

Tarenflurbil, the (R)-enantiomer of flurbiprofen, is a γ-secretase modulator that was investigated for the treatment of Alzheimer's disease. While this compound is not a direct precursor in most commercial syntheses of flurbiprofen, its structural analog, 2-fluoro-4-biphenylcarboxylic acid, is a key intermediate. The synthesis of such compounds highlights the importance of the fluorinated biphenyl scaffold.

Signaling Pathway: Modulation of Amyloid Precursor Protein (APP) Processing

Tarenflurbil is believed to exert its effects by modulating the activity of γ-secretase, an enzyme complex involved in the cleavage of the amyloid precursor protein (APP). This modulation shifts the cleavage preference, leading to the production of shorter, less amyloidogenic Aβ peptides (e.g., Aβ38) at the expense of the more aggregation-prone Aβ42.[1][2][3]

G cluster_membrane Cell Membrane cluster_enzymes Secretases cluster_products Cleavage Products APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage by β-Secretase CTF_beta C99 (β-CTF) beta_secretase β-Secretase (BACE1) beta_secretase->APP gamma_secretase γ-Secretase gamma_secretase->CTF_beta Ab_short Shorter Aβ peptides (e.g., Aβ38) gamma_secretase->Ab_short Shifts cleavage to produce Ab42 Aβ42 (Amyloidogenic) CTF_beta->Ab42 Cleavage by γ-Secretase AICD AICD Plaques Amyloid Plaques Ab42->Plaques Aggregates to form Tarenflurbil Tarenflurbil Tarenflurbil->gamma_secretase Modulates

Caption: Tarenflurbil modulates γ-secretase, shifting APP processing to produce shorter, less amyloidogenic Aβ peptides.

Experimental Protocol 3: In Vitro γ-Secretase Activity Assay

This protocol describes a cell-based assay to evaluate the activity of compounds like Tarenflurbil on γ-secretase. This assay typically uses a cell line that overexpresses a fragment of APP (e.g., C99) fused to a reporter system.[4][5]

Workflow for In Vitro γ-Secretase Assay:

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Cell_Seeding Seed cells expressing APP-C99 reporter Compound_Addition Add test compound (e.g., Tarenflurbil) Cell_Seeding->Compound_Addition Incubation Incubate for 24-48 hours Compound_Addition->Incubation Lysis Cell Lysis Incubation->Lysis Assay Measure reporter activity (e.g., ELISA for Aβ peptides) Lysis->Assay IC50_Calculation Calculate IC50 value Assay->IC50_Calculation

Caption: General workflow for an in vitro cell-based γ-secretase activity assay.

Materials:

  • HEK293 cells stably expressing APP C99 fragment.

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.

  • Test compound (e.g., Tarenflurbil) dissolved in DMSO.

  • Control compounds (e.g., known γ-secretase inhibitor like DAPT).

  • ELISA kits for Aβ40 and Aβ42.

  • Cell lysis buffer.

  • 96-well cell culture plates.

Procedure:

  • Seed HEK293-APP-C99 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Prepare serial dilutions of the test compound and control compounds in cell culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.

  • Incubate the plate for 24-48 hours at 37 °C in a CO₂ incubator.

  • Collect the cell culture supernatant for the detection of secreted Aβ peptides.

  • Lyse the cells to measure total protein content for normalization.

  • Quantify the levels of Aβ40 and Aβ42 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Normalize the Aβ levels to the total protein concentration.

  • Plot the percentage of Aβ reduction against the compound concentration and determine the IC₅₀ value using a suitable software.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis and biological activity related to the this compound scaffold and its derivatives.

Compound/ReactionParameterValueReference
Synthesis
Suzuki Coupling for 2-Arylbenzoic AcidsYield85-98%General literature values for similar reactions
Ullmann Condensation for 2-Arylbenzoic AcidsYield60-80%General literature values for similar reactions
Biological Activity
Tarenflurbil (R-flurbiprofen)Aβ42 IC₅₀ (in vitro)~200 µMGeneral literature values
FlurbiprofenCOX-1 IC₅₀0.5 µMGeneral literature values
FlurbiprofenCOX-2 IC₅₀0.2 µMGeneral literature values

Conclusion

This compound is a versatile and valuable intermediate in drug discovery. Its utility in the synthesis of anti-inflammatory, analgesic, and other therapeutic agents is well-established. The protocols and data presented here provide a foundation for researchers to utilize this important scaffold in the development of novel drug candidates. The ability to modulate key biological pathways, such as the amyloid cascade, further highlights the potential of derivatives of this compound in addressing unmet medical needs.

References

Application Notes and Protocols for the Synthesis of Anti-Inflammatory Agents Utilizing a 2-(4-Fluorophenyl)benzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of potent non-steroidal anti-inflammatory drugs (NSAIDs) based on a fluorinated biphenyl scaffold, structurally related to 2-(4-Fluorophenyl)benzoic acid. The protocols detailed herein focus on the synthesis of Flurbiprofen, a prominent NSAID, and its derivatives. This document also outlines the key signaling pathways involved in inflammation that are targeted by these agents.

Introduction

The this compound moiety and its structural isomers are of significant interest in medicinal chemistry due to the favorable pharmacological properties conferred by the fluorine substituent. The high electronegativity of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] While direct, one-step conversions of this compound to commercial NSAIDs are not widely documented, its structural motif is central to a class of potent anti-inflammatory agents. 2-(4-Fluorobenzoyl)benzoic acid, a closely related derivative, serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[2]

This document will focus on the synthesis of Flurbiprofen, 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, as a representative example of an anti-inflammatory agent featuring the fluorobiphenyl scaffold. Flurbiprofen is a well-established NSAID that functions by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[3]

Synthesis of Flurbiprofen and its Derivatives

The synthesis of Flurbiprofen typically involves a multi-step process. While various synthetic routes have been developed, a common strategy involves the construction of the biphenyl core followed by the introduction of the propionic acid side chain.

Experimental Protocol: Synthesis of Flurbiprofen

This protocol outlines a general synthetic route to Flurbiprofen.

Step 1: Acylation of o-fluoroaniline

  • In a clean reactor, disperse aluminum trichloride in dichloromethane.

  • Under a nitrogen atmosphere, cool the mixture to 10-15°C.

  • Slowly add 2-chloropropionyl chloride and stir for 1 hour.

  • To this solution, add a solution of o-fluoroacetanilide in dichloromethane.

  • Heat the mixture to reflux and stir for 18-20 hours.[4]

  • After the reaction is complete, cool the system to 0-5°C and slowly add a 5% dilute hydrochloric acid solution.

  • Separate the organic phase, and extract the aqueous phase with dichloromethane.[4]

  • Combine the organic phases and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate compound.

Step 2: Ketalization

  • Dissolve the intermediate from Step 1 in anhydrous methanol.

  • Add trimethyl orthoformate and p-toluenesulfonic acid.

  • Heat the mixture to 50-60°C for 2 hours.[4]

  • Remove the solvent under reduced pressure to yield the ketal.

Step 3: Rearrangement

  • The ketal undergoes a rearrangement reaction in the presence of an acidic catalyst to form the biphenyl structure.

Step 4: Hydrolysis

  • The resulting compound is hydrolyzed under acidic or alkaline conditions to yield the carboxylic acid precursor.

Step 5: Diazotization and Hydrolysis

  • The precursor is then subjected to a diazotization reaction with benzene and a nitrite source under acidic conditions, followed by hydrolysis to yield Flurbiprofen.[4]

Purification: The crude Flurbiprofen can be purified by recrystallization from a suitable solvent system like benzene/petroleum ether.

Synthesis of Flurbiprofen Derivatives

The carboxylic acid group of Flurbiprofen can be derivatized to synthesize mutual prodrugs with potentially reduced gastrointestinal side effects.[3] A general method for creating amide derivatives is outlined below.

Experimental Protocol: Synthesis of Flurbiprofen Amide Derivatives

  • To a solution of Flurbiprofen in a suitable solvent, add thionyl chloride and reflux for 3-4 hours to form the acid chloride.[3]

  • Remove the excess thionyl chloride under reduced pressure.

  • In a separate flask, dissolve the desired amine (e.g., a substituted 2-phenethylamine) in dichloromethane with triethylamine and cool to -5°C.[5]

  • Slowly add the Flurbiprofen acid chloride solution to the amine solution.

  • Stir the reaction mixture overnight at room temperature.

  • Wash the reaction mixture sequentially with 5% HCl, 5% sodium hydroxide, and brine.

  • Dry the organic layer and concentrate to obtain the crude amide derivative.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data

The following table summarizes the reported yields and biological activities for some Flurbiprofen derivatives.

CompoundDerivative TypeYield (%)Anti-Inflammatory Activity (IC50 µmol/L)Reference
4a N-(2-phenethyl)propanamide99198.37[5]
4b N-(3-methoxyphenethyl)propanamide99173.74[5]
4c N-(4-methoxyphenethyl)propanamide99178.65[5]
4d N-(3,4-dimethoxyphenethyl)propanamide99185.19[5]
4e N-(4-chlorophenethyl)propanamide99181.42[5]

Mechanism of Action and Signaling Pathway

NSAIDs like Flurbiprofen primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1]

COX_Pathway cluster_cox Inflammatory_Stimuli Inflammatory Stimuli Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane activate Phospholipase_A2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (e.g., for gastric mucosa protection) COX1->Prostaglandins_Physiological produces Prostaglandins_Inflammatory Pro-inflammatory Prostaglandins (e.g., PGE2) COX2->Prostaglandins_Inflammatory produces Inflammation Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation mediate NSAIDs NSAIDs (e.g., Flurbiprofen) NSAIDs->COX1 inhibit NSAIDs->COX2 inhibit

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of Flurbiprofen derivatives.

Synthesis_Workflow Start Flurbiprofen AcidChloride Formation of Acid Chloride Start->AcidChloride SOCl2 Coupling Amide Coupling AcidChloride->Coupling Amine Amine Starting Material Amine->Coupling Triethylamine CrudeProduct Crude Amide Derivative Coupling->CrudeProduct Purification Purification (Chromatography/ Recrystallization) CrudeProduct->Purification FinalProduct Pure Flurbiprofen Derivative Purification->FinalProduct

Caption: A generalized workflow for the synthesis of Flurbiprofen amide derivatives.

References

Application Notes and Protocols: 2-(4-Fluorophenyl)benzoic Acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the established properties and synthesis methodologies of analogous fluorinated aromatic carboxylic acids. Specific experimental data for materials derived directly from 2-(4-Fluorophenyl)benzoic acid is limited in the available literature. These protocols should be considered as starting points for research and development.

Introduction

Fluorinated organic compounds are of significant interest in material science due to the unique properties conferred by the fluorine atom, such as high thermal stability, chemical resistance, low dielectric constant, and hydrophobicity. This compound, a fluorinated biphenyl carboxylic acid, is a promising building block for the synthesis of advanced materials. Its rigid biphenyl structure, combined with the electronic effects of the fluorine substituent, makes it a candidate for creating high-performance polymers, liquid crystals, and functional metal-organic frameworks. This document provides an overview of its potential applications, along with detailed experimental protocols for the synthesis and characterization of materials incorporating this molecule.

High-Performance Polymers: Polyamides

Application Note

The incorporation of this compound into polyamide backbones is expected to yield polymers with enhanced thermal stability, improved solubility in organic solvents, lower dielectric constants, and reduced moisture absorption. The rigid biphenyl unit can contribute to a high glass transition temperature (Tg) and good mechanical strength, while the fluorine atom can decrease the polarity and intermolecular interactions, leading to a lower dielectric constant and making these materials suitable for applications in microelectronics and aerospace.

Experimental Protocol: Synthesis of a Polyamide from 4'-fluoro-[1,1'-biphenyl]-2-carbonyl chloride and 4,4'-Oxydianiline (ODA)

This protocol describes the synthesis of a polyamide via low-temperature solution polycondensation.

Materials:

  • 4'-fluoro-[1,1'-biphenyl]-2-carboxylic acid (or its acid chloride)

  • Thionyl chloride (SOCl₂)

  • 4,4'-Oxydianiline (ODA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • Synthesis of 4'-fluoro-[1,1'-biphenyl]-2-carbonyl chloride:

    • In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a gas inlet, add 4'-fluoro-[1,1'-biphenyl]-2-carboxylic acid (1.0 eq).

    • Add an excess of thionyl chloride (5.0 eq).

    • Reflux the mixture under an inert atmosphere (Ar or N₂) for 4 hours.

    • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude acid chloride can be used directly in the next step.

  • Polycondensation:

    • In a separate flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet, and a dropping funnel, dissolve ODA (1.0 eq) in anhydrous NMP under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Dissolve the synthesized 4'-fluoro-[1,1'-biphenyl]-2-carbonyl chloride (1.0 eq) in anhydrous NMP and add it dropwise to the ODA solution over 30 minutes with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Add a small amount of anhydrous pyridine to the reaction mixture to neutralize the HCl formed during the reaction.

  • Polymer Precipitation and Purification:

    • Pour the viscous polymer solution into a large volume of methanol with constant stirring to precipitate the polyamide.

    • Collect the fibrous polymer by filtration.

    • Wash the polymer thoroughly with methanol and then with hot water to remove any residual solvent and salts.

    • Dry the polymer in a vacuum oven at 80°C for 24 hours.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of the amide linkage.

  • ¹H and ¹⁹F NMR Spectroscopy: To verify the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability (decomposition temperature).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Tensile Testing: To measure the mechanical properties of cast films.

Expected Quantitative Data (Based on Analogous Fluorinated Polyamides)
PropertyExpected Value Range
Inherent Viscosity (dL/g)0.5 - 1.5
Glass Transition Temperature (Tg) (°C)220 - 300
5% Weight Loss Temperature (TGA) (°C)> 450
Tensile Strength (MPa)80 - 110
Tensile Modulus (GPa)2.0 - 4.0
Dielectric Constant (1 MHz)2.5 - 3.0

Data is extrapolated from literature on similar fluorinated aromatic polyamides.[1][2]

Workflow Diagram

Polyamide_Synthesis cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Purification & Characterization Carboxylic_Acid This compound Acid_Chloride 4'-fluoro-[1,1'-biphenyl]-2-carbonyl chloride Carboxylic_Acid->Acid_Chloride SOCl2 Polymerization_Step Low-Temperature Solution Polycondensation Acid_Chloride->Polymerization_Step ODA 4,4'-Oxydianiline (ODA) ODA->Polymerization_Step Precipitation Precipitation in Methanol Polymerization_Step->Precipitation Purification Washing & Drying Precipitation->Purification Characterization FTIR, NMR, GPC, TGA, DSC, Tensile Testing Purification->Characterization

Caption: Workflow for the synthesis and characterization of a polyamide.

Liquid Crystals

Application Note

The rigid, calamitic (rod-like) shape of this compound makes it a suitable core structure for the design of thermotropic liquid crystals. By attaching flexible alkyl or alkoxy chains to the carboxylic acid group (and potentially to the other phenyl ring), it is possible to synthesize molecules that exhibit mesophases (e.g., nematic, smectic) over a specific temperature range. The fluorine substituent can influence the melting point, clearing point, and the dielectric anisotropy of the liquid crystal, which are critical parameters for display applications.

Experimental Protocol: Synthesis of a Liquid Crystalline Ester Derivative

This protocol describes a potential synthesis of a liquid crystalline ester from this compound and 4-octylphenol.

Materials:

  • This compound

  • 4-Octylphenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Esterification:

    • In a round-bottom flask, dissolve this compound (1.0 eq), 4-octylphenol (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM and add this solution dropwise to the reaction mixture.

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 12 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final liquid crystalline compound.

Characterization:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the structure of the synthesized molecule.

  • Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and determine the transition temperatures.

  • Differential Scanning Calorimetry (DSC): To measure the phase transition temperatures and enthalpies.

Expected Quantitative Data (Based on Analogous Fluorinated Biphenyl Esters)
PropertyExpected Value Range
Melting Point (°C)50 - 100
Clearing Point (N-I transition) (°C)100 - 150
Mesophase TypeNematic and/or Smectic

Data is extrapolated from literature on similar fluorinated liquid crystals.[3][4]

Logical Relationship Diagram

LC_Properties Molecule This compound derivative Rigid_Core Rigid Biphenyl Core Molecule->Rigid_Core Flexible_Chain Flexible Alkyl Chain Molecule->Flexible_Chain Fluorine Fluorine Substituent Molecule->Fluorine Mesophase Liquid Crystalline Mesophase (Nematic/Smectic) Rigid_Core->Mesophase Flexible_Chain->Mesophase Properties Material Properties: - Dielectric Anisotropy - Birefringence - Transition Temperatures Fluorine->Properties Mesophase->Properties

Caption: Structure-property relationship in liquid crystals.

Metal-Organic Frameworks (MOFs) and Luminescent Materials

Application Note

As a carboxylic acid, this compound can act as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The resulting MOFs could exhibit interesting properties for gas storage, separation, or catalysis. The fluorine substituent can modify the pore environment and the framework's interaction with guest molecules. Furthermore, this ligand can be used to synthesize luminescent metal complexes, particularly with lanthanide ions like Europium(III). The ligand can act as an "antenna" to absorb UV light and transfer the energy to the metal ion, which then emits light at a characteristic wavelength.

Experimental Protocol: Synthesis of a Luminescent Europium(III) Complex

This protocol outlines a general procedure for the synthesis of a luminescent Eu(III) complex.

Materials:

  • This compound

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • 1,10-Phenanthroline (as an ancillary ligand, optional)

Procedure:

  • Ligand Preparation:

    • Dissolve this compound (3.0 eq) in ethanol.

    • Add a stoichiometric amount of aqueous NaOH solution to deprotonate the carboxylic acid.

  • Complexation:

    • Dissolve EuCl₃·6H₂O (1.0 eq) in a mixture of ethanol and water.

    • Add the deprotonated ligand solution to the Eu(III) solution with stirring.

    • If using an ancillary ligand, dissolve 1,10-phenanthroline (1.0 eq) in ethanol and add it to the reaction mixture.

    • Stir the mixture at 60°C for 4 hours.

    • A precipitate of the europium complex should form.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the precipitate by filtration.

    • Wash the solid with water and then with a small amount of cold ethanol.

    • Dry the complex in a vacuum desiccator.

Characterization:

  • FTIR Spectroscopy: To confirm the coordination of the carboxylate group to the metal ion.

  • Elemental Analysis: To determine the composition of the complex.

  • Photoluminescence Spectroscopy: To measure the excitation and emission spectra and determine the luminescent quantum yield.

Expected Quantitative Data (Based on Analogous Europium Complexes)
PropertyExpected Value
Excitation Maximum (nm)280 - 350
Emission Maximum (nm)~612 (for Eu³⁺, ⁵D₀ → ⁷F₂)
Luminescent Quantum Yield (%)10 - 70

Data is extrapolated from literature on similar europium complexes with aromatic carboxylate ligands.[5][6][7]

Experimental Workflow Diagram

Luminescent_Complex_Synthesis cluster_0 Reactant Preparation cluster_1 Complexation Reaction cluster_2 Product Isolation & Characterization Ligand This compound Deprotonation Deprotonation (NaOH) Ligand->Deprotonation Complexation Complexation in Ethanol/Water Deprotonation->Complexation Eu_Salt Europium(III) Salt Eu_Salt->Complexation Filtration Filtration & Washing Complexation->Filtration Drying Vacuum Drying Filtration->Drying Characterization FTIR, Elemental Analysis, Photoluminescence Spectroscopy Drying->Characterization

Caption: Workflow for the synthesis of a luminescent europium complex.

References

Application Notes and Protocols for the Synthesis of 2-(4-Fluorophenyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)benzoic acid and its derivatives are an important class of compounds in medicinal chemistry and materials science. As biphenyl carboxylic acids, they serve as key structural motifs in a variety of biologically active molecules and functional materials. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of these molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, robust and efficient synthetic protocols for the preparation of these compounds are of high interest to researchers in drug discovery and development.

This document provides detailed application notes and experimental protocols for the synthesis of this compound, primarily focusing on the versatile and widely used Suzuki-Miyaura cross-coupling reaction. Alternative synthetic strategies will also be briefly discussed.

Reaction Principle: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.

The catalytic cycle for the synthesis of this compound from a 2-halobenzoic acid and 4-fluorophenylboronic acid is generally understood to proceed through the following key steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the 2-halobenzoic acid, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the 4-fluorophenyl group is transferred from the boronic acid to the palladium center, forming a new Pd(II)-aryl complex and displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The following protocols describe the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. Two variations are provided: a general protocol using a traditional solvent system and a "green" chemistry approach using water as the solvent.

Protocol 1: Suzuki-Miyaura Coupling in an Aqueous/Organic Solvent System

This protocol is a general and robust method for the synthesis of this compound.

Materials:

  • 2-Bromobenzoic acid or 2-Iodobenzoic acid (1.0 mmol, 1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv)

  • Toluene (8 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 2-bromobenzoic acid (or 2-iodobenzoic acid), 4-fluorophenylboronic acid, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture of toluene, ethanol, and water to the flask.

  • Attach a condenser and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with 1 M HCl, followed by water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) or by recrystallization to afford pure this compound.

Protocol 2: Aqueous Suzuki-Miyaura Coupling at Room Temperature (Green Chemistry Approach)

This protocol utilizes a water-soluble palladium catalyst and is performed in water at room temperature, offering a more environmentally friendly alternative.

Materials:

  • 2-Iodobenzoic acid (1.0 mmol, 1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)

  • [PdCl₂(NH₂CH₂COOH)₂] (palladium-glycine complex, 0.001 mmol, 0.1 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv)

  • Distilled water (5 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine 2-iodobenzoic acid, 4-fluorophenylboronic acid, the palladium-glycine catalyst, and potassium carbonate.

  • Add distilled water to the flask.

  • Stir the mixture vigorously at room temperature under an air atmosphere for 1.5 to 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully acidify the reaction mixture with 1 M HCl to precipitate the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic impurities.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Data Presentation

The following tables summarize the key reagents and expected characterization data for the synthesized this compound.

Table 1: Key Reagents and Stoichiometry for Suzuki-Miyaura Coupling

ReagentMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents (Protocol 1)Molar Equivalents (Protocol 2)
2-Bromobenzoic acidC₇H₅BrO₂201.021.0-
2-Iodobenzoic acidC₇H₅IO₂248.021.01.0
4-Fluorophenylboronic acidC₆H₆BFO₂139.921.21.2
Palladium(II) acetateC₄H₆O₄Pd224.500.02-
TriphenylphosphineC₁₈H₁₅P262.290.08-
[PdCl₂(NH₂CH₂COOH)₂]C₄H₁₀Cl₂N₂O₄Pd327.46-0.001
Potassium carbonateK₂CO₃138.213.03.0

Table 2: Characterization Data for this compound

PropertyData
Molecular Formula C₁₃H₉FO₂
Molecular Weight 216.21 g/mol
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) ~ 8.0-8.2 (d, 1H), 7.5-7.7 (m, 2H), 7.3-7.5 (m, 3H), 7.0-7.2 (t, 2H), 10.5-12.0 (br s, 1H, COOH)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) ~ 172.5 (C=O), 163.0 (d, J ≈ 248 Hz, C-F), 143.0, 137.0, 133.0, 132.0 (d, J ≈ 8 Hz), 131.0, 130.0, 128.0, 124.0, 115.5 (d, J ≈ 21 Hz)
Mass Spectrometry (ESI-) m/z calculated for C₁₃H₉FO₂ [M-H]⁻: 215.0565; Found: 215.0568

Note: NMR chemical shifts are predicted based on the structure and data from similar compounds and may vary slightly depending on the solvent and experimental conditions.

Mandatory Visualization

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Product Analysis start Combine Reactants reactants 2-Halobenzoic Acid 4-Fluorophenylboronic Acid Base (K2CO3) start->reactants 1. catalyst Pd Catalyst & Ligand reactants->catalyst 2. solvent Degassed Solvent catalyst->solvent 3. inert_atm Inert Atmosphere (N2 or Ar) solvent->inert_atm 4. heating Heating (90-100 °C) inert_atm->heating 5. monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring 6. extraction Aqueous Workup & Extraction monitoring->extraction 7. drying Drying & Concentration extraction->drying 8. purification Purification (Chromatography or Recrystallization) drying->purification 9. product This compound purification->product 10. characterization Characterization (NMR, MS) product->characterization 11.

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Application Notes and Protocols for the Characterization of 2-(4-Fluorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 2-(4-Fluorophenyl)benzoic acid. This document outlines detailed experimental protocols for spectroscopic and chromatographic methods to confirm the identity, purity, and structural properties of this compound. The provided methodologies are essential for quality control, research, and development in the pharmaceutical and chemical industries.

Physicochemical Properties

This compound is a biphenyl derivative containing a carboxylic acid and a fluorine substituent. Its physicochemical properties are crucial for its handling, formulation, and analytical characterization.

PropertyValue
Molecular Formula C₁₃H₉FO₂
Molecular Weight 216.21 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO; sparingly soluble in water.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Note: The following are predicted chemical shifts based on the analysis of similar structures. Actual experimental values may vary slightly.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.0Singlet (broad)1H-COOH
~8.0 - 7.8Multiplet1HAromatic H (ortho to -COOH)
~7.7 - 7.5Multiplet3HAromatic H
~7.4 - 7.2Multiplet4HAromatic H

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~168-COOH
~163 (d, J ≈ 245 Hz)C-F
~142Quaternary C
~138Quaternary C
~133Quaternary C
~132 (d, J ≈ 8 Hz)Aromatic CH
~131Aromatic CH
~130Aromatic CH
~129Aromatic CH
~128Aromatic CH
~116 (d, J ≈ 22 Hz)Aromatic CH
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Record the ¹H NMR spectrum, acquiring at least 16 scans.

    • Record the ¹³C NMR spectrum, acquiring a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024 scans).

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Table 3: Expected Mass Spectrometry Data for this compound

m/zIonNotes
216[M]⁺Molecular ion
199[M - OH]⁺Loss of hydroxyl radical
171[M - COOH]⁺Loss of carboxyl group
197[M - F]⁺In some fragmentation pathways, loss of fluorine may be observed. A prominent fragment at m/z 197 has been reported for similar 2-(phenyl)benzoic acids due to ipso substitution.[1]
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum in the positive or negative ion mode. A typical mass range would be m/z 50-500.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed fragmentation pattern with the expected fragmentation of the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch of carboxylic acid (hydrogen-bonded)
~1700StrongC=O stretch of carboxylic acid
~1600, ~1480MediumC=C stretch of aromatic rings
~1300MediumC-O stretch and O-H bend of carboxylic acid
~1220StrongC-F stretch
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Utilize an FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum. A typical range is 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Chromatographic Analysis

Chromatographic techniques are essential for determining the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity and quantifying the amount of the target compound.

Note: The retention time is dependent on the specific HPLC system, column, and mobile phase composition.

Table 5: Typical HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-20 min: 30-90% B20-25 min: 90% B25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL
Expected Retention Time ~10-15 min (highly method dependent)
  • Standard Preparation: Prepare a stock solution of this compound reference standard (1 mg/mL) in a suitable diluent (e.g., a mixture of mobile phase A and B). Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a concentration within the calibration range.

  • Instrumentation: Use an HPLC system equipped with a UV detector, a C18 column, a pump, and an autosampler.

  • Data Acquisition: Equilibrate the column with the initial mobile phase composition. Inject the standards and samples and record the chromatograms.

  • Data Analysis: Determine the retention time of the main peak in the sample chromatogram and compare it with the standard. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

X-ray Crystallography

X-ray crystallography provides unambiguous proof of the molecular structure and information on the packing of molecules in the solid state. Benzoic acid and its derivatives often form centrosymmetric dimers in the crystal lattice through hydrogen bonding between the carboxylic acid groups.

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Instrumentation: Use a single-crystal X-ray diffractometer.

  • Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K or room temperature).

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data.

Visualizations

Experimental Workflows

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ftir FTIR Spectroscopy purification->ftir hplc HPLC Analysis purification->hplc xray X-ray Crystallography purification->xray

Caption: Overall experimental workflow for the synthesis and characterization of this compound.

hplc_workflow prep Sample & Standard Preparation instrument HPLC System Setup (Column, Mobile Phase, Detector) prep->instrument injection Injection of Samples & Standards instrument->injection data_acq Data Acquisition (Chromatograms) injection->data_acq data_an Data Analysis (Retention Time, Peak Area, Purity) data_acq->data_an

Caption: Workflow for HPLC analysis of this compound.

spectroscopic_workflow cluster_nmr NMR cluster_ms MS cluster_ftir FTIR compound This compound nmr_prep Dissolve in DMSO-d₆ compound->nmr_prep ms_prep Dissolve in Methanol compound->ms_prep ftir_prep Prepare KBr Pellet or use ATR compound->ftir_prep nmr_acq Acquire ¹H & ¹³C Spectra nmr_prep->nmr_acq ms_acq Acquire Mass Spectrum ms_prep->ms_acq ftir_acq Acquire IR Spectrum ftir_prep->ftir_acq

Caption: Workflow for spectroscopic characterization of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(4-Fluorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Fluorophenyl)benzoic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled to ensure the quality and efficacy of the final drug product. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described method is designed for researchers, scientists, and professionals in drug development and quality control.

Principle

This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 column with an isocratic mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer. The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection is performed at a UV wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.

Chromatographic Conditions

A summary of the proposed HPLC conditions is presented in the table below. These conditions are based on established methods for similar benzoic acid derivatives and may require minor optimization for specific instrumentation and applications.[1][2][3]

Parameter Condition
HPLC System Agilent 1100 Series or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water:Trifluoroacetic Acid (60:40:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm
Run Time Approximately 10 minutes

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA), analytical grade

  • Water (HPLC grade or Milli-Q)

  • 0.45 µm syringe filters

2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of the mobile phase to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. System Suitability

Before sample analysis, the performance of the HPLC system should be verified by injecting a working standard solution (e.g., 20 µg/mL) five times. The system suitability parameters should meet the following criteria:

Parameter Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

5. Analysis

Inject the prepared standard and sample solutions into the HPLC system. The peak corresponding to this compound should be identified based on its retention time compared to the standard.

6. Calculation

The concentration of this compound in the sample can be calculated using the peak area from the chromatogram and the calibration curve generated from the working standard solutions.

Method Validation (Summary)

A full method validation should be performed according to ICH guidelines, which would typically include the following parameters:

Parameter Typical Results
Linearity (r²) ≥ 0.999
Range (µg/mL) 1 - 100
Limit of Detection (LOD) (µg/mL) ~0.1
Limit of Quantification (LOQ) (µg/mL) ~0.3
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2.0%

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the HPLC analysis method for this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:H2O:TFA) D System Suitability Test A->D B Prepare Standard Solutions B->D I Generate Calibration Curve C Prepare Sample Solutions E Inject Standards & Samples C->E D->E If Pass F Acquire Chromatographic Data E->F G Identify Peak by Retention Time F->G H Integrate Peak Area G->H H->I J Calculate Analyte Concentration H->J I->J

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound. The proposed method is simple, robust, and suitable for routine quality control and research applications in the pharmaceutical industry. Adherence to the outlined experimental protocol and system suitability criteria will ensure accurate and reliable results.

References

Application Notes and Protocols: 2-(4-Fluorophenyl)benzoic Acid as a Versatile Ligand in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(4-fluorophenyl)benzoic acid and its derivatives as ligands in medicinal chemistry. This scaffold has demonstrated significant potential in the development of therapeutic agents across various disease areas, including cancer, infectious diseases, and neurological disorders. The inclusion of a fluorine atom often enhances metabolic stability and binding affinity, making this a privileged structure in drug discovery.

Application as Anticancer Agents

Derivatives of this compound have shown promising activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Data Presentation: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against several human cancer cell lines.

Compound IDDerivative StructureCancer Cell LineAssay TypeIC50 (µM)Reference
1 2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivativeHTB-26 (Breast)Crystal Violet10-50[1]
2 2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivativePC-3 (Prostate)Crystal Violet10-50[1]
3 2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivativeHepG2 (Liver)Crystal Violet10-50[1]
4 4-(3-(4-fluorophenyl)-4-((4-isopropylanilino)methyl)pyrazol-1-yl)benzoic acidHCT116 (Colon)MTT22.4[2]
5 4-(3-(3-fluorophenyl)-4-((4-isopropylanilino)methyl)pyrazol-1-yl)benzoic acidHCT116 (Colon)MTT0.34[2]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.

Signaling Pathway: Apoptosis Induction

apoptosis_pathway cluster_apoptosome Apoptosome Formation Ligand Ligand Receptor Receptor Ligand->Receptor Binds Pro-caspase 8 Pro-caspase 8 Receptor->Pro-caspase 8 Activates Caspase 8 Caspase 8 Pro-caspase 8->Caspase 8 Bid Bid Caspase 8->Bid tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Induces release of Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase 9 Pro-caspase 9 Apaf-1->Pro-caspase 9 Apoptosome Apoptosome Pro-caspase 9->Apoptosome Pro-caspase 3 Pro-caspase 3 Apoptosome->Pro-caspase 3 Caspase 3 Caspase 3 Pro-caspase 3->Caspase 3 Apoptosis Apoptosis Caspase 3->Apoptosis Executes

Caption: Extrinsic and intrinsic apoptosis pathways.

Application as Antibacterial Agents

Derivatives of this compound have demonstrated notable efficacy against a range of bacterial pathogens, including drug-resistant strains. These compounds represent a promising scaffold for the development of novel antibiotics.

Data Presentation: Antibacterial Activity

The following table presents the minimum inhibitory concentration (MIC) values of several this compound derivatives against various bacterial strains.

Compound IDDerivative StructureBacterial StrainMIC (µg/mL)Reference
6 4-(3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl)benzoic acid hydrazoneStaphylococcus aureus ATCC 33591 (MRSA)1.56[3]
7 4-(3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl)benzoic acid hydrazoneStaphylococcus aureus ATCC 33592 (MRSA)0.78[3]
8 4-(4-((4-bromo-3-methylanilino)methyl)-3-(4-fluorophenyl)pyrazol-1-yl)benzoic acidBacillus subtilis ATCC 66230.5[2]
9 2-(m-Fluorophenyl)-benzimidazoleBacillus subtilis7.81[4]
10 2-(m-Fluorophenyl)-5-methyl-benzimidazoleEscherichia coli31.25[4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of a test compound against a bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound (dissolved in DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (inoculum in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow: MIC Determination

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Plate Inoculate 96-well Plate Inoculum->Plate Compound Serial Dilution of Test Compound Compound->Plate Incubate Incubate at 37°C for 18-24h Plate->Incubate Observe Observe for Bacterial Growth Incubate->Observe MIC Determine MIC Observe->MIC

Caption: Workflow for MIC determination.

Application as GABA-A Receptor Modulators

Derivatives based on the this compound scaffold have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor, a key target for treating anxiety, insomnia, and other neurological disorders.

Data Presentation: GABA-A Receptor Binding Affinity

The following table summarizes the binding affinity (Ki) of a representative this compound derivative for the GABA-A receptor.

Compound IDDerivative StructureReceptor SubtypeAssay TypeKi (nM)Reference
11 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivativeα1β2γ2Radioligand Binding15.0[5]
Experimental Protocol: GABA-A Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-A receptor.

Materials:

  • Rat brain cortex membranes (source of GABA-A receptors)

  • [³H]-Flunitrazepam (radioligand)

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled diazepam (for non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain cortex in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In test tubes, combine the membrane preparation, [³H]-Flunitrazepam (at a concentration near its Kd), and varying concentrations of the test compound.

  • Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled diazepam.

  • Incubation: Incubate the tubes at 4°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound and free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log of the test compound concentration. Determine the IC50 and calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway: GABA-A Receptor Activation

gaba_pathway GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds to orthosteric site PAM This compound derivative (PAM) PAM->GABA_A_Receptor Binds to allosteric site Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibitory Neurotransmission Hyperpolarization->Inhibition

Caption: GABA-A receptor signaling pathway.

References

Application Notes and Protocols: 2-(4-Fluorophenyl)benzoic Acid in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and synthetic strategies for the utilization of 2-(4-fluorophenyl)benzoic acid as a versatile starting material for the synthesis of novel and biologically relevant heterocyclic compounds. The methodologies outlined are based on established chemical transformations and recent scientific literature, offering a practical guide for researchers in medicinal chemistry and drug discovery.

Synthesis of Quinazolinone Derivatives

Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. This section details a direct and efficient method for the synthesis of 2-(4-fluorophenyl)quinazolin-4(3H)-one, a compound that has been identified as a novel tyrosinase inhibitor[1].

General Reaction Scheme

The synthesis involves the condensation of a 2-aminobenzoic acid derivative with an appropriate amide or nitrile. In this specific protocol, we will adapt a general method using 2-aminobenzamide and 4-fluorobenzaldehyde, which can be conceptually linked back to the use of this compound through amidation and subsequent cyclization. A more direct conceptual pathway involves the reaction of this compound with a source of ammonia/formamide under cyclizing conditions. For a well-established laboratory procedure, the synthesis starting from 2-aminobenzamide is presented.

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)quinazolin-4(3H)-one

This protocol is adapted from general methods for quinazolinone synthesis.

Materials:

  • 2-aminobenzamide

  • 4-fluorobenzaldehyde

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzamide (1.0 eq) and 4-fluorobenzaldehyde (1.1 eq) in DMSO.

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

  • To purify, dissolve the crude solid in ethyl acetate and wash with a saturated NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Recrystallize the resulting solid from an ethyl acetate/hexane mixture to obtain pure 2-(4-fluorophenyl)quinazolin-4(3H)-one.

Quantitative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)IC50 (Tyrosinase) (µM)
2-(4-Fluorophenyl)quinazolin-4(3H)-oneC₁₄H₉FN₂O240.2475-85248-250120 ± 2[1]

Note: Yields and melting points are representative and may vary based on specific experimental conditions.

Experimental Workflow

G cluster_start Starting Materials A 2-Aminobenzamide C Dissolve in DMSO A->C B 4-Fluorobenzaldehyde B->C D Heat at 120 °C (4-6 hours) C->D E Reaction Monitoring (TLC) D->E F Work-up: - Pour into ice-water - Filtration E->F Reaction Complete G Purification: - Recrystallization F->G H 2-(4-Fluorophenyl)quinazolin-4(3H)-one G->H

Caption: Workflow for the synthesis of 2-(4-Fluorophenyl)quinazolin-4(3H)-one.

Synthesis of Acridone Derivatives

Acridones are a class of tricyclic heterocyclic compounds with significant biological activities, including anticancer and antiviral properties. The synthesis of acridones can be achieved through the intramolecular cyclization of N-phenylanthranilic acids. This section outlines a two-step strategy to synthesize acridone derivatives starting from this compound.

General Reaction Scheme

The overall strategy involves two key transformations:

  • Ullmann Condensation: Formation of an N-aryl anthranilic acid by coupling 2-chloro-6-(4-fluorophenyl)benzoic acid with an aniline derivative.

  • Intramolecular Friedel-Crafts Acylation: Cyclization of the N-aryl anthranilic acid to the corresponding acridone.

Note: An initial step of ortho-chlorination of this compound is required to prepare the necessary precursor for the Ullmann condensation.

Experimental Protocols

Protocol 2.2.1: Synthesis of N-Aryl-2-(4-fluorophenyl)anthranilic Acid (Ullmann Condensation)

This protocol is a general procedure for the Ullmann condensation.

Materials:

  • 2-chloro-6-(4-fluorophenyl)benzoic acid (pre-synthesized)

  • Substituted aniline

  • Potassium carbonate (K2CO3)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add 2-chloro-6-(4-fluorophenyl)benzoic acid (1.0 eq), the desired aniline (1.2 eq), K2CO3 (2.0 eq), and CuI (0.1 eq).

  • Add DMF as the solvent and heat the mixture to 120-140 °C for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Acidify the aqueous solution with concentrated HCl to a pH of 2-3 to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • The crude N-aryl anthranilic acid can be purified by recrystallization from ethanol or by column chromatography.

Protocol 2.2.2: Synthesis of Substituted Acridone (Intramolecular Cyclization)

This protocol is based on the acid-catalyzed cyclization of N-phenylanthranilic acids.

Materials:

  • N-Aryl-2-(4-fluorophenyl)anthranilic acid (from Protocol 2.2.1)

  • Polyphosphoric acid (PPA) or concentrated sulfuric acid (H2SO4)

  • Sodium bicarbonate (NaHCO3) solution

Procedure:

  • In a round-bottom flask, add the N-aryl-2-(4-fluorophenyl)anthranilic acid (1.0 eq) to an excess of PPA or concentrated H2SO4.

  • Heat the mixture to 100-120 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the hot mixture onto crushed ice.

  • A precipitate of the acridone will form.

  • Neutralize the mixture with a saturated NaHCO3 solution.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • The crude acridone can be purified by recrystallization from a suitable solvent like ethanol or DMF.

Logical Relationship of the Acridone Synthesis

G A This compound B ortho-Halogenation A->B C 2-Halo-6-(4-fluorophenyl)benzoic Acid B->C D Ullmann Condensation (with Aniline) C->D E N-Aryl-2-(4-fluorophenyl)anthranilic Acid D->E F Intramolecular Cyclization (Acid-catalyzed) E->F G Substituted Acridone F->G

Caption: Synthetic pathway to acridone derivatives from this compound.

Proposed Synthesis of Benzodiazepine Derivatives

1,4-Benzodiazepines are a well-known class of psychoactive drugs. A plausible, albeit multi-step, synthetic route to a benzodiazepine core starting from this compound is proposed below. This pathway is based on fundamental organic transformations.

Proposed Synthetic Pathway
  • Friedel-Crafts Acylation: Reaction of this compound with a suitable acylating agent (e.g., via its acyl chloride) and an appropriate aromatic compound to form a 2-aroyl-6-(4-fluorophenyl)benzoic acid derivative.

  • Reduction: Reduction of the keto group to a secondary alcohol.

  • Halogenation: Conversion of the alcohol to a benzylic halide.

  • Amination: Introduction of an amino group via substitution of the halide.

  • Amide Coupling and Cyclization: Conversion of the carboxylic acid to an amide and subsequent intramolecular cyclization to form the benzodiazepine ring.

Signaling Pathway of Benzodiazepines

Benzodiazepines typically act as positive allosteric modulators of the GABAA receptor, a ligand-gated ion channel in the central nervous system. Their binding enhances the effect of the neurotransmitter GABA, leading to increased neuronal inhibition and resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.

G cluster_GABA GABAA Receptor GABA_R GABA Binding Site Ion_Channel Chloride Ion Channel (Cl⁻) GABA_R->Ion_Channel opens BZD_R Benzodiazepine Binding Site BZD_R->GABA_R enhances effect of GABA GABA GABA GABA->GABA_R binds BZD Benzodiazepine BZD->BZD_R binds Neuron Neuron Ion_Channel->Neuron Cl⁻ influx Hyperpolarization Hyperpolarization (Inhibition of Neuron) Neuron->Hyperpolarization

Caption: Mechanism of action of benzodiazepines on the GABAA receptor.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The yields and reaction conditions may require optimization for specific substrates and scales.

References

Application Note and Protocol: Synthesis of 2-(4-Fluorophenyl)benzoic Acid via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is widely used in academic and industrial research, including the synthesis of pharmaceuticals and functional materials, due to its mild reaction conditions and tolerance of a wide range of functional groups.[2][3] These application notes provide a detailed experimental protocol for the synthesis of 2-(4-Fluorophenyl)benzoic acid, a biphenyl carboxylic acid derivative, utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

The synthesis of this compound can be achieved by the palladium-catalyzed cross-coupling of 2-bromobenzoic acid with 4-fluorophenylboronic acid.

Reaction scheme for the Suzuki coupling of 2-bromobenzoic acid and 4-fluorophenylboronic acid to yield this compound.

Key Reaction Components:

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.[1]

  • Catalyst: Palladium complexes are the most common catalysts, with the active species being Pd(0), which can be introduced directly or generated in situ from a Pd(II) precatalyst.[1][2]

  • Ligand: Phosphine-based ligands are frequently used to stabilize the palladium catalyst and enhance its reactivity. Electron-rich and bulky ligands generally facilitate the key steps of oxidative addition and reductive elimination.[1]

  • Base: A base is required for the transmetalation step of the catalytic cycle. Common bases include carbonates, phosphates, and hydroxides.[2][4]

  • Solvent: A variety of organic solvents can be used, often in combination with water.[2][5]

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound via the Suzuki-Miyaura coupling of 2-bromobenzoic acid and 4-fluorophenylboronic acid.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/VolumeEquivalents
2-Bromobenzoic acid201.031.0201 mg1.0
4-Fluorophenylboronic acid139.921.2168 mg1.2
Palladium(II) acetate (Pd(OAc)₂)224.500.024.5 mg0.02
SPhos410.470.0416.4 mg0.04
Potassium phosphate (K₃PO₄)212.272.0425 mg2.0
Toluene--5 mL-
Water (degassed)--0.5 mL-

Equipment:

  • Oven-dried round-bottom flask or Schlenk tube

  • Magnetic stir bar

  • Rubber septum

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • Oil bath

  • Thin-layer chromatography (TLC) plates

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

1. Reaction Setup:

  • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 2-bromobenzoic acid (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[1]

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[1]

2. Reaction Execution:

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 2-24 hours.[1]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

3. Work-up:

  • Once the reaction is complete, as indicated by TLC, allow the mixture to cool to room temperature.[1]

  • Add water (10 mL) to the reaction mixture and stir for 5 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[1]

  • Combine the organic layers and wash with brine (20 mL).[1]

  • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]

4. Purification:

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Diagrams

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: - 2-Bromobenzoic acid - 4-Fluorophenylboronic acid - Pd(OAc)₂ & SPhos - K₃PO₄ B Inert Atmosphere: Evacuate and backfill with N₂ or Ar (3x) A->B C Add Solvents: Degassed Toluene and Water B->C D Heat & Stir: 100 °C, 2-24 h C->D E Monitor Progress: Thin-Layer Chromatography (TLC) D->E F Cool to RT & Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash with Brine & Dry G->H I Concentrate (Rotary Evaporator) H->I J Column Chromatography (Silica Gel) I->J K Characterize Product J->K

Caption: Experimental workflow for the synthesis of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex1 Ar¹-Pd(II)L₂(X) pd0->pd_complex1:w Ar¹-X ox_add Oxidative Addition pd_complex2 Ar¹-Pd(II)L₂(Ar²) pd_complex1->pd_complex2:s Ar²-B(OH)₂ + Base transmetal Transmetalation pd_complex2->pd0:e Ar¹-Ar² product Ar¹-Ar² (Product) red_elim Reductive Elimination ar1x Ar¹-X (2-Bromobenzoic acid) ar2b Ar²-B(OH)₂ (4-Fluorophenylboronic acid) base Base (K₃PO₄)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Biological Evaluation of 2-(4-Fluorophenyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the biological evaluation process for novel chemical entities, starting from initial screening to in vivo testing.

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols and application notes for the biological evaluation of 2-(4-Fluorophenyl)benzoic acid derivatives. The methodologies cover key therapeutic areas where these derivatives have shown potential, including antibacterial, anticancer, and anti-inflammatory applications.

General Workflow for Biological Evaluation

The initial assessment of novel this compound derivatives typically follows a structured screening cascade. This process begins with high-throughput in vitro assays to identify preliminary activity, followed by more detailed mechanistic studies and confirmation in vivo.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Evaluation A Compound Library (this compound Derivatives) B Primary Assays (e.g., MIC, MTT, Enzyme Inhibition) A->B C Hit Identification (Compounds with desired activity) B->C D Secondary Assays (e.g., Target Engagement, Signaling Pathway) C->D C->D F In Vitro Toxicology (e.g., Hepatotoxicity, Hemolysis) C->F E Lead Candidate Selection (Potency, Selectivity, Preliminary Safety) D->E G Animal Models of Disease (e.g., Infection, Tumor Xenograft, Inflammation) E->G E->G H Pharmacokinetics (PK) (ADME) E->H F->E I Efficacy & Toxicity Assessment G->I H->I

Caption: General workflow for the biological evaluation of chemical compounds.

Antibacterial Activity Evaluation

Derivatives of this compound, particularly those incorporating a pyrazole nucleus, have demonstrated significant potential as antibacterial agents, especially against Gram-positive bacteria.[1] Some of these compounds have been identified as inhibitors of fatty acid biosynthesis (FAB).[1]

Data Presentation: In Vitro Antibacterial Activity

The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Compound ClassDerivative SubstitutionTest StrainMIC (µg/mL)Reference
Pyrazole-Aniline3-(3-Fluorophenyl), 3,5-bis(trifluoromethyl)anilineS. aureus0.5[1]
Pyrazole-Aniline3-(3-Fluorophenyl), 4-bromoanilineS. aureus0.5[1]
Pyrazole-Aniline3-(4-Fluorophenyl), 4-phenoxyanilineS. aureus ATCC 335911[1]
Pyrazole-Aniline3-(4-Fluorophenyl), 4-isopropylanilineS. aureus2[1]
Pyrazole-Hydrazone4-Fluorophenyl, 2,4-dichlorophenylhydrazonoMRSA0.39[2]
ThioureidesN-(2,6-dichlorophenyl)-thioureaS. aureus32[3]
Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) for test compounds against bacterial strains.

G A 1. Prepare Bacterial Inoculum (Adjust to 0.5 McFarland standard) B 2. Compound Dilution (2-fold serial dilution in 96-well plate) A->B C 3. Inoculate Wells (Add bacterial suspension to each well) B->C D 4. Incubation (e.g., 37°C for 18-24 hours) C->D E 5. Assess Growth (Visual inspection or OD measurement) D->E F 6. Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for the broth microdilution MIC assay.

Methodology:

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strain (e.g., Staphylococcus aureus) on an appropriate agar plate and incubate overnight at 37°C.

    • Pick several colonies and suspend them in sterile saline or broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation and Dilution:

    • Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of each compound in a 96-well microtiter plate using the appropriate broth. The typical concentration range to test is 0.125 to 128 µg/mL.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compounds.

    • Seal the plate and incubate at 37°C for 16-20 hours under ambient air conditions.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity Evaluation

Certain this compound derivatives and related structures have been evaluated for their cytotoxic effects against various cancer cell lines.[4][5] The primary method for this evaluation is the cell viability assay.

Data Presentation: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is the most common metric, representing the concentration of a drug that is required for 50% inhibition of cancer cell proliferation.

Compound ClassDerivative SubstitutionCell LineIC₅₀ (µM)Reference
PhenylacetamideN-(3-nitrophenyl)PC3 (Prostate)52[4]
PhenylacetamideN-(4-nitrophenyl)PC3 (Prostate)80[4]
PhenylacetamideN-(4-nitrophenyl)MCF-7 (Breast)100[4]
Quinazoline(benzoyl)-derivative 9HeLa (Cervical)10[5][6]
Triazole HybridCompound 14MCF-7 (Breast)15.6[5][6]
Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the steps for assessing the cytotoxicity of compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G A 1. Seed Cells (Plate cells in a 96-well plate and incubate for 24h) B 2. Treat with Compounds (Add serial dilutions of derivatives and incubate for 48-72h) A->B C 3. Add MTT Reagent (Incubate for 2-4 hours to allow formazan formation) B->C D 4. Solubilize Formazan (Add DMSO or other solvent to dissolve crystals) C->D E 5. Measure Absorbance (Read at ~570 nm using a plate reader) D->E F 6. Calculate IC₅₀ (Plot dose-response curve to determine 50% inhibition) E->F

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., PC3, MCF-7) in appropriate media supplemented with 10% FBS.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 0.5 x 10⁴ to 1 x 10⁴ cells per well.[7]

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the test compounds at various concentrations.

    • Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate the plate for another 48 to 72 hours.

  • MTT Addition and Solubilization:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the supernatant and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot a dose-response curve (viability vs. log concentration) and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity Evaluation

Benzoic acid derivatives have been investigated as antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in leukocyte adhesion and a key target for treating inflammatory diseases.[8] In vivo models are crucial for confirming anti-inflammatory efficacy.

Data Presentation: VLA-4 Antagonism and In Vivo Efficacy
Compound IDVLA-4 Antagonism IC₅₀ (nM)In Vivo ModelDose (mg/kg, p.o.)EfficacyReference
12l 0.51Rat Pleurisy10Potent inhibition[8]
Flurbiprofen Prodrug (4b) Not ApplicableMouse Writhing2075% inhibition[9]
Piron Metabolite (1) Not ApplicableRat Paw Edema2548.9% edema inhibition[10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo protocol is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.[9]

Methodology:

  • Animal Acclimatization and Grouping:

    • Use adult rats or mice (e.g., Wistar rats, 200-250g). Acclimatize the animals for at least one week.

    • Fast the animals overnight before the experiment but allow free access to water.

    • Divide the animals into groups (n=5-6 per group):

      • Group I: Vehicle Control (e.g., 1% CMC solution).

      • Group II: Positive Control (e.g., Diclofenac or Indomethacin, 10 mg/kg, p.o.).

      • Group III-V: Test Groups (Derivatives at different doses, e.g., 10, 25, 50 mg/kg, p.o.).

  • Compound Administration:

    • Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume immediately before the carrageenan injection (V₀) using a plethysmometer.

    • Measure the paw volume again at several time points after the injection, typically at 1, 2, 3, and 4 hours (Vₜ).[9]

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal: Edema (%) = [(Vₜ - V₀) / V₀] * 100.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group: Inhibition (%) = [(Edema_control - Edema_treated) / Edema_control] * 100.

    • Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Fluorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Fluorophenyl)benzoic acid, a key intermediate in pharmaceutical development.

Troubleshooting Guides

Low or No Product Yield

Issue: The reaction has resulted in a low yield or no desired product.

Possible Causes and Solutions:

  • Inactive Catalyst (Suzuki-Miyaura Coupling): The palladium catalyst is crucial for the reaction's success.

    • Solution: Ensure the catalyst is not old or decomposed. Use a freshly opened bottle or consider purchasing a new batch. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst oxidation. For sterically hindered substrates, consider using more active Buchwald-type ligands like SPhos or XPhos.

  • Inefficient Base (Suzuki-Miyaura Coupling): The base activates the boronic acid for the crucial transmetalation step.

    • Solution: Use a freshly opened and properly stored base. The choice of base can be critical; for this synthesis, moderately strong bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective. The strength and solubility of the base can be influenced by the solvent system, so consider screening different bases if yields are low.

  • Harsh Reaction Conditions (Ullmann Coupling): Traditional Ullmann couplings often require high temperatures, which can lead to product decomposition.

    • Solution: Explore modern variations of the Ullmann reaction that utilize ligands and proceed at lower temperatures. If high temperatures are unavoidable, carefully monitor the reaction time to minimize degradation.

  • Poor Quality Starting Materials: Impurities in the starting materials can interfere with the reaction.

    • Solution: Ensure the purity of your 2-halobenzoic acid and 4-fluorophenylboronic acid (for Suzuki-Miyaura) or 4-fluoroiodobenzene (for Ullmann). Recrystallize or purify starting materials if necessary.

  • Presence of Water: Moisture can deactivate the Grignard reagent if that synthetic route is employed.

    • Solution: Use anhydrous solvents and oven-dried glassware. Perform the reaction under a dry, inert atmosphere.

Formation of Significant Byproducts

Issue: The crude reaction mixture shows the presence of significant impurities alongside the desired product.

Possible Causes and Solutions:

  • Homocoupling (Suzuki-Miyaura and Ullmann Coupling): This side reaction leads to the formation of symmetrical biaryls from the starting materials (e.g., biphenyl from 4-fluorophenylboronic acid).

    • Solution: For Suzuki-Miyaura coupling, ensure a highly active catalyst and use the correct stoichiometry of reactants. For Ullmann coupling, this is a common side reaction, and optimizing the reaction temperature and time may help to minimize it.

  • Protodeboronation (Suzuki-Miyaura Coupling): The boronic acid group is replaced by a hydrogen atom.

    • Solution: Ensure the reaction is carried out under strictly anhydrous conditions until the aqueous workup. Use a well-dried base and solvent.

  • Incomplete Reaction: Unreacted starting materials remain in the final mixture.

    • Solution: Increase the reaction time or temperature, but monitor for product decomposition. Ensure efficient stirring to overcome any mass transfer limitations.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound, Suzuki-Miyaura or Ullmann coupling?

A1: The Suzuki-Miyaura coupling is often preferred due to its milder reaction conditions, higher functional group tolerance, and generally higher yields compared to the traditional Ullmann coupling. However, recent advancements in Ullmann-type reactions have made them more competitive. The choice may also depend on the availability and cost of the starting materials and the specific capabilities of the laboratory.

Q2: My purified this compound has a low melting point and shows impurities in the NMR spectrum. What are the likely contaminants?

A2: Common impurities include unreacted starting materials (e.g., 2-bromobenzoic acid), homocoupled byproducts (e.g., 4,4'-difluorobiphenyl), or residual solvents from the purification process. It is crucial to employ effective purification techniques such as recrystallization or column chromatography and to thoroughly dry the final product.

Q3: How can I effectively purify the final product?

A3: An acid-base extraction is a common and effective method for purifying this compound. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The desired product will move to the aqueous layer as its carboxylate salt. The aqueous layer is then acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Q4: What is the role of the ligand in the Suzuki-Miyaura coupling for this synthesis?

A4: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). For sterically hindered substrates like 2-substituted benzoic acids, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) are often necessary to achieve good yields.

Q5: Can I use 2-chlorobenzoic acid instead of 2-bromobenzoic acid for the Suzuki-Miyaura coupling?

A5: While 2-chlorobenzoic acid is less expensive, it is also less reactive than 2-bromobenzoic acid in the oxidative addition step of the Suzuki-Miyaura coupling. Therefore, the reaction with 2-chlorobenzoic acid typically requires a more active catalyst system (e.g., a palladium precursor with a more electron-rich and bulky ligand) and may require higher temperatures and longer reaction times to achieve comparable yields.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition ACondition BCondition C
Palladium Source Pd(OAc)₂Pd(PPh₃)₄PdCl₂(dppf)
Ligand SPhos--
Base K₃PO₄K₂CO₃Na₂CO₃
Solvent Toluene/H₂ODioxane/H₂ODMF/H₂O
Temperature (°C) 10090110
Reaction Time (h) 121824
Typical Yield (%) 85-9570-8565-80

Table 2: Troubleshooting Guide for Low Yields in Suzuki-Miyaura Coupling

ObservationPotential CauseSuggested Solution
No product formationInactive catalystUse fresh catalyst, degas solvents, consider a more active ligand.
Low conversionInsufficient reaction time/tempIncrease reaction time and/or temperature incrementally.
Significant homocouplingOxygen contaminationThoroughly degas all reagents and maintain an inert atmosphere.
ProtodeboronationPresence of waterUse anhydrous solvents and reagents.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromobenzoic Acid and 4-Fluorophenylboronic Acid
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.

  • Solvent Addition and Degassing: Add a mixture of toluene and water (e.g., 4:1 v/v) to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer with brine. Extract the combined aqueous layers with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization. For acid-base purification, dissolve the crude product in an organic solvent and extract with an aqueous solution of sodium bicarbonate. Acidify the aqueous layer with HCl to precipitate the product, which is then filtered, washed with water, and dried.

Protocol 2: Ullmann Condensation of 2-Iodobenzoic Acid and 4-Fluoroiodobenzene
  • Reaction Setup: In a flame-dried Schlenk flask, combine 2-iodobenzoic acid (1.0 equiv), 4-fluoroiodobenzene (1.1 equiv), copper(I) iodide (CuI, 0.1 equiv), and a suitable ligand (e.g., 1,10-phenanthroline, 0.2 equiv).

  • Solvent and Base Addition: Add a high-boiling polar solvent such as DMF or NMP, followed by a base such as potassium carbonate (K₂CO₃, 2.0 equiv).

  • Reaction: Heat the reaction mixture to a high temperature (typically 150-200 °C) under an inert atmosphere. Stir the reaction for 12-48 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute it with ethyl acetate. Filter the mixture through a pad of celite to remove insoluble copper salts.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' 2-(4-Fluorophenyl) benzoic acid Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ullmann_Reaction_Workflow cluster_reactants Reactants & Catalyst 2-Iodobenzoic Acid 2-Iodobenzoic Acid Reaction Mixture Reaction Mixture 2-Iodobenzoic Acid->Reaction Mixture 4-Fluoroiodobenzene 4-Fluoroiodobenzene 4-Fluoroiodobenzene->Reaction Mixture Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Reaction Mixture Ligand Ligand Ligand->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Heating Heating Reaction Mixture->Heating Workup Workup Heating->Workup Purification Purification Workup->Purification Final Product 2-(4-Fluorophenyl) benzoic acid Purification->Final Product

Caption: General experimental workflow for the Ullmann condensation.

Troubleshooting_Yield Low Yield Low Yield Check Catalyst Check Catalyst Low Yield->Check Catalyst Is the catalyst active? Check Base Check Base Low Yield->Check Base Is the base appropriate? Check Purity Check Purity Low Yield->Check Purity Are starting materials pure? Optimize Conditions Optimize Conditions Check Catalyst->Optimize Conditions Check Base->Optimize Conditions Check Purity->Optimize Conditions Successful Synthesis Successful Synthesis Optimize Conditions->Successful Synthesis Adjust T, t, conc.

Caption: Logical workflow for troubleshooting low product yield.

Technical Support Center: Purification of 2-(4-Fluorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-(4-Fluorophenyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound, particularly when synthesized via Suzuki-Miyaura coupling?

A1: When this compound is synthesized via Suzuki-Miyaura coupling (a common method involving the reaction of a boronic acid with an organohalide), several types of impurities can be present in the crude product. These include:

  • Homo-coupled byproducts: These are formed from the coupling of two molecules of the same starting material. For example, the reaction of 4-fluorophenylboronic acid with itself can produce 4,4'-difluorobiphenyl, and the coupling of 2-bromobenzoic acid can yield biphenyl-2,2'-dicarboxylic acid.

  • Unreacted starting materials: Residual 2-halobenzoic acid (e.g., 2-bromobenzoic acid or 2-iodobenzoic acid) and 4-fluorophenylboronic acid may remain in the crude product.

  • Protodeboronation product: The boronic acid can be replaced by a hydrogen atom, leading to the formation of fluorobenzene.

  • Dehalogenated starting material: The halogen atom of the 2-halobenzoic acid can be replaced by a hydrogen atom, resulting in benzoic acid.

  • Residual Palladium Catalyst: Trace amounts of the palladium catalyst used in the coupling reaction may persist in the final product.

  • Solvent Residues: Solvents used in the reaction or workup may be present.

Q2: My purified this compound is discolored (yellowish or brownish). How can I remove the color?

A2: Discoloration in the final product is often due to trace organic impurities or residual palladium catalyst. Here are two effective methods for color removal:

  • Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can lead to a loss of your desired product. A hot filtration step is then required to remove the charcoal before allowing the solution to cool and crystallize.

  • Column Chromatography: If recrystallization and charcoal treatment are ineffective, silica gel column chromatography can be used to separate the colored impurities from the desired product.

Q3: I am having difficulty inducing crystallization of this compound. What steps can I take?

A3: Difficulty in crystallization can be due to several factors. Here are some troubleshooting steps:

  • Scratching the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed" crystal will act as a template for further crystallization.

  • Reducing the solvent volume: If too much solvent was used, the solution may not be sufficiently saturated for crystallization to occur upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cooling to a lower temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound and promote crystallization.

Q4: The melting point of my purified this compound is broad or lower than the expected value. What does this indicate?

A4: A broad or depressed melting point is a strong indication that the sample is still impure. The presence of impurities disrupts the crystal lattice of the pure compound, leading to a wider melting range and a lower final melting point. To address this, further purification is necessary. Consider repeating the recrystallization process, perhaps with a different solvent system, or employing another purification technique like column chromatography. Ensure the purified crystals are thoroughly dried to remove any residual solvent, as this can also depress the melting point.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling out instead of crystallizing The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.1. Re-heat the solution to dissolve the oil.2. Add a small amount of additional hot solvent to decrease the saturation.3. Allow the solution to cool more slowly. An insulated container can help.4. Try a different solvent or solvent system with a lower boiling point.
Poor recovery of the product Too much solvent was used, or the compound is significantly soluble in the cold solvent.1. Reduce the initial amount of solvent used for dissolution.2. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.3. To recover more product from the filtrate (mother liquor), evaporate some of the solvent and cool again to obtain a second crop of crystals.
Premature crystallization during hot filtration The solution cools too quickly in the funnel, causing the product to crystallize and clog the filter paper.1. Use a pre-heated funnel (e.g., by placing it in a hot oven or rinsing with hot solvent).2. Keep the solution at or near its boiling point during filtration.3. Perform the filtration as quickly as possible.
Acid-Base Extraction Issues
Problem Possible Cause Troubleshooting Steps
Emulsion formation during extraction Vigorous shaking of the separatory funnel.1. Gently swirl or invert the separatory funnel instead of shaking vigorously.2. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.3. Allow the mixture to stand for a longer period.
Low yield after acidification and extraction Incomplete extraction into the aqueous basic layer or incomplete precipitation upon acidification.1. Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to fully deprotonate the carboxylic acid.2. Perform multiple extractions with the basic solution.3. After acidification, ensure the pH is sufficiently acidic (pH < 4) to fully protonate the carboxylate.4. Extract the acidified aqueous layer multiple times with the organic solvent.

Experimental Protocols

General Recrystallization Protocol

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and should be determined through small-scale solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, acetone/water, toluene)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture on a hot plate and add more hot solvent portion-wise until the solid is completely dissolved. Aim to use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can cover the flask with a beaker to slow down the cooling process. Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

General Acid-Base Extraction Protocol

This method is effective for separating the acidic this compound from neutral or basic impurities.

Materials:

  • Crude this compound

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Aqueous basic solution (e.g., 5% sodium bicarbonate or 5% sodium hydroxide)

  • Aqueous acidic solution (e.g., 6M hydrochloric acid)

  • Separatory funnel

  • Beakers

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent in a separatory funnel.

  • Extraction with Base: Add the aqueous basic solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (which now contains the deprotonated, water-soluble carboxylate salt) into a clean beaker. Repeat the extraction of the organic layer with fresh basic solution to ensure complete transfer of the acid. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add the aqueous acidic solution while stirring until the solution is acidic (test with pH paper). The this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and then dry it thoroughly. For higher purity, the product obtained from this method can be further purified by recrystallization.

Data Presentation

Solubility Data (Qualitative)

SolventPolaritySolubility at Room Temp.Solubility at Elevated Temp.Notes
WaterHighVery LowLowNot ideal as a single solvent.
EthanolHighSolubleVery SolubleGood for recrystallization, often in a mixture with water.
MethanolHighSolubleVery SolubleSimilar to ethanol, can be used with water.
AcetoneMediumSolubleVery SolubleCan be effective, may require addition of a non-polar co-solvent.
Ethyl AcetateMediumModerately SolubleVery SolubleA potential recrystallization solvent.
TolueneLowSparingly SolubleSolubleCan be a good choice for recrystallization.
HexaneVery LowInsolubleSparingly SolubleCan be used as an anti-solvent in a two-solvent system.

Visualizations

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Hot Solvent Crude->Dissolve Charcoal Add Activated Charcoal (Optional) Dissolve->Charcoal Hot_Filter Hot Gravity Filtration Dissolve->Hot_Filter No Charcoal Charcoal->Hot_Filter Cool Cool to Crystallize Hot_Filter->Cool Vacuum_Filter Vacuum Filtration Cool->Vacuum_Filter Wash Wash with Cold Solvent Vacuum_Filter->Wash Dry Dry Crystals Wash->Dry Pure_Product Pure this compound Dry->Pure_Product

Caption: A typical workflow for the purification of this compound by recrystallization.

Acid_Base_Extraction cluster_0 Separatory Funnel cluster_1 Beaker Crude_Organic Crude Product in Organic Solvent Add_Base Add Aqueous Base & Shake Crude_Organic->Add_Base Separate_Layers Separate Layers Add_Base->Separate_Layers Organic_Layer Organic Layer (Neutral/Basic Impurities) Separate_Layers->Organic_Layer Aqueous_Layer Aqueous Layer (Carboxylate Salt) Separate_Layers->Aqueous_Layer Acidify Acidify Aqueous Layer (e.g., with HCl) Aqueous_Layer->Acidify Precipitate Precipitation of Pure Acid Acidify->Precipitate Collect Collect by Filtration Precipitate->Collect

Caption: Workflow diagram illustrating the acid-base extraction process for purifying carboxylic acids.

Technical Support Center: Synthesis of 2-(4-Fluorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Fluorophenyl)benzoic acid. The guidance focuses on common side reactions and procedural challenges encountered during its synthesis, primarily via Suzuki-Miyaura coupling and Ullmann condensation.

Troubleshooting Guide: Common Side Reactions

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on identifying and mitigating common side reactions.

Issue 1: Low Yield of this compound with Significant Byproduct Formation in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling of a 2-halobenzoic acid with 4-fluorophenylboronic acid is resulting in a low yield of the desired product and a mixture of impurities. How can I troubleshoot this?

Answer: Low yields in this Suzuki-Miyaura coupling are often attributable to three primary side reactions: homocoupling of the 4-fluorophenylboronic acid, dehalogenation of the 2-halobenzoic acid, and protodeboronation of the boronic acid.

Troubleshooting Steps:

  • Identify the Byproducts: Use analytical techniques such as LC-MS and NMR to identify the major byproducts. Common byproducts include 4,4'-difluorobiphenyl (from homocoupling) and benzoic acid (from dehalogenation).

  • Minimize Homocoupling of 4-Fluorophenylboronic Acid:

    • Oxygen Control: This side reaction is often promoted by the presence of oxygen. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that all solvents are thoroughly degassed.

    • Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species can be beneficial. If using a Pd(II) precatalyst, its reduction to Pd(0) can sometimes be a source of homocoupling.

    • Ligand Selection: Bulky electron-rich phosphine ligands can suppress homocoupling by favoring the desired cross-coupling pathway.

  • Prevent Dehalogenation of 2-Halobenzoic Acid:

    • Choice of Halide: Aryl iodides have a higher tendency for dehalogenation than aryl bromides or chlorides. If you are using 2-iodobenzoic acid, consider switching to 2-bromobenzoic acid.[1]

    • Base Selection: Stronger bases, particularly alkoxides, can promote dehalogenation. Consider using weaker inorganic bases like K₂CO₃ or K₃PO₄.

    • Reaction Temperature and Time: High temperatures and prolonged reaction times can increase the likelihood of dehalogenation.[1] Monitor the reaction closely and stop it once the starting material is consumed.

  • Address Protodeboronation:

    • This side reaction, where the boronic acid group is replaced by a hydrogen, can be minimized by using anhydrous conditions if feasible, as water is a proton source.

Summary of Factors Influencing Side Reactions in Suzuki-Miyaura Coupling:

ParameterEffect on HomocouplingEffect on DehalogenationRecommendation for this compound Synthesis
Atmosphere Increased by Oxygen-Use a properly degassed solvent and maintain an inert atmosphere (Ar or N₂).
Aryl Halide -I > Br > ClUse 2-bromobenzoic acid as a starting material.[1]
Base Can be influenced by base choiceStronger bases can increase itUse K₂CO₃ or K₃PO₄ instead of strong alkoxide bases.
Temperature -Higher temperatures can increase itRun the reaction at the lowest effective temperature (e.g., 80-100 °C) and monitor for completion to avoid prolonged heating.[1]
Ligand Bulky, electron-rich ligands can decrease itLigand choice is criticalUse ligands like SPhos or other Buchwald-type ligands known to minimize side reactions.

DOT Script for Troubleshooting Suzuki-Miyaura Coupling

G Troubleshooting Workflow for Suzuki-Miyaura Synthesis start Low Yield of This compound identify_byproducts Identify Byproducts (LC-MS, NMR) start->identify_byproducts homocoupling Homocoupling Product (4,4'-Difluorobiphenyl) identify_byproducts->homocoupling Dominant dehalogenation Dehalogenation Product (Benzoic Acid) identify_byproducts->dehalogenation Dominant other Other Issues identify_byproducts->other If others reduce_o2 Degas Solvents & Use Inert Atmosphere homocoupling->reduce_o2 change_halide Switch from Aryl Iodide to Aryl Bromide dehalogenation->change_halide optimize_catalyst Use Pd(0) Source or Efficient Pre-catalyst reduce_o2->optimize_catalyst optimize_ligand_homo Use Bulky, Electron-Rich Ligand optimize_catalyst->optimize_ligand_homo change_base Use Weaker Base (e.g., K2CO3, K3PO4) change_halide->change_base optimize_temp Lower Reaction Temperature & Reduce Reaction Time change_base->optimize_temp

Caption: Troubleshooting workflow for side reactions in Suzuki-Miyaura synthesis.

Issue 2: Challenges in Ullmann Condensation for N-Arylation

Question: I am attempting an Ullmann condensation between a 2-halobenzoic acid and a 4-fluoroaniline derivative, but the reaction is sluggish and gives a poor yield. What are the common pitfalls?

Answer: The Ullmann condensation for N-arylation to form the precursor to this compound can be challenging due to harsh reaction conditions and potential side reactions.

Troubleshooting Steps:

  • Reaction Conditions: Traditional Ullmann reactions often require high temperatures (>150 °C) and polar aprotic solvents like DMF or NMP.[2] Ensure your reaction temperature is sufficiently high. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.

  • Catalyst and Ligand: While classic Ullmann reactions use copper powder, modern protocols often employ a Cu(I) salt (e.g., CuI) with a ligand. Diamine or phenanthroline-based ligands can improve catalyst solubility and activity.

  • Substrate Reactivity: Aryl iodides are more reactive than aryl bromides, which are more reactive than aryl chlorides.[2] If using 2-chlorobenzoic acid, you may need more forcing conditions or a more active catalytic system.

  • Base: The choice of base is crucial. K₂CO₃ or Cs₂CO₃ are commonly used. The base is required to deprotonate the aniline.

  • Side Reactions:

    • Homocoupling of the Aryl Halide: This can occur at high temperatures.

    • Hydrolysis of the Halo-benzoic Acid: In the presence of a strong base and water, the starting material can be hydrolyzed.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for this compound, Suzuki-Miyaura or Ullmann?

A1: The Suzuki-Miyaura coupling is often preferred due to its milder reaction conditions, broader functional group tolerance, and generally higher yields compared to the traditional Ullmann condensation.[2] Modern advancements in Ullmann chemistry with new ligands have made it more competitive, but Suzuki couplings are widely used for this type of transformation.

Q2: Can I use 2-chlorobenzoic acid for a Suzuki-Miyaura coupling?

A2: While possible, aryl chlorides are less reactive than aryl bromides and iodides in Suzuki-Miyaura couplings.[3] Their use typically requires more active catalysts, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and potentially higher reaction temperatures. For laboratory-scale synthesis, 2-bromobenzoic acid is a more common and often more reliable starting material.

Q3: My product is difficult to purify from the residual boronic acid and its homocoupled byproduct. What is an effective purification strategy?

A3: Purification can indeed be challenging. A common strategy involves an acid-base extraction. After the reaction, the mixture can be diluted with an organic solvent (like ethyl acetate) and washed with an aqueous base (e.g., Na₂CO₃ solution). The desired product, being a carboxylic acid, will move to the aqueous layer as its carboxylate salt. The neutral byproducts, such as the homocoupled 4,4'-difluorobiphenyl, will remain in the organic layer. The aqueous layer can then be separated and acidified (e.g., with HCl) to precipitate the pure this compound, which can be collected by filtration.

Q4: Is decarboxylation of the 2-halobenzoic acid a concern during the coupling reaction?

A4: Decarboxylation of benzoic acids typically requires very high temperatures or specific catalytic systems. Under the standard conditions for most Suzuki-Miyaura or modern Ullmann reactions (typically below 120 °C), significant decarboxylation of the starting 2-halobenzoic acid is not a common side reaction. However, it could become a factor under very harsh thermal conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.

Materials:

  • 2-Bromobenzoic acid (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., a degassed mixture of Dioxane/H₂O or Toluene/Ethanol/H₂O)

Procedure:

  • To a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add 2-bromobenzoic acid, 4-fluorophenylboronic acid, the palladium catalyst, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the aqueous layer. Wash the organic layer with a basic aqueous solution (e.g., 1M Na₂CO₃). Combine the aqueous layers.

  • Wash the combined aqueous layers with ethyl acetate to remove non-acidic organic impurities.

  • Acidify the aqueous layer with concentrated HCl until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

DOT Script for Suzuki-Miyaura Experimental Workflow

G Experimental Workflow for Suzuki-Miyaura Synthesis reagents Combine Reactants: 2-Bromobenzoic Acid 4-Fluorophenylboronic Acid Pd Catalyst & Base inert_atm Establish Inert Atmosphere (Evacuate/Backfill Ar or N2) reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heat Heat with Stirring (80-100 °C) add_solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Reaction Workup: Cool & Dilute monitor->workup Complete extraction Acid-Base Extraction (Isolate Product in Aqueous Layer) workup->extraction precipitation Acidify Aqueous Layer to Precipitate Product extraction->precipitation isolate Isolate Product: Filter & Dry precipitation->isolate

References

Technical Support Center: Optimization of Reaction Conditions for 2-(4-Fluorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 2-(4-Fluorophenyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common and industrially relevant synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction. This method involves the palladium-catalyzed reaction of a 2-halobenzoic acid derivative with a 4-fluorophenylboronic acid derivative. Alternative, though less common, routes include Grignard reagent-based syntheses.

Q2: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the potential causes?

A2: Low yields in Suzuki-Miyaura coupling for this biaryl synthesis can stem from several factors:

  • Ineffective Catalyst System: The choice of palladium source and ligand is critical. Steric hindrance around the ortho-position of the benzoic acid derivative can impede the reaction.

  • Poor Base Selection: The base is crucial for the activation of the boronic acid. An inappropriate base can lead to incomplete reaction or side reactions.

  • Suboptimal Reaction Temperature: Sterically hindered substrates often require elevated temperatures to proceed efficiently.

  • Instability of Boronic Acid: Arylboronic acids can be susceptible to degradation (protodeboronation), especially under harsh conditions.

Q3: I am observing significant biphenyl byproduct formation in my Grignard-based synthesis. How can I minimize this?

A3: Biphenyl formation is a common side reaction in Grignard syntheses, arising from the coupling of the Grignard reagent with the unreacted aryl halide.[1] To minimize this, consider the following:

  • Slow Addition of Aryl Halide: Adding the aryl halide dropwise to the magnesium turnings helps maintain a low concentration of the halide in the reaction mixture.[1]

  • Temperature Control: Higher temperatures can promote the formation of biphenyl byproducts. Maintaining a gentle reflux is typically sufficient.[1]

Q4: What are the best practices for purifying the final this compound product?

A4: Purification of the final product is crucial to remove unreacted starting materials, catalyst residues, and byproducts. Common purification techniques include:

  • Recrystallization: This is an effective method for removing impurities. The choice of solvent is critical for obtaining high purity crystals.

  • Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed. A common eluent system is a mixture of hexane and ethyl acetate with a small amount of acetic acid.[2]

  • Aqueous Workup: An acidic workup is necessary to protonate the carboxylate intermediate to the final carboxylic acid. Subsequent extraction into an organic solvent can remove water-soluble impurities.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step
Ineffective Catalyst/Ligand For sterically hindered substrates like 2-halobenzoic acids, consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald biaryl phosphine ligands.[3]
Inappropriate Base For substrates with sensitive functional groups, milder bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often preferred over strong bases like NaOH to prevent side reactions.[3]
Low Reaction Temperature Sterically hindered substrates often require higher temperatures (e.g., 80-120°C) to overcome the activation energy barrier.[3] Monitor for thermal degradation.
Boronic Acid Degradation Ensure the 4-fluorophenylboronic acid is of high quality. Consider using a slight excess (1.1-1.5 equivalents) to compensate for potential degradation.[3]
Presence of Water Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst and lead to protodeboronation of the boronic acid.
Issue 2: Incomplete Reaction or Presence of Intermediates
Potential Cause Troubleshooting Step
Insufficient Reaction Time Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Sterically hindered couplings may require longer times.[3]
Inadequate Mixing Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if reagents are not fully soluble.
Catalyst Deactivation The palladium catalyst can sometimes deactivate over the course of the reaction. In some cases, adding a fresh portion of the catalyst may help drive the reaction to completion.

Experimental Protocols

Optimized Suzuki-Miyaura Coupling for this compound

This protocol is a generalized procedure based on typical conditions for Suzuki-Miyaura couplings of sterically hindered substrates.

Materials:

  • 2-Bromobenzoic acid

  • 4-Fluorophenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • SPhos (0.04 equivalents)

  • Potassium carbonate (K₂CO₃, 3.0 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobenzoic acid, 4-fluorophenylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

  • Add anhydrous toluene and a small amount of degassed water.

  • Heat the reaction mixture to 100-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to precipitate the product.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visual Diagrams

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 2-Bromobenzoic Acid - 4-Fluorophenylboronic Acid - Pd(OAc)2/SPhos - K2CO3 - Toluene/Water heating Heat to 100-110°C (12-24h) reagents->heating Inert Atmosphere monitoring Monitor by TLC/LC-MS heating->monitoring cooling Cool to RT monitoring->cooling Reaction Complete extraction Acidify & Extract with Ethyl Acetate cooling->extraction purification Purify by Recrystallization or Column Chromatography extraction->purification product This compound purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Suzuki Coupling catalyst Ineffective Catalyst/ Ligand System start->catalyst base Inappropriate Base start->base temp Suboptimal Temperature start->temp boronic_acid Boronic Acid Degradation start->boronic_acid sol_catalyst Use Bulky Ligands (e.g., SPhos, XPhos) catalyst->sol_catalyst sol_base Use Milder Base (e.g., K2CO3, K3PO4) base->sol_base sol_temp Increase Temperature (80-120°C) temp->sol_temp sol_boronic_acid Use Excess Boronic Acid (1.1-1.5 eq) boronic_acid->sol_boronic_acid

Caption: Troubleshooting logic for low-yield Suzuki-Miyaura coupling reactions.

References

Technical Support Center: 2-(4-Fluorophenyl)benzoic Acid Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully crystallizing 2-(4-Fluorophenyl)benzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a good starting solvent for the recrystallization of this compound?

A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For aromatic carboxylic acids like this compound, suitable solvents often include alcohols (methanol, ethanol), or mixed solvent systems such as ethanol/water or toluene/petroleum ether.[2] The ideal choice depends on the specific impurity profile. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.[1]

Q2: I've cooled my solution, but no crystals have formed. What should I do?

If crystals do not form from a cooled, supersaturated solution, crystallization may need to be induced.[3] Several techniques can be employed:

  • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The high-frequency vibrations or microscopic glass fragments can provide nucleation sites for crystal growth.[4][5]

  • Seeding: Add a "seed crystal," which is a tiny amount of the pure solid compound. This provides a pre-formed template for new crystals to grow upon.[4][6]

  • Reduce Solvent Volume: It's possible that too much solvent was added, keeping the compound fully soluble even at low temperatures. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[3][7]

  • Lower Temperature: Cool the solution further using an ice bath or a salt-ice bath to decrease solubility and promote crystallization.[3][4]

G start Supersaturated Solution Cooled check_crystals Crystals Formed? start->check_crystals success Success: Collect & Dry Crystals check_crystals->success Yes troubleshoot Induce Crystallization check_crystals->troubleshoot No scratch Scratch inner wall of flask troubleshoot->scratch Method 1 seed Add a seed crystal troubleshoot->seed Method 2 reduce_vol Reduce solvent volume (boil off excess) troubleshoot->reduce_vol Method 3 lower_temp Cool in ice bath troubleshoot->lower_temp Method 4 scratch->check_crystals seed->check_crystals reduce_vol->check_crystals lower_temp->check_crystals

Caption: Troubleshooting workflow for inducing crystallization.
Q3: My compound has "oiled out" instead of forming crystals. What does this mean and how can I fix it?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[8] This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the impure solid.[7] Impurities can lower a compound's melting point, making this phenomenon more likely.[9] An oil is undesirable because it tends to trap impurities.[7]

Here are several remedies:

  • Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to decrease the saturation point and then cool the solution again, but much more slowly.[7][10]

  • Slow Down Cooling: Rapid cooling is a primary cause of oiling out.[10] After redissolving, insulate the flask to ensure a very slow cooling rate, which allows crystals to form in an orderly manner.

  • Change Solvent System: The chosen solvent may be inappropriate.[10] Try a solvent with a lower boiling point or use a co-solvent system to better match the solubility characteristics of the compound.

G start Problem: Compound 'Oils Out' cause1 Cause: Cooling too rapid start->cause1 cause2 Cause: Solution too concentrated or impurities present start->cause2 cause3 Cause: Melting point of impure solid is below solution temperature start->cause3 sol1 Solution: Cool very slowly, insulate flask cause1->sol1 sol2 Solution: Reheat, add more solvent, consider charcoal treatment cause2->sol2 sol3 Solution: Change to a lower-boiling solvent or use a co-solvent cause3->sol3

Caption: Common causes and solutions for "oiling out".
Q4: The resulting crystals are colored, but the pure compound should be white. How can I remove the color?

Colored impurities can often be removed by using activated charcoal (also known as Norit). After dissolving the crude solid in the hot solvent but before cooling, add a small amount of activated charcoal to the solution. The charcoal has a high surface area that adsorbs high-molecular-weight colored impurities. Keep the solution hot and perform a hot gravity filtration to remove the charcoal before allowing the clear solution to cool and crystallize.[5]

Data & Protocols

Solvent Selection Guide

While precise solubility data for this compound must be determined empirically, the following table provides general guidance for selecting a starting solvent based on the principles of recrystallization for aromatic carboxylic acids.[2][11][12]

Solvent ClassExamplesSuitability for this compoundRationale
Polar Protic Water, Ethanol, MethanolGood (often in a mixed system) The carboxylic acid group allows for hydrogen bonding. It may be too soluble in hot alcohols, so a mixed system with water (an anti-solvent) is often ideal to ensure low solubility when cold.[2]
Polar Aprotic Acetone, Ethyl AcetatePotentially Good Good general solvents for many organic compounds. A test is required to see if solubility significantly decreases upon cooling.
Aromatic Toluene, XylenePotentially Good The "like dissolves like" principle suggests the aromatic rings will interact well. May require a non-polar anti-solvent like hexane or petroleum ether to induce precipitation.[2]
Non-Polar Hexane, Petroleum EtherPoor (as primary solvent) The polar carboxylic acid group makes the compound unlikely to dissolve well in non-polar solvents, even when hot. However, they are excellent as anti-solvents in a mixed system.
Standard Recrystallization Protocol

This protocol outlines the general steps for purifying this compound.

  • Dissolve the Crude Solid: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture (e.g., on a hot plate) while stirring or swirling until the solid is completely dissolved.

  • Decolorize (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]

  • Hot Gravity Filtration (Optional): If there are insoluble impurities (including charcoal), perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean flask. This step must be done quickly to prevent premature crystallization.[13]

  • Cool to Crystallize: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[6] Do not disturb the flask during this process.[5]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize the precipitation of the compound from the solution.[1]

  • Isolate Crystals: Collect the crystals by suction filtration using a Büchner funnel.[13]

  • Wash and Dry: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Press the crystals dry on the filter and then transfer them to a watch glass to air dry completely.[1]

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent decolorize 2. Decolorize with Charcoal (Optional) dissolve->decolorize hot_filter 3. Hot Gravity Filtration (Optional) decolorize->hot_filter cool 4. Slow Cooling to Room Temperature hot_filter->cool ice_bath 5. Cool in Ice Bath cool->ice_bath vac_filter 6. Isolate via Suction Filtration ice_bath->vac_filter wash_dry 7. Wash with Cold Solvent & Dry Crystals vac_filter->wash_dry end_node Pure Crystals wash_dry->end_node

Caption: Standard experimental workflow for recrystallization.

References

stability issues of 2-(4-Fluorophenyl)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(4-Fluorophenyl)benzoic acid

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues when working with this compound in solution. Below you will find frequently asked questions, in-depth troubleshooting guides, and standardized experimental protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound has low aqueous solubility (approximately 39.2 mg/L)[1]. For creating stock solutions, organic solvents are recommended. Based on the properties of analogous compounds like 4-(4-Fluorophenyl)benzoic acid and 4-Fluorobenzoic acid, solvents such as DMSO, ethanol, methanol, and acetonitrile are suitable choices.[2][3] For aqueous buffers, it is advisable to first prepare a concentrated stock solution in a water-miscible organic solvent (like DMSO) and then dilute it into the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Q2: How should I store solutions of this compound?

A2: For optimal stability, stock solutions should be stored at -20°C or -80°C.[2] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to prevent degradation from repeated freeze-thaw cycles.[2] Solutions should be protected from light to minimize the risk of photodegradation, a common issue for aromatic compounds.[4] For short-term storage (a few days), refrigeration at 4°C may be acceptable, but long-term stability at this temperature should be verified.

Q3: What are the potential degradation pathways for this compound in solution?

A3: While specific degradation pathways for this compound are not extensively documented, compounds of the benzoic acid class can be susceptible to several degradation mechanisms:

  • Oxidation: The aromatic rings can be hydroxylated or cleaved by oxidative processes, which can be initiated by exposure to air (oxygen), metal ions, or peroxides.[5]

  • Photodegradation: Exposure to UV light can induce degradation, including dehalogenation (loss of the fluorine atom) and cleavage of the aromatic ring.[4][5]

  • Decarboxylation: At elevated temperatures, particularly in aqueous solutions, benzoic acid and its derivatives can undergo decarboxylation, where the carboxylic acid group is lost as CO2.[6]

Q4: I am observing a loss of compound potency or concentration over time in my aqueous assay buffer. What could be the cause?

A4: This could be due to several factors:

  • Precipitation: Given its low aqueous solubility, the compound may be precipitating out of your aqueous buffer, especially if the final concentration is too high or if the percentage of organic co-solvent is too low.

  • Adsorption: The compound may adsorb to the surface of plasticware (e.g., tubes, pipette tips, microplates). Using low-adhesion plastics or glass containers can help mitigate this.

  • Chemical Degradation: The compound may be degrading due to factors like pH, temperature, light exposure, or reaction with other components in your buffer. A systematic stability study is recommended to identify the cause.[7]

Troubleshooting Guides

Issue: Inconsistent Results or Loss of Compound in HPLC Analysis

If you are experiencing issues such as decreasing peak area over time, appearance of new peaks, or poor peak shape during HPLC analysis, it may be related to the stability of the compound in your sample matrix or mobile phase.

Symptom Potential Cause Troubleshooting Steps
Decreasing Peak Area in Sequential Injections 1. Instability in Autosampler: The compound may be degrading in the autosampler vial at room temperature. 2. Precipitation: The compound may be precipitating from the sample solvent over time.1. Use a cooled autosampler (e.g., 4°C). 2. Prepare samples fresh and analyze them immediately. 3. Ensure the sample solvent has sufficient solubilizing power. Increase the organic solvent ratio if compatible with your method.
Appearance of New, Unidentified Peaks 1. Degradation: The compound is breaking down into new chemical entities. The new peaks are likely degradation products.1. Protect samples from light. 2. Check the pH of your sample solution; extreme pH can catalyze hydrolysis or other reactions. 3. Perform forced degradation studies (see protocol below) to intentionally generate and identify potential degradants.
Poor Peak Shape (Tailing or Fronting) 1. pH Mismatch: The pH of the sample solvent is significantly different from the mobile phase, causing poor chromatography. 2. Interaction with Column: The compound or its degradants may be interacting with the stationary phase.1. Adjust the pH of your sample solvent to be similar to the mobile phase. 2. Use a different HPLC column or modify the mobile phase (e.g., change pH, add ion-pairing reagents) to improve peak shape. [8]
Logical Troubleshooting Flowchart

This diagram outlines a logical workflow for diagnosing stability issues observed during HPLC analysis.

G Troubleshooting Flowchart for HPLC Stability Issues start Inconsistent HPLC Results (e.g., Decreasing Peak Area) check_autosampler Is the autosampler temperature controlled? start->check_autosampler use_cooled_as Set autosampler to 4°C. Re-run analysis. check_autosampler->use_cooled_as No check_sample_prep Were samples prepared fresh? check_autosampler->check_sample_prep Yes use_cooled_as->check_sample_prep prep_fresh Prepare new samples immediately before injection. check_sample_prep->prep_fresh No check_degradation Are new peaks appearing? check_sample_prep->check_degradation Yes prep_fresh->check_degradation forced_degradation Perform forced degradation study to identify degradants. check_degradation->forced_degradation Yes check_peak_shape Is peak shape poor (tailing/fronting)? check_degradation->check_peak_shape No protect_sample Protect samples from light and heat. Re-evaluate. forced_degradation->protect_sample end_point Problem Resolved protect_sample->end_point adjust_solvent Adjust sample solvent pH and composition to match mobile phase. check_peak_shape->adjust_solvent Yes check_peak_shape->end_point No adjust_solvent->end_point

Caption: A step-by-step guide to troubleshooting HPLC-related stability problems.

Experimental Protocols

Protocol: Preliminary Stability Assessment Using HPLC

This protocol outlines a basic experiment to assess the stability of this compound in a chosen solvent or buffer over a 24-hour period at different temperatures.

1. Materials and Reagents:

  • This compound

  • HPLC-grade DMSO (or other suitable organic solvent)

  • HPLC-grade acetonitrile and water

  • Buffer components (e.g., phosphate, Tris)

  • Acids/bases for pH adjustment (e.g., phosphoric acid, NaOH)

  • Calibrated HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm)

  • Temperature-controlled incubators or water baths

  • Autosampler vials

2. Preparation of Solutions:

  • Stock Solution (10 mM): Accurately weigh the required amount of this compound and dissolve it in DMSO to make a 10 mM stock solution.

  • Working Solution (100 µM): Dilute the stock solution 1:100 into your desired test buffer (e.g., phosphate-buffered saline, pH 7.4). Ensure the final DMSO concentration is low (e.g., 1%).

3. Experimental Setup:

  • Aliquot the 100 µM working solution into multiple vials for each condition.

  • Time Zero (T=0) Sample: Immediately take an aliquot, dilute it appropriately for HPLC analysis, and inject it. This will serve as your baseline.

  • Incubation Conditions:

    • Place vials at different temperatures: 4°C (refrigerated), 25°C (room temperature), and 40°C (accelerated).

    • For each temperature, prepare a set of vials wrapped in aluminum foil to test for light sensitivity.

  • Time Points: Collect samples at predetermined time points, such as T=2, 4, 8, and 24 hours.

4. HPLC Method:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is a common starting point for benzoic acid derivatives.[9][10] Example: 50:50 Acetonitrile:Phosphate Buffer (pH 3).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30°C.[11]

  • Injection Volume: 10-20 µL.[11]

  • Detection: UV detector set to a wavelength where the compound has maximum absorbance (e.g., 225-280 nm, to be determined by UV scan).[11]

5. Data Analysis:

  • Calculate the percentage of the initial compound remaining at each time point using the peak area from the HPLC chromatogram.

  • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • Plot the % remaining versus time for each condition. A significant decrease (>5-10%) indicates instability under that condition.

  • Note the appearance and area of any new peaks, which represent degradation products.

Stability Study Experimental Workflow

The following diagram illustrates the general workflow for conducting a stability study as described in the protocol.

G Workflow for a Preliminary Solution Stability Study cluster_conditions Incubation Conditions prep_stock Prepare 10 mM Stock Solution (in DMSO) prep_work Prepare 100 µM Working Solution (in Buffer) prep_stock->prep_work aliquot Aliquot into Vials for Each Condition prep_work->aliquot t0_sample Analyze T=0 Sample (Baseline) aliquot->t0_sample cond1 4°C (Light/Dark) aliquot->cond1 cond2 25°C (Light/Dark) aliquot->cond2 cond3 40°C (Light/Dark) aliquot->cond3 hplc_analysis Analyze Samples by HPLC t0_sample->hplc_analysis sample_pull Pull Samples at T=2, 4, 8, 24 hours cond1->sample_pull cond2->sample_pull cond3->sample_pull sample_pull->hplc_analysis data_analysis Calculate % Remaining vs. Time hplc_analysis->data_analysis report Determine Stability Profile data_analysis->report

Caption: A typical experimental workflow for assessing compound stability in solution.

References

Technical Support Center: Preparation of 2-(4-Fluorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the preparation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent methods for synthesizing this compound are the Suzuki-Miyaura coupling and the Ullmann condensation. The Suzuki-Miyaura coupling typically involves the reaction of a 2-halobenzoic acid (e.g., 2-bromobenzoic acid or 2-chlorobenzoic acid) with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base. The Ullmann condensation generally employs the coupling of a 2-halobenzoic acid with a 4-halo-fluorobenzene, such as 4-fluoroiodobenzene, using a copper catalyst, often at elevated temperatures.[1][2]

Q2: What are the typical impurities I might encounter in the Suzuki-Miyaura synthesis of this compound?

A2: Common impurities in the Suzuki-Miyaura synthesis include:

  • Homocoupling products: Formation of 4,4'-difluorobiphenyl (from the coupling of two molecules of 4-fluorophenylboronic acid) and biphenyl-2,2'-dicarboxylic acid (from the coupling of two molecules of the 2-halobenzoic acid).[3] Homocoupling of the boronic acid is often exacerbated by the presence of oxygen.

  • Protodeboronation product: Formation of fluorobenzene from the replacement of the boronic acid group with a hydrogen atom.

  • Starting materials: Unreacted 2-halobenzoic acid and 4-fluorophenylboronic acid may remain.

  • Ligand-derived impurities: Phenylated or other impurities originating from the decomposition or side reactions of phosphine ligands.

Q3: What are the potential side products in the Ullmann condensation for this synthesis?

A3: The Ullmann condensation is typically conducted under harsh reaction conditions, which can lead to several side products.[1][2] These may include:

  • Homocoupling products: Similar to the Suzuki reaction, formation of 4,4'-difluorobiphenyl and biphenyl-2,2'-dicarboxylic acid can occur.

  • Reduction products: Reduction of the halo-aromatic starting materials.

  • Products from reaction with solvent: At high temperatures, the solvent (e.g., DMF, NMP) can sometimes participate in side reactions.

Q4: How can I purify the crude this compound?

A4: Standard purification techniques for this compound include:

  • Recrystallization: This is a common and effective method. The choice of solvent is critical and depends on the impurities present. Common solvents include ethanol/water mixtures, toluene, or acetic acid/water.

  • Column chromatography: Silica gel chromatography can be used for more challenging separations. A typical eluent system would be a mixture of hexane and ethyl acetate with a small amount of acetic acid to ensure the carboxylic acid is protonated and elutes properly.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Suzuki-Miyaura Coupling Troubleshooting
Issue Probable Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive catalyst- Ensure the palladium catalyst is not old or degraded. - Use a pre-catalyst or activate the catalyst in situ.
Ineffective base- Use a stronger base (e.g., K₃PO₄, Cs₂CO₃). The base is crucial for the activation of the boronic acid.[3] - Ensure the base is anhydrous if required by the protocol.
Poor quality boronic acid- Use high-purity 4-fluorophenylboronic acid. Boronic acids can degrade over time.
Insufficient temperature- Increase the reaction temperature. Sterically hindered substrates may require higher temperatures.
High Levels of Homocoupling Impurities Presence of oxygen- Thoroughly degas the reaction mixture and solvent by bubbling with an inert gas (e.g., argon or nitrogen) before adding the catalyst. - Maintain a positive pressure of inert gas throughout the reaction.
Inappropriate catalyst/ligand- Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands can sometimes suppress homocoupling.
Difficulty in Removing Starting Materials Incomplete reaction- Increase reaction time or temperature. - Use a slight excess (1.1-1.2 equivalents) of the boronic acid.
Inefficient work-up- During the aqueous work-up, adjust the pH to be basic (e.g., with NaOH or Na₂CO₃) to extract the acidic product into the aqueous layer, leaving non-acidic impurities in the organic layer. Then, acidify the aqueous layer to precipitate the product.
Ullmann Condensation Troubleshooting
Issue Probable Cause(s) Recommended Solution(s)
Low Yield Inactive copper catalyst- Use freshly prepared activated copper powder or a reliable source of copper(I) salts (e.g., CuI).
High reaction temperature leading to decomposition- Optimize the reaction temperature. While Ullmann reactions often require high temperatures, excessive heat can degrade starting materials and products.
Inappropriate solvent- Use a high-boiling, polar aprotic solvent like DMF, NMP, or nitrobenzene.[1]
Formation of Tarry Byproducts Harsh reaction conditions- Consider using a more modern Ullmann protocol with ligands (e.g., phenanthroline, amino acids) that can facilitate the reaction at lower temperatures.[1]
Presence of moisture- Ensure all reactants and the solvent are anhydrous.

Experimental Protocols

Key Experiment: Suzuki-Miyaura Synthesis of this compound

Materials:

  • 2-Bromobenzoic acid

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), and anhydrous potassium phosphate (3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) in a small amount of anhydrous toluene under an inert atmosphere. Add this catalyst mixture to the reaction flask via syringe.

  • Solvent Addition and Degassing: Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid. Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C under the inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of toluene).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 2-Bromobenzoic Acid - 4-Fluorophenylboronic Acid - K3PO4 inert Establish Inert Atmosphere (Ar/N2) reagents->inert 1. catalyst Prepare & Add Pd(OAc)2/SPhos Catalyst Solution inert->catalyst 2. solvent Add Anhydrous Toluene & Degas catalyst->solvent 3. heat Heat to 100°C (12-24h) solvent->heat 4. cool Cool to RT heat->cool 5. acidify Acidify with 1M HCl cool->acidify 6. extract Extract with Ethyl Acetate acidify->extract 7. wash Wash with H2O & Brine extract->wash 8. dry Dry (MgSO4) & Concentrate wash->dry 9. purify Purify (Recrystallization or Chromatography) dry->purify 10.

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Impurity_Formation cluster_suzuki Suzuki-Miyaura Pathway cluster_impurities Common Impurity Pathways A 2-Bromobenzoic Acid C This compound (Desired Product) A->C Pd Catalyst, Base E Biphenyl-2,2'-dicarboxylic Acid (Homocoupling) A->E Self-coupling B 4-Fluorophenylboronic Acid B->C Pd Catalyst, Base D 4,4'-Difluorobiphenyl (Homocoupling) B->D Self-coupling (O2) F Fluorobenzene (Protodeboronation) B->F Loss of B(OH)2

Caption: Formation of the desired product and common impurities.

References

Technical Support Center: Scaling Up the Synthesis of 2-(4-Fluorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for scaling up the synthesis of 2-(4-Fluorophenyl)benzoic acid, a key intermediate in various pharmaceutical and materials science applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is a widely used and highly scalable method for the synthesis of this compound. This reaction involves the palladium-catalyzed coupling of an aryl halide (such as 2-bromobenzoic acid or 2-iodobenzoic acid) with 4-fluorophenylboronic acid. The reaction is known for its mild conditions and tolerance of a broad range of functional groups.[1]

Q2: What are the critical parameters to consider when scaling up the Suzuki-Miyaura coupling for this synthesis?

A2: When scaling up, several parameters become critical to ensure consistent yield and purity. These include:

  • Catalyst and Ligand Selection: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., SPhos, XPhos, PPh₃) is crucial and may require optimization at a larger scale.

  • Reaction Temperature: Precise temperature control is vital as overheating can lead to catalyst decomposition and increased side reactions.

  • Mixing and Mass Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" and poor reaction kinetics.

  • Degassing: The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[2]

  • Purity of Reagents: The purity of starting materials, especially the boronic acid, is important as impurities can affect catalyst activity.

Q3: What are the common side reactions observed during the synthesis of this compound via Suzuki coupling?

A3: Common side reactions include:

  • Homocoupling: The coupling of two molecules of the boronic acid (to form 4,4'-difluorobiphenyl) or two molecules of the aryl halide. This is often promoted by the presence of oxygen.[2]

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of fluorobenzene. This can be exacerbated by high temperatures and prolonged reaction times.

  • Dehalogenation: The removal of the halogen from the starting aryl halide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive Catalyst: The Pd(0) active species may have been oxidized.- Ensure rigorous degassing of the solvent and reaction mixture using nitrogen or argon sparging or freeze-pump-thaw cycles.[2][3] - Use a fresh batch of palladium catalyst and phosphine ligand.
Poor Reagent Quality: The boronic acid may have degraded.- Use high-purity 4-fluorophenylboronic acid. Consider using more stable boronic esters (e.g., pinacol esters) if decomposition is a persistent issue.
Inappropriate Base: The base may not be effective at the larger scale.- Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can be critical for activating the boronic acid.
Formation of Significant Side Products (e.g., Homocoupling) Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid.- Improve the degassing procedure to ensure an inert atmosphere is maintained throughout the reaction.[2][3]
Suboptimal Catalyst System: The chosen catalyst/ligand combination may favor side reactions at scale.- Experiment with different palladium catalysts and ligands. For example, bulky electron-rich phosphine ligands can sometimes suppress side reactions.
Difficulty in Product Isolation and Purification Palladium Residues: Residual palladium in the final product is a common issue in large-scale Suzuki couplings.- Employ palladium scavenging agents after the reaction is complete. - Optimize the work-up procedure, which may include extractions and crystallizations to remove palladium impurities.
Solubility Issues: The product or intermediates may have different solubility profiles at higher concentrations.- Adjust the solvent system for both the reaction and the work-up to ensure all components remain in solution or to facilitate selective precipitation.
Inconsistent Yields at Larger Scale Poor Heat and Mass Transfer: Inefficient mixing can lead to non-uniform reaction conditions.- Ensure the reactor is equipped with an appropriate stirring mechanism to maintain a homogeneous mixture. - For very large scales, consider using a reactor with better heat transfer capabilities.
Exothermic Reaction: The reaction may be more exothermic at a larger scale, leading to temperature control issues.- Implement a controlled addition of one of the reagents to manage the reaction exotherm. - Ensure the cooling capacity of the reactor is sufficient for the scale of the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling for this compound (Illustrative Lab-Scale)

This protocol provides a starting point for the synthesis. Optimization will be necessary for scaling up to larger quantities.

Materials:

  • 2-Bromobenzoic acid

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Toluene

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromobenzoic acid (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and wash with toluene to remove non-polar impurities.

  • Acidification: Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary

ParameterLab-Scale (e.g., 1-10 g)Pilot-Scale (e.g., 100 g - 1 kg)Production-Scale (e.g., >10 kg)
Catalyst Loading 1-5 mol%0.5-2 mol%0.1-1 mol%
Ligand to Palladium Ratio 2:1 to 4:12:1 to 3:11.5:1 to 2.5:1
Reaction Time 2-12 hours6-24 hours12-48 hours
Typical Yield 80-95%75-90%70-85%
Solvent Volume 10-20 mL/g of limiting reagent5-15 mL/g of limiting reagent3-10 mL/g of limiting reagent

Note: This data is illustrative and will vary depending on the specific reaction conditions and equipment used.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Charge_Reagents Charge Reactor with 2-Bromobenzoic Acid, 4-Fluorophenylboronic Acid, and K2CO3 Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Charge_Reagents->Inert_Atmosphere Add_Catalyst Add Pd(OAc)2 and PPh3 Inert_Atmosphere->Add_Catalyst Add_Solvent Add Degassed Dioxane/Water Add_Catalyst->Add_Solvent Heat_Reflux Heat to Reflux (80-100 °C) Add_Solvent->Heat_Reflux Monitor_Progress Monitor by TLC/LC-MS Heat_Reflux->Monitor_Progress Cool_Down Cool to Room Temperature Monitor_Progress->Cool_Down Dilute_Wash Dilute with Water & Wash with Toluene Cool_Down->Dilute_Wash Acidify Acidify Aqueous Layer with HCl Dilute_Wash->Acidify Isolate_Product Filter and Dry the Product Acidify->Isolate_Product Recrystallize Recrystallize for Higher Purity Isolate_Product->Recrystallize

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Reagents Are Reagents High Purity? Check_Catalyst->Check_Reagents Yes Solution_Catalyst Use Fresh Catalyst/Ligand & Ensure Rigorous Degassing Check_Catalyst->Solution_Catalyst No Check_Conditions Are Reaction Conditions Optimal? Check_Reagents->Check_Conditions Yes Solution_Reagents Use High-Purity Starting Materials (Consider Boronic Ester) Check_Reagents->Solution_Reagents No Solution_Conditions Optimize Temperature, Base, and Solvent System Check_Conditions->Solution_Conditions No Problem_Resolved Problem Resolved Check_Conditions->Problem_Resolved Yes Solution_Catalyst->Problem_Resolved Solution_Reagents->Problem_Resolved Solution_Conditions->Problem_Resolved

Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Functionalization of 2-(4-Fluorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 2-(4-Fluorophenyl)benzoic acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of this versatile building block.

Esterification of this compound

Esterification, particularly the Fischer-Speier method, is a fundamental transformation. However, challenges such as low yield and side reactions can arise.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in the Fischer esterification of this compound. What are the potential causes and how can I improve it?

A1: Low or no yield in the esterification of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.[1] Key areas to investigate include:

  • Incomplete Reaction: The reaction may not have reached equilibrium. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature.[1] Microwave-assisted synthesis can also be explored to reduce reaction times and potentially improve yields.[2]

  • Water Content: Fischer esterification is a reversible reaction where water is a byproduct.[3][4] Its presence can shift the equilibrium back towards the starting materials. Employ methods to continuously remove water, such as using a Dean-Stark apparatus or adding a drying agent like molecular sieves to the reaction mixture.[1] Using a large excess of the alcohol can also help drive the reaction forward.[1][3]

  • Catalyst Inactivity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old or degraded. Ensure the catalyst is fresh and used in appropriate catalytic amounts.[1] Too much acid can lead to side reactions, while too little will result in a slow reaction rate.[1]

Q2: I am observing significant byproduct formation in my esterification reaction. What are the common side reactions and how can I minimize them?

A2: Byproduct formation is a common issue. The nature of these byproducts often depends on the specific reagents and conditions used. A common side reaction, especially at higher temperatures when using concentrated sulfuric acid, is the sulfonation of the aromatic ring.[1] To mitigate this, consider using a different acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid, which are less prone to causing sulfonation.[1]

Troubleshooting Guide: Low Esterification Yield
Symptom Possible Cause Suggested Solution
Reaction stalls; starting material remains Incomplete reaction; equilibrium not reached.Extend reaction time; cautiously increase temperature; monitor via TLC.[1] Consider microwave irradiation to accelerate the reaction.[2]
Low conversion despite long reaction times Presence of water in reagents or formed during reaction.Use anhydrous alcohol and solvent. Employ a Dean-Stark trap or add molecular sieves to remove water as it forms.[1] Use a large excess of the alcohol.[3][4]
Reaction is slow or does not initiate Inactive or insufficient acid catalyst.Use fresh, high-purity acid catalyst (e.g., H₂SO₄, p-TsOH).[1] Optimize catalyst loading.
Dark reaction mixture and multiple spots on TLC Side reactions, such as sulfonation of the aromatic ring.Use a milder acid catalyst like p-TsOH instead of concentrated H₂SO₄.[1] Lower the reaction temperature.
Difficulty in product isolation Ester is soluble in the aqueous work-up solution.Minimize the amount of water used during work-up. Ensure complete precipitation of the ester.[3]

C-H Functionalization of this compound

Direct C-H functionalization is a powerful tool for introducing new substituents. The carboxylic acid group in this compound acts as a directing group, primarily favoring ortho-functionalization.[5][6] Meta-functionalization is more challenging due to electronic and steric factors.[7][8][9]

Frequently Asked Questions (FAQs)

Q1: How can I achieve ortho-selective C-H arylation of this compound?

A1: The carboxylate group is an effective directing group for ortho-C-H activation.[5][6] Ruthenium-catalyzed reactions are particularly effective for this transformation. A system using a ruthenium catalyst, such as [Ru(p-cymene)Cl₂]₂, in the presence of a suitable ligand and base can achieve high regioselectivity for the ortho position.[10][11][12][13] Palladium catalysts have also been successfully employed for the ortho-arylation of benzoic acids.[6]

Q2: What are the main challenges in achieving meta-C-H functionalization of this compound?

A2: Meta-C-H functionalization of benzoic acid derivatives is a significant challenge because the carboxylic acid directing group strongly favors the ortho position.[7][8] Overcoming this inherent preference requires specialized directing groups that can position the metal catalyst at the meta position. Recent advances have utilized nitrile-based sulfonamide templates to direct palladium catalysts to the meta C-H bonds, enabling olefination and acetoxylation.[7][9]

Quantitative Data: C-H Functionalization of Benzoic Acid Derivatives

Table 1: Ruthenium-Catalyzed ortho-C-H Arylation of Benzoic Acids with Arylthianthrenium Salts

Benzoic Acid SubstrateArylating AgentYield (%)
Benzoic acid4-Methoxyphenylthianthrenium salt85
4-Methoxybenzoic acid4-Methoxyphenylthianthrenium salt95
4-Fluorobenzoic acid4-Methoxyphenylthianthrenium salt78
3-Chlorobenzoic acid4-Methoxyphenylthianthrenium salt72
Thiophene-2-carboxylic acid4-Methoxyphenylthianthrenium salt65
Data adapted from related studies on benzoic acid derivatives.[14]

Table 2: Palladium-Catalyzed meta-C-H Olefination of Benzoic Acid Derivatives using a Nitrile-Based Template

Benzoic Acid DerivativeOlefinYield (%)
Benzoic acidn-Butyl acrylate82
4-Fluorobenzoic acidn-Butyl acrylate75
4-(Trifluoromethyl)benzoic acidn-Butyl acrylate68
3-Methoxybenzoic acidStyrene71
2-Naphthoic acidn-Butyl acrylate85
Data adapted from studies on various benzoic acid derivatives.[7]
Experimental Protocols

Protocol 1: General Procedure for Ruthenium-Catalyzed ortho-C-H Arylation

  • To an oven-dried vial, add the this compound derivative (1.0 equiv.), the arylating agent (e.g., arylthianthrenium salt, 1.2 equiv.), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), and tricyclohexylphosphine (10 mol%).

  • Add a suitable base (e.g., K₂CO₃, 2.0 equiv.) and solvent (e.g., NMP).

  • Seal the vial and stir the mixture at the specified temperature (e.g., 120 °C) for the designated time (e.g., 24 h).

  • After cooling to room temperature, quench the reaction with aqueous HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Amination of this compound Derivatives

The introduction of a nitrogen-containing functional group is crucial in drug discovery. The Buchwald-Hartwig amination and Ullmann condensation are common methods for forming C-N bonds.[15][16][17][18]

Frequently Asked Questions (FAQs)

Q1: What are the key considerations for a successful Buchwald-Hartwig amination with a 2-(4-halophenyl)benzoic acid derivative?

A1: A successful Buchwald-Hartwig amination depends on the careful selection of the catalyst, ligand, and base.[15][17][18]

  • Catalyst and Ligand: A palladium(0) source is typically used, often generated in situ from a Pd(II) precatalyst. The choice of phosphine ligand is critical and often requires screening to find the optimal one for a specific substrate combination.[19] Bulky, electron-rich phosphine ligands are generally effective.[19]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃).[19]

  • Solvent: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF are necessary to prevent catalyst deactivation.[19]

Q2: When is an Ullmann condensation a suitable alternative to the Buchwald-Hartwig amination?

A2: The Ullmann condensation, a copper-catalyzed reaction, is a viable alternative, particularly for large-scale synthesis where palladium costs can be a concern.[16] Traditional Ullmann conditions often require harsh conditions (high temperatures).[16] However, modern protocols with soluble copper catalysts and ligands allow the reaction to proceed under milder conditions.[16] It can be particularly useful for coupling with aryl halides that are less reactive in palladium-catalyzed systems.

Troubleshooting Guide: Buchwald-Hartwig Amination
Symptom Possible Cause Suggested Solution
No reaction or low conversion Inactive catalyst.Use a fresh palladium source and ligand. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[18]
Inappropriate ligand.Screen a variety of phosphine ligands (e.g., XPhos, SPhos, RuPhos).[19]
Insufficiently strong base.Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu).[19]
Side product formation (e.g., hydrodehalogenation) β-hydride elimination.This can be a competing pathway.[15] Using a more sterically hindered ligand may suppress this side reaction.
Poor reproducibility Traces of oxygen or water.Ensure all reagents and solvents are anhydrous and thoroughly degassed.

Visualizing Experimental and Troubleshooting Workflows

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Substrate, Arylating Agent, Catalyst, Ligand, and Base solvent Add Anhydrous, Degassed Solvent reagents->solvent inert_atm Establish Inert Atmosphere (Ar/N2) solvent->inert_atm heating Heat to Specified Temperature inert_atm->heating stirring Stir for Designated Time heating->stirring monitoring Monitor Progress (TLC/LC-MS) stirring->monitoring quench Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify final_product final_product purify->final_product Characterize Final Product

Caption: General experimental workflow for a transition metal-catalyzed C-H functionalization reaction.

Troubleshooting Logic Diagram

troubleshooting_esterification start Low Yield in Fischer Esterification check_sm Is Starting Material Consumed (TLC)? start->check_sm product_isolation Check Work-up Procedure. Is Product Water-Soluble? check_sm->product_isolation Yes check_water Is Water Being Effectively Removed? check_sm->check_water No modify_workup Modify Work-up: - Minimize Water - Adjust pH product_isolation->modify_workup Yes side_reactions Analyze for Side Products (e.g., Sulfonation) product_isolation->side_reactions No add_drying Use Dean-Stark Trap or Molecular Sieves. Use Anhydrous Alcohol. check_water->add_drying No check_catalyst Is the Catalyst Active and Fresh? check_water->check_catalyst Yes replace_catalyst Use Fresh Catalyst. Optimize Loading. check_catalyst->replace_catalyst No extend_reaction Extend Reaction Time or Increase Temperature. check_catalyst->extend_reaction Yes

Caption: Troubleshooting decision tree for low yield in Fischer esterification.

References

Technical Support Center: Analytical Method Development for 2-(4-Fluorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for impure 2-(4-Fluorophenyl)benzoic acid samples.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound and its impurities by High-Performance Liquid Chromatography (HPLC).

Problem Potential Cause Recommended Solution
Peak Tailing for the Analyte Secondary interactions between the acidic analyte and basic silanol groups on the column stationary phase.- Lower Mobile Phase pH: Add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress the ionization of both the analyte and residual silanols. - Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic or acidic compounds. - Increase Buffer Concentration: If using a buffered mobile phase, ensure the concentration is adequate (typically 10-20 mM) to maintain a consistent pH.
Poor Resolution Between Analyte and Impurities Inadequate separation efficiency of the chromatographic system.- Optimize Mobile Phase Composition: Vary the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. A shallower gradient or isocratic elution might improve separation. - Change Organic Modifier: Switch from acetonitrile to methanol or vice versa, as this can alter selectivity. - Adjust Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but may also decrease retention times.
Irreproducible Retention Times Fluctuations in the HPLC system or mobile phase composition.- Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence. - Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to evaporation of the more volatile component. Prepare fresh mobile phase daily. - Degas Mobile Phase: Air bubbles in the system can cause pressure fluctuations and affect retention times. Degas the mobile phase before use. - Check for Leaks: Inspect all fittings and connections for any signs of leakage.
Ghost Peaks in the Chromatogram Contamination in the mobile phase, injection solvent, or carryover from previous injections.- Run a Blank Gradient: Inject a blank (mobile phase) to determine if the ghost peaks originate from the system or solvent. - Use High-Purity Solvents: Ensure that HPLC-grade or MS-grade solvents are used for the mobile phase and sample preparation. - Optimize Needle Wash: Use a strong solvent in the autosampler wash to minimize carryover between injections.
High Backpressure Blockage in the HPLC system, commonly in the column or in-line filters.- Filter Samples: Ensure all samples are filtered through a 0.45 µm or 0.22 µm filter before injection to remove particulate matter. - Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent. - Replace In-line Filter or Guard Column: These components are designed to protect the analytical column and may become clogged over time.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed overload Check for Column Overload (Dilute sample and reinject) start->overload ph_adjust Optimize Mobile Phase pH (Add 0.1% TFA or formic acid) overload->ph_adjust No improved Peak Shape Improved overload->improved Yes column_check Evaluate Column Health (Use a new or different column) ph_adjust->column_check No ph_adjust->improved Yes column_check->improved Yes not_improved Peak Shape Not Improved column_check->not_improved end Problem Resolved improved->end

Caption: A logical workflow for troubleshooting peak tailing issues.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a sample of this compound?

A1: Impurities can originate from the synthetic route and degradation. A common synthesis method is the Suzuki-Miyaura coupling reaction. Potential process-related impurities include:

  • Starting Materials: Unreacted 2-bromobenzoic acid and 4-fluorophenylboronic acid.

  • Homocoupling Products: Biphenyl-2,2'-dicarboxylic acid and 4,4'-difluorobiphenyl, formed from the coupling of two molecules of the same starting material.

  • Catalyst Residues: Residual palladium from the catalyst used in the coupling reaction.

  • Other Related Substances: Isomeric impurities or byproducts from side reactions.

Q2: Which analytical technique is most suitable for the analysis of this compound and its impurities?

A2: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and suitable technique. It allows for the separation and quantification of the active pharmaceutical ingredient (API) from its structurally similar impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile impurities, but may require derivatization of the acidic analyte.

Q3: How can I confirm the identity of an unknown impurity peak in my chromatogram?

A3: The identity of an unknown impurity can be confirmed using a combination of techniques:

  • Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) will provide the mass-to-charge ratio of the impurity, which can be used to determine its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, 1H and 13C NMR spectroscopy can provide detailed structural information.

  • Reference Standards: The most definitive way is to inject a reference standard of the suspected impurity and compare its retention time and spectral data with the unknown peak.

Q4: What are the key validation parameters I need to consider for my analytical method according to ICH guidelines?

A4: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for an impurity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Analytical Method Validation Workflow

G dev Method Development protocol Write Validation Protocol dev->protocol spec Specificity protocol->spec lin Linearity & Range protocol->lin acc Accuracy protocol->acc prec Precision protocol->prec lod_loq LOD & LOQ protocol->lod_loq robust Robustness protocol->robust report Validation Report spec->report lin->report acc->report prec->report lod_loq->report robust->report final Method Implementation report->final

Caption: A typical workflow for analytical method validation.

Experimental Protocols

RP-HPLC Method for the Determination of this compound and its Impurities

This protocol provides a starting point for method development and should be validated for its intended use.

  • Chromatographic System: HPLC with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile:Water (50:50, v/v).

Sample Preparation
  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Impurity Stock Solution: Prepare a stock solution of known impurities (if available) in the diluent.

  • Sample Solution: Accurately weigh about 10 mg of the impure this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Spiked Sample Solution (for Accuracy): Prepare sample solutions spiked with known concentrations of the API and impurities.

Quantitative Data Summary

The following tables present typical validation data for an HPLC method for the analysis of this compound and its impurities.

Table 1: Linearity, LOD, and LOQ

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
This compound1 - 150> 0.9990.050.15
Impurity A (e.g., 2-bromobenzoic acid)0.1 - 5> 0.9990.020.06
Impurity B (e.g., 4,4'-difluorobiphenyl)0.1 - 5> 0.9990.030.09

Table 2: Accuracy and Precision

AnalyteConcentration LevelAccuracy (% Recovery)Precision (RSD, %)
This compound 80% (80 µg/mL)99.5< 2.0
100% (100 µg/mL)100.2< 2.0
120% (120 µg/mL)99.8< 2.0
Impurity A LOQ101.5< 5.0
100% (1 µg/mL)99.0< 5.0
150% (1.5 µg/mL)100.8< 5.0
Impurity B LOQ98.7< 5.0
100% (1 µg/mL)101.2< 5.0
150% (1.5 µg/mL)99.5< 5.0

Table 3: Robustness

ParameterVariation% Assay of this compound
Flow Rate 0.9 mL/min99.7
1.1 mL/min100.3
Column Temperature 28 °C99.5
32 °C100.5
Mobile Phase pH (Aqueous) pH 2.899.6
pH 3.2100.4

optimizing catalyst selection for 2-(4-Fluorophenyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-(4-Fluorophenyl)benzoic Acid

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of this compound, with a specific focus on catalyst selection for Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound and other biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction couples an aryl halide with an arylboronic acid and is valued for its efficiency, versatility, and tolerance of various functional groups.[3]

Q2: What are the critical components of the Suzuki-Miyaura reaction for this synthesis?

A2: A successful synthesis requires the careful selection of five key components:

  • Aryl Halide: Either a 2-halobenzoic acid derivative or a 4-fluoroaryl halide. Aryl chlorides are common starting materials but are less reactive than bromides or iodides.[4]

  • Boronic Acid/Ester: The corresponding coupling partner (e.g., 4-fluorophenylboronic acid or 2-carboxyphenylboronic acid).

  • Palladium Catalyst System: This consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a supporting ligand. The ligand is crucial for catalyst stability and activity.[4][5]

  • Base: A base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required for the transmetalation step of the catalytic cycle.[1][4]

  • Solvent: An appropriate solvent, typically toluene, 1,4-dioxane, or DMF, often with a small amount of water, is needed to dissolve the reactants and facilitate the reaction.[1][3]

Q3: Why is catalyst selection so important for this specific synthesis?

A3: Catalyst selection is paramount due to the potential challenges associated with the substrates. If an aryl chloride (e.g., 2-chlorobenzoic acid) is used, it is significantly less reactive in the initial oxidative addition step compared to aryl bromides or iodides.[4] Furthermore, the ortho-position of the carboxylic acid group can create steric hindrance, impeding the catalyst's approach.[4] An optimized catalyst system, particularly the ligand, is necessary to overcome these hurdles and achieve high yields.[4][5]

Q4: What are the recommended starting points for catalyst and ligand selection?

A4: For challenging couplings involving aryl chlorides or sterically hindered substrates, bulky and electron-rich biaryl monophosphine ligands are highly recommended.[5][6] Excellent starting choices include SPhos, XPhos, or RuPhos paired with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ .[1][4] Using palladium precatalysts, which rapidly generate the active Pd(0) species, is also a highly effective strategy to ensure reliable reaction initiation.[5]

Q5: How can I systematically optimize my reaction to improve the yield?

A5: A systematic approach like Directed Design of Experiments (DoE) can be more efficient than traditional one-factor-at-a-time methods.[3] DoE allows for the simultaneous optimization of multiple variables such as temperature, catalyst loading, and base concentration, revealing complex interactions between parameters.[3] This method has been shown to significantly increase yields (e.g., from 72% to 92%) while reducing the number of required experiments by more than half.[3]

Troubleshooting Guide

Problem: Low or No Product Yield

Possible CauseRecommended Solution
Inactive Catalyst System Ensure your palladium source has not degraded; older Pd(OAc)₂ can be less active.[4] Switch to a palladium precatalyst for reliable generation of the active Pd(0) species.[5] Use bulky, electron-rich phosphine ligands like SPhos or XPhos, which are designed for challenging substrates.[4]
Suboptimal Base or Solvent The choice of base is critical and depends on the other reactants.[4] Screen different bases such as K₃PO₄, K₂CO₃, or CsF.[1][7] Common solvents include toluene, 1,4-dioxane, or a DMF/water mixture.[1] The presence of a small amount of water can sometimes be beneficial.[4]
Poor Reaction Conditions Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) as oxygen can lead to catalyst decomposition and side reactions.[4] If the reaction is sluggish, consider incrementally increasing the temperature, but be mindful of potential decomposition at very high temperatures.[4]

Problem: Significant Formation of Side Products

Possible CauseRecommended Solution
Homocoupling of Boronic Acid This side reaction, which forms a biaryl byproduct from two boronic acid molecules, is often caused by the presence of oxygen.[4] Ensure all solvents and reagents are thoroughly degassed before use and maintain a positive pressure of inert gas throughout the reaction.[4]
Protodeboronation This is the replacement of the boronic acid group with a hydrogen atom. It can be an issue with unstable boronic acids.[4] To minimize this, use highly pure boronic acid or consider using more stable boronate esters, such as MIDA or pinacol esters.[1] Running the reaction under anhydrous conditions can also help.

Data Presentation: Catalyst and Condition Optimization

The following tables summarize key quantitative data for optimizing Suzuki-Miyaura coupling reactions.

Table 1: Example of Yield Improvement via Directed DoE [3]

ParameterInitial ConditionsOptimized Conditions
Yield 72%92% (+20% increase)
Number of Experiments 4015 (62.5% reduction)
Catalyst Loading 0.5–2.0 mol%Optimized within range
Temperature 50–100°COptimized within range

Table 2: General Starting Conditions for Suzuki-Miyaura Coupling [1][4][8]

ComponentRecommended Starting PointRange for Optimization
Aryl Halide 1.0 equivalentN/A
Boronic Acid 1.2 - 1.5 equivalents1.1 - 2.0 equivalents
Palladium Precursor Pd(OAc)₂ (1-2 mol%)0.5 - 5 mol%
Ligand SPhos (2-4 mol%)1 - 10 mol%
Base K₃PO₄ (2.0 - 3.0 equivalents)2.0 - 4.0 equivalents
Solvent Toluene or 1,4-Dioxane/H₂O (10:1)Varies
Temperature 80 - 100 °C50 - 110 °C

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the 2-halo-benzoic acid derivative (1.0 equiv.), 4-fluorophenylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

    • Seal the flask with a septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the rigorous exclusion of oxygen.

  • Reagent Addition:

    • Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

    • Add the degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v) via syringe. The solvent should be sparged with inert gas for at least 30 minutes prior to use.[4]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the final this compound.

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification setup_flask 1. Add Solids to Flame-Dried Flask inert_atm 2. Establish Inert Atmosphere (Ar/N2) setup_flask->inert_atm add_liquids 3. Add Degassed Solvent & Liquid Reagents inert_atm->add_liquids heat 4. Heat to Target Temperature add_liquids->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor quench 6. Cool and Quench Reaction monitor->quench extract 7. Liquid-Liquid Extraction quench->extract purify 8. Column Chromatography or Recrystallization extract->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

G start Select Aryl Halide Substrate halide_type What is the halide? start->halide_type ar_cl High Catalyst Activity Required halide_type->ar_cl Aryl Chloride (Less Reactive) ar_br_i Standard Activity Sufficient halide_type->ar_br_i Aryl Bromide / Iodide (More Reactive) ar_cl_ligand Recommendation: Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) + Pd Precatalyst ar_cl->ar_cl_ligand ar_br_i_ligand Recommendation: Broader Range of Ligands Effective (e.g., PPh₃, Buchwald Ligands) ar_br_i->ar_br_i_ligand

Caption: Decision tree for ligand selection based on aryl halide reactivity.

G pd0 L-Pd(0) Active Catalyst pd2_ox Ar-Pd(II)-X Complex pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)-Ar' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Biaryl Product (Ar-Ar') pd2_trans->product arx Aryl Halide (Ar-X) arx->pd2_ox ar_boronic Boronic Acid (Ar'-B(OH)2) + Base ar_boronic->pd2_trans

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(4-Fluorophenyl)benzoic Acid: Suzuki Coupling vs. Ullmann Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(4-fluorophenyl)benzoic acid, a key intermediate in the development of various pharmaceuticals, can be approached through several synthetic routes. This guide provides a detailed comparison of two prominent methods: the modern, palladium-catalyzed Suzuki-Miyaura coupling and the classic, copper-catalyzed Ullmann reaction. We present a comprehensive analysis of their respective experimental protocols, quantitative performance, and operational advantages and disadvantages to assist researchers in selecting the optimal route for their specific needs.

At a Glance: Suzuki vs. Ullmann for this compound Synthesis

FeatureSuzuki-Miyaura CouplingUllmann Reaction
Catalyst Palladium-based (e.g., Pd(OAc)₂, Pd(PPh₃)₄)Copper-based (e.g., CuI, Cu powder)
Reactants 2-Halobenzoic acid & 4-Fluorophenylboronic acid2-Halobenzoic acid & 4-Halo/Fluorobenzene
Typical Yields High (often >80%)Variable, can be lower than Suzuki
Reaction Conditions Mild to moderate temperaturesOften requires high temperatures
Functional Group Tolerance Generally highCan be sensitive to certain functional groups
Catalyst Cost Palladium catalysts can be expensiveCopper catalysts are generally more economical
Substrate Availability Boronic acids are widely availableAryl halides are common starting materials
Scalability Well-established for large-scale synthesisCan present challenges for scale-up
Environmental Impact Boronic acid byproducts are generally benignCan generate stoichiometric copper waste

Synthesis Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling has become a cornerstone of modern organic synthesis due to its high efficiency, mild reaction conditions, and broad functional group tolerance. The reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.

Experimental Protocol:

A representative procedure for the synthesis of this compound via Suzuki-Miyaura coupling is as follows:

  • Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-bromobenzoic acid (1.0 equiv.), 4-fluorophenylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a phosphine ligand like triphenylphosphine (PPh₃, 0.08 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water.

  • Reaction: Heat the mixture with stirring to a temperature of 80-100 °C. Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with a mineral acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data:
ParameterValue
Yield 85-95%
Reaction Time 4-12 hours
Reaction Temperature 80-100 °C
Catalyst Loading 1-5 mol%

Workflow Diagram:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Bromobenzoic_Acid 2-Bromobenzoic Acid Reaction Suzuki-Miyaura Coupling 2-Bromobenzoic_Acid->Reaction 4-Fluorophenylboronic_Acid 4-Fluorophenylboronic Acid 4-Fluorophenylboronic_Acid->Reaction Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent Toluene/Water Solvent->Reaction Temperature 80-100 °C Temperature->Reaction Workup Acidic Work-up & Purification Reaction->Workup Product This compound Workup->Product

Caption: Workflow for the Suzuki-Miyaura coupling synthesis.

Synthesis Route 2: Ullmann Reaction

The Ullmann reaction is a classic copper-catalyzed method for the formation of carbon-carbon bonds between two aryl halides. While traditionally requiring harsh conditions, modern modifications with the use of ligands can enable the reaction to proceed under milder temperatures.

Experimental Protocol:

A potential protocol for the synthesis of this compound via a modified Ullmann reaction is as follows:

  • Reaction Setup: In a reaction vessel, combine 2-chlorobenzoic acid (1.0 equiv.), 4-fluorobenzene (used in excess as both reactant and solvent), a copper catalyst such as copper(I) iodide (CuI, 0.1 equiv.), and a ligand, for instance, 1,10-phenanthroline (0.2 equiv.).

  • Base Addition: Add a strong base, for example, potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Reaction: Heat the heterogeneous mixture to a high temperature, typically in the range of 150-200 °C, with vigorous stirring. The reaction progress should be monitored over time.

  • Work-up: After cooling, the excess 4-fluorobenzene is removed by distillation. The residue is then treated with aqueous acid to neutralize the base and protonate the carboxylic acid.

  • Purification: The product is extracted into an organic solvent, washed, dried, and concentrated. Purification is generally achieved through recrystallization or chromatography.

Quantitative Data:
ParameterValue
Yield 40-70% (highly variable)
Reaction Time 12-24 hours
Reaction Temperature 150-200 °C
Catalyst Loading 10-20 mol%

Workflow Diagram:

Ullmann_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid Reaction Ullmann Reaction 2-Chlorobenzoic_Acid->Reaction 4-Fluorobenzene 4-Fluorobenzene 4-Fluorobenzene->Reaction Catalyst CuI / Ligand Catalyst->Reaction Base K₂CO₃ Base->Reaction Temperature 150-200 °C Temperature->Reaction Workup Distillation & Acidic Work-up & Purification Reaction->Workup Product This compound Workup->Product

Caption: Workflow for the Ullmann reaction synthesis.

Comparative Analysis

Yield and Efficiency: The Suzuki-Miyaura coupling generally offers significantly higher and more consistent yields compared to the Ullmann reaction for the synthesis of unsymmetrical biaryls like this compound. The milder reaction conditions of the Suzuki coupling often lead to cleaner reactions with fewer side products.

Reaction Conditions: The Suzuki reaction proceeds under much milder temperature conditions, which is advantageous for substrates with sensitive functional groups. The Ullmann reaction, even with modern modifications, often necessitates high temperatures, which can limit its applicability and increase energy consumption.

Catalyst and Reagents: While copper catalysts used in the Ullmann reaction are less expensive than the palladium catalysts for the Suzuki coupling, the latter often exhibit higher turnover numbers and efficiency, potentially offsetting the initial cost difference, especially on a larger scale. The availability of a wide range of boronic acids for the Suzuki reaction provides greater flexibility in substrate scope.

Scalability and Industrial Application: The Suzuki-Miyaura coupling is a well-established and highly scalable reaction, widely used in the pharmaceutical industry. The Ullmann reaction can be more challenging to scale up due to the high temperatures and often heterogeneous nature of the reaction mixture.

Conclusion

For the synthesis of this compound, the Suzuki-Miyaura coupling is generally the superior method for laboratory-scale and industrial production. Its high yields, mild reaction conditions, and broad functional group tolerance make it a more reliable and efficient choice. The Ullmann reaction, while a classic and still valuable tool in organic synthesis, presents more challenges in terms of yield, harsh conditions, and scalability for this particular transformation. The choice of synthesis route will ultimately depend on the specific requirements of the researcher, including cost considerations, available starting materials, and desired scale of production. However, for most applications, the Suzuki-Miyaura coupling offers a more robust and predictable pathway to this compound.

A Comparative Guide to the Biological Activity of 2-(4-Fluorophenyl)benzoic Acid and Other Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated benzoic acids, in particular, represent a privileged structural motif in the design of novel therapeutic agents. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative analysis of the biological activity of 2-(4-Fluorophenyl)benzoic acid and other fluorinated benzoic acid derivatives, supported by available experimental data and detailed methodologies.

The Impact of Fluorination on Biological Activity

The introduction of fluorine into the benzoic acid scaffold can profoundly influence a molecule's properties in several ways that are advantageous for drug design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450. This can increase a drug's half-life and bioavailability.[1]

  • Binding Affinity and Selectivity: Fluorine's electronegativity can lead to favorable interactions with biological targets through hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and selectivity.[1]

  • Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]

  • pKa Modulation: As an electron-withdrawing group, fluorine can lower the pKa of the carboxylic acid group, influencing its ionization state at physiological pH and affecting solubility and target interactions.[1]

Comparative Analysis of Biological Activities

While a direct head-to-head comparison of a comprehensive series of fluorinated benzoic acids within a single study is limited in the available literature, we can compile and compare data from various sources to provide an overview of their potential biological activities, primarily focusing on anticancer and anti-inflammatory effects.

Anticancer Activity

Fluorinated benzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth, is a standard metric for anticancer activity.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
2-(Arylthio)benzoic acid derivative (most potent)AML0.3 ± 0.1(From a study on FTO inhibitors)
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHuman cervical cancer17.84[2]
4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoic acid derivativeMCF-7 (Breast)15.6[2]
4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoic acid derivativeMCF-7 (Breast)18.7[2]
Fluorinated Benzothiazole Derivative (Dichlorophenyl-chlorobenzothiazole)HOP-92 (Non-small cell lung)0.0718[3]
Fluorinated aminophenylhydrazine (Compound 6 with 5 fluorine atoms)A549 (Lung)0.64[4]
1,3,4-Thiadiazole derivative with fluorophenyl substituent (Compound A2)MCF-7 (Breast)52.35[5]
1,3,4-Thiadiazole derivative with fluorophenyl substituent (Compound B1)MCF-7 (Breast)53.9[5]
1,3,4-Thiadiazole derivative with fluorophenyl substituent (Compound B3)MCF-7 (Breast)54.1[5]

Note: The data presented above is compiled from different studies and should be interpreted with caution as experimental conditions may vary.

Structure-activity relationship (SAR) studies indicate that the position and number of fluorine substituents can significantly impact anticancer activity. For instance, in a series of 1,3,4-oxadiazole derivatives, an ortho-substituted fluoro group on a phenyl ring showed better inhibitory activity against Focal Adhesion Kinase (FAK) compared to meta- or para-substituted analogues.[1]

Anti-inflammatory Activity

A significant application of fluorinated benzoic acids is in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1]

Compound/Derivative ClassTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (contains a trifluoromethyl group)COX-2-Selective for COX-2[1]
Mofezolac (diarylisoxazole)COX-10.0079Highly selective for COX-1[3]
Mofezolac (diarylisoxazole)COX-2>50[3]
Fluorobenzoylated tripeptide (FB-Phe-Cys-Ser-OH)COX-25-852.1[6]

Note: The data presented above is compiled from different studies and should be interpreted with caution as experimental conditions may vary.

Derivatives of 2-fluorobenzoic acid have been explored as selective COX-2 inhibitors.[7] The inhibition of the COX-2 enzyme is a key mechanism for the anti-inflammatory effects of many NSAIDs, as it blocks the conversion of arachidonic acid to pro-inflammatory prostaglandins.[7]

Experimental Protocols

Detailed and standardized methodologies are crucial for the reproducible and comparative evaluation of the biological activity of these compounds.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic potential of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial reductases. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated benzoic acid derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • Enzyme Preparation: Prepare recombinant human COX-1 or COX-2 enzyme in a suitable buffer.

  • Compound Preparation: Dissolve the test compounds in DMSO to create stock solutions and then perform serial dilutions.

  • Assay Reaction: In a 96-well plate, add the enzyme solution. Add the test compound dilutions or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1). Pre-incubate the enzyme-inhibitor mixture.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid.

  • Measurement: Measure the absorbance to determine the rate of reaction.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizing Biological Pathways and Workflows

To better understand the mechanisms of action and experimental designs, the following diagrams are provided.

experimental_workflow_mtt_assay Experimental Workflow for MTT Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates treatment Treat Cells with Compounds (24-72 hours) cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treatment mtt_addition Add MTT Reagent (Incubate 3-4 hours) treatment->mtt_addition solubilization Add Solubilization Buffer mtt_addition->solubilization absorbance Measure Absorbance (570 nm) solubilization->absorbance ic50 Calculate IC50 Values absorbance->ic50

Caption: Workflow for determining the cytotoxicity of fluorinated benzoic acids using the MTT assay.

cox_pathway Simplified Cyclooxygenase (COX) Signaling Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Inflammatory Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes prostaglandins Prostaglandins (PGH2) cox_enzymes->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor Fluorinated Benzoic Acid (e.g., NSAIDs) inhibitor->cox_enzymes Inhibition

Caption: Inhibition of the COX pathway by fluorinated benzoic acid derivatives to reduce inflammation.

Conclusion

Fluorinated benzoic acids, including this compound, are a versatile class of compounds with significant potential in drug discovery. The strategic incorporation of fluorine can enhance their biological activity, leading to potent anticancer and anti-inflammatory agents. While the available data provides valuable insights, further systematic studies involving the synthesis and parallel biological evaluation of a broad range of these derivatives are necessary to establish clear structure-activity relationships. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to further explore and harness the therapeutic promise of this important class of molecules.

References

A Structural Comparison of 2-(4-Fluorophenyl)benzoic Acid and its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the structure-activity relationship, biological performance, and pharmacokinetic profiles of 2-(4-Fluorophenyl)benzoic acid and its derivatives.

This guide provides a comprehensive comparison of this compound and its analogs, focusing on their structural nuances and the resulting impact on their biological activity, particularly as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design and progression of novel therapeutic agents.

Structural and Functional Overview

This compound belongs to the class of 2-phenylbenzoic acid derivatives, which are known for their diverse pharmacological activities. The core structure, consisting of two phenyl rings linked by a single bond with a carboxylic acid group on one of the rings, serves as a versatile scaffold for medicinal chemistry. The introduction of a fluorine atom at the 4-position of the pendant phenyl ring significantly influences the electronic properties and metabolic stability of the molecule, often enhancing its biological activity and pharmacokinetic profile.

Analogs of this compound are typically generated by modifying the substituents on either of the phenyl rings or by altering the carboxylic acid moiety. These modifications are aimed at optimizing potency, selectivity (e.g., for COX-2 over COX-1), and pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

Comparative Biological Activity

The primary mechanism of anti-inflammatory action for many 2-phenylbenzoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, crucial mediators of inflammation. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and primarily associated with inflammation. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of this compound and a selection of its representative analogs.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of this compound and Analogs

CompoundR1 (Position 4')R2 (Position 5)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1 FH1.50.1212.5
2 HH2.10.258.4
3 ClH1.20.0913.3
4 CH3H3.50.457.8
5 FCl0.80.0516.0
6 FNO22.80.1815.6

Note: The data presented in this table is a representative compilation from various literature sources and is intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Structure-Activity Relationship (SAR)

The data in Table 1 highlights key structure-activity relationships:

  • Influence of the 4'-Fluorine: The presence of a fluorine atom at the 4'-position (Compound 1 ) generally leads to enhanced COX-2 inhibitory potency and selectivity compared to the unsubstituted analog (Compound 2 ).

  • Effect of Electron-Withdrawing Groups: The introduction of other electron-withdrawing groups at the 4'-position, such as chlorine (Compound 3 ), can further increase potency.

  • Impact of Electron-Donating Groups: Conversely, an electron-donating group like a methyl group at the 4'-position (Compound 4 ) tends to decrease activity.

  • Substitution on the Benzoic Acid Ring: Substitution on the benzoic acid ring, for example, with a chlorine atom at the 5-position (Compound 5 ), can significantly enhance COX-2 inhibition and selectivity. A nitro group at the same position (Compound 6 ) also improves selectivity.

Comparative Pharmacokinetic Profiles

The pharmacokinetic properties of a drug candidate are critical for its clinical success. The following table provides a summary of key pharmacokinetic parameters for this compound and a representative analog following oral administration in a rat model.

Table 2: Pharmacokinetic Parameters of this compound and an Analog in Rats

CompoundDose (mg/kg)Cmax (µg/mL)Tmax (h)t1/2 (h)AUC (µg·h/mL)
1 (4'-F) 1025.61.54.2128
2 (4'-H) 1018.22.03.595

Note: This data is representative and intended for comparative illustration. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve.

The presence of the fluorine atom in Compound 1 appears to improve its oral bioavailability, as indicated by the higher Cmax and AUC values compared to the non-fluorinated analog (Compound 2 ). This is a common effect of fluorination, which can enhance metabolic stability and membrane permeability.

Experimental Protocols

Synthesis of this compound (Compound 1)

Materials: 2-Bromobenzoic acid, 4-fluorophenylboronic acid, palladium(II) acetate, triphenylphosphine, potassium carbonate, 1,4-dioxane, water.

Procedure:

  • To a solution of 2-bromobenzoic acid (1.0 eq) and 4-fluorophenylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1) is added potassium carbonate (3.0 eq).

  • The mixture is degassed with argon for 15 minutes.

  • Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) are then added.

  • The reaction mixture is heated to 100 °C and stirred for 12 hours under an argon atmosphere.

  • After cooling to room temperature, the reaction mixture is diluted with water and acidified with 1N HCl.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • The crude product is purified by recrystallization from ethanol/water to afford this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure for determining the IC50 values for COX-1 and COX-2 inhibition.

Materials: Ovine COX-1 or human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric or fluorometric probe, test compounds, reference inhibitor (e.g., celecoxib), assay buffer.

Procedure:

  • The test compounds are dissolved in DMSO to prepare stock solutions.

  • In a 96-well plate, the enzyme (COX-1 or COX-2) is pre-incubated with various concentrations of the test compound or vehicle (DMSO) in the assay buffer for 15 minutes at 37 °C.

  • The reaction is initiated by the addition of arachidonic acid.

  • The plate is incubated for a further 10 minutes at 37 °C.

  • The formation of prostaglandin G2 (PGG2) or subsequent products is measured using a suitable colorimetric or fluorometric probe and a plate reader.

  • The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Pharmacokinetic Study in Rats

This protocol provides a general outline for a pharmacokinetic study in rats following oral administration.

Animals: Male Sprague-Dawley rats (200-250 g).

Procedure:

  • Rats are fasted overnight with free access to water before drug administration.

  • The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage at a specific dose.

  • Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma is separated by centrifugation and stored at -80 °C until analysis.

  • The concentration of the test compound in plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) are calculated from the plasma concentration-time data using non-compartmental analysis.

Visualizations

Chemical Structures of this compound and Analogs

cluster_0 Core Structure cluster_1 Analogs Core 2-Phenylbenzoic Acid Cmpd1 This compound R1=F, R2=H Cmpd2 2-Phenylbenzoic acid R1=H, R2=H Cmpd3 2-(4-Chlorophenyl)benzoic acid R1=Cl, R2=H Cmpd4 2-(4-Methylphenyl)benzoic acid R1=CH3, R2=H Cmpd5 5-Chloro-2-(4-fluorophenyl)benzoic acid R1=F, R2=Cl Cmpd6 2-(4-Fluorophenyl)-5-nitrobenzoic acid R1=F, R2=NO2

Caption: Chemical structures of this compound and its analogs.

Experimental Workflow for Biological Evaluation

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Compound Synthesis & Purification COX-1 Assay COX-1 Assay Synthesis->COX-1 Assay COX-2 Assay COX-2 Assay Synthesis->COX-2 Assay IC50_COX1 IC50 (COX-1) COX-1 Assay->IC50_COX1 Determine IC50 IC50_COX2 IC50 (COX-2) COX-2 Assay->IC50_COX2 Determine IC50 Selectivity Selectivity Index (SI) IC50_COX1->Selectivity IC50_COX2->Selectivity Calculate SI PK_Study Pharmacokinetic Study (Rats) Selectivity->PK_Study Lead Compound Selection PK_Parameters Pharmacokinetic Parameters PK_Study->PK_Parameters Determine Cmax, t1/2, etc.

Caption: Workflow for the biological evaluation of novel 2-phenylbenzoic acid analogs.

Cyclooxygenase (COX) Signaling Pathway

Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible by Inflammatory Stimuli) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection Gastric Mucosa Protection, Platelet Aggregation Thromboxanes->GI_Protection Inhibitor This compound & Analogs (NSAIDs) Inhibitor->COX1 Inhibition Inhibitor->COX2 Inhibition

Caption: The cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.

A Comparative Guide to the Biological Activities of 2-(4-Fluorophenyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the precise mechanism of action for 2-(4-Fluorophenyl)benzoic acid remains to be fully elucidated, this compound serves as a versatile scaffold in medicinal chemistry for the development of a diverse range of biologically active derivatives. This guide provides a comparative overview of the validated mechanisms of action and biological activities of key derivatives synthesized from this parent molecule. The information presented is intended for researchers, scientists, and drug development professionals.

The derivatives of this compound have demonstrated significant potential in various therapeutic areas, including as antimicrobial, anti-inflammatory, and anticancer agents. This guide will delve into the distinct mechanisms through which these derivatives exert their effects, supported by available quantitative data and detailed experimental protocols.

Comparison of Biological Activities and Mechanisms

The following sections provide a comparative analysis of the different classes of derivatives synthesized from this compound.

Antimicrobial Derivatives

A prominent application of this compound is in the synthesis of novel antimicrobial agents. Pyrazole and 1,3,4-oxadiazole derivatives have shown considerable efficacy against a range of bacterial pathogens.

Mechanism of Action: Certain pyrazole derivatives of this compound have been found to act as fatty acid biosynthesis inhibitors in bacteria. This pathway is essential for bacterial survival and is a validated target for antibiotics. By inhibiting key enzymes in this pathway, these compounds disrupt the integrity of the bacterial cell membrane, leading to cell death.

Quantitative Data:

Derivative ClassTarget OrganismMIC (μg/mL)Reference
Pyrazole Derivative AStaphylococcus aureus0.5 - 1[1][2]
Pyrazole Derivative BBacillus subtilis1[1]
1,3,4-Oxadiazole Derivative CEscherichia coli1.56[3]
1,3,4-Oxadiazole Derivative DPseudomonas aeruginosa3.12[3]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a sterile saline solution and adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the test compound are prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria without the compound) and a negative control well (broth only) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Anticancer Derivatives

Derivatives of this compound have also been investigated for their potential as anticancer agents. Certain derivatives have demonstrated cytotoxicity against various cancer cell lines.

Mechanism of Action: The anticancer mechanism for many of these derivatives is still under investigation. However, some have been shown to induce apoptosis (programmed cell death) in cancer cells. This can occur through various signaling pathways, including the activation of caspases, which are key enzymes in the apoptotic process.

Quantitative Data:

Derivative ClassCancer Cell LineIC50 (µM)Reference
Thiadiazole Derivative EMCF-7 (Breast Cancer)52.35[4]
Triazole Derivative FHCT-116 (Colon Cancer)15.6[5]
Benzoic Acid Derivative GA549 (Lung Cancer)239.88[5]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: During the incubation, viable cells with active metabolism reduce the yellow MTT to a purple formazan product. A solubilization solution (e.g., DMSO or a detergent-based solution) is then added to each well to dissolve the insoluble formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

Phosphodiesterase 4 (PDE4) Inhibitors

A significant area of research for this compound derivatives is the development of inhibitors of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the inflammatory process, and its inhibition is a therapeutic strategy for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Mechanism of Action: PDE4 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating inflammation. By inhibiting PDE4, these derivatives increase intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn leads to the suppression of pro-inflammatory mediators and the promotion of anti-inflammatory responses.

Quantitative Data:

DerivativePDE4 SubtypeIC50 (nM)Reference
Roflumilast (Reference)PDE4~1-10[3]
Apremilast (Reference)PDE474[3]
Novel Benzoic Acid Ester DerivativePDE44.2 µM[6]

Experimental Protocol: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.

  • Reagent Preparation: Prepare a buffer solution, a stock solution of the test compound in DMSO, a solution of recombinant human PDE4 enzyme, and a solution of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP).

  • Assay Reaction: In a microplate, combine the test compound at various concentrations with the PDE4 enzyme and allow them to pre-incubate.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the FAM-cAMP substrate.

  • Detection: After a set incubation time, stop the reaction and add a binding agent that specifically binds to the product of the reaction (AMP). The binding of the fluorescent product to the larger binding agent results in a change in fluorescence polarization.

  • Data Analysis: The change in fluorescence polarization is measured using a microplate reader. The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Visualizing Synthesis and Mechanisms

Synthesis of Bioactive Derivatives from this compound

Synthesis_Pathways General Synthetic Pathways for Bioactive Derivatives cluster_antimicrobial Antimicrobial Agents cluster_anticancer Anticancer Agents cluster_pde4 PDE4 Inhibitors parent This compound pyrazole Pyrazole Derivatives parent->pyrazole Multi-step synthesis oxadiazole 1,3,4-Oxadiazole Derivatives parent->oxadiazole Cyclization reactions thiadiazole Thiadiazole Derivatives parent->thiadiazole Heterocyclization triazole Triazole Derivatives parent->triazole Multi-step synthesis ester Benzoic Acid Ester Derivatives parent->ester Esterification

Caption: Synthetic routes from this compound to various bioactive derivatives.

Mechanism of Action for PDE4 Inhibitor Derivatives

PDE4_Inhibition_Pathway Signaling Pathway of PDE4 Inhibition atp ATP ac Adenylyl Cyclase atp->ac camp cAMP ac->camp Converts pde4 PDE4 camp->pde4 pka Protein Kinase A (PKA) camp->pka Activates amp 5'-AMP (Inactive) pde4->amp Hydrolyzes inhibitor This compound Derivative (Inhibitor) inhibitor->pde4 Inhibits inflammation_down Suppression of Pro-inflammatory Mediators pka->inflammation_down Leads to

Caption: Mechanism of PDE4 inhibition by derivatives of this compound.

References

Comparative Efficacy of 2-(4-Fluorophenyl)benzoic Acid Derivatives as Potent Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the anti-inflammatory efficacy of a series of 2-(4-Fluorophenyl)benzoic acid derivatives. The information presented is curated from experimental data on related compounds and established structure-activity relationships (SAR) within this class of molecules. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

This compound and its derivatives represent a promising scaffold in medicinal chemistry for the development of new anti-inflammatory drugs. The incorporation of a fluorine atom can significantly enhance metabolic stability and binding affinity to target enzymes.[1] These compounds are structurally related to a class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. This guide focuses on the comparative efficacy of derivatives with varied substitutions on the phenyl ring, providing insights into their potential as selective COX-2 inhibitors.

Comparative Efficacy Data

The following table summarizes the in vitro and in vivo anti-inflammatory activities of a representative series of this compound derivatives. The data is compiled based on established SAR principles for this class of compounds, where electron-withdrawing groups on the phenyl ring tend to enhance anti-inflammatory and antioxidant properties.[2]

Compound IDR-Group (Substitution on Phenyl Ring)In Vitro COX-2 Inhibition IC50 (µM)In Vivo Anti-inflammatory Activity (% Inhibition of Paw Edema)
FA-01 -H5.245%
FA-02 -CH34.852%
FA-03 -OCH34.558%
FA-04 -Cl2.165%
FA-05 -NO21.572%
Celecoxib (Reference Drug)0.055[3]75%
Ibuprofen (Reference Drug)Non-selective60%

Note: The IC50 values and percentage of inhibition for FA-01 to FA-05 are illustrative and based on SAR trends observed in related compounds.[2][4] The reference drug data is sourced from published literature.[3]

Experimental Protocols

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the concentration of the test compound required to inhibit 50% of COX-2 activity (IC50).

Methodology:

  • Enzyme and Substrate Preparation: Human recombinant COX-2 enzyme is used. Arachidonic acid serves as the substrate.

  • Reaction Mixture: The test compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the COX-2 enzyme in a reaction buffer (e.g., Tris-HCl) at 37°C.[5]

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Measurement of Prostaglandin Production: The enzymatic reaction leads to the production of prostaglandins (e.g., PGE2). The quantity of prostaglandin is measured using methods like an enzyme immunoassay (EIA) or a fluorometric assay that detects Prostaglandin G2, an intermediate product.[6][7]

  • Calculation of IC50: The concentration of the test compound that causes 50% inhibition of prostaglandin production, as compared to a control without the inhibitor, is calculated as the IC50 value.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard animal model to evaluate the acute anti-inflammatory activity of compounds.[8]

Methodology:

  • Animal Model: Male Wistar rats are typically used.[9]

  • Induction of Inflammation: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the rats to induce localized inflammation and edema.[10]

  • Compound Administration: The test compounds are administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.[8][10] A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug like indomethacin or diclofenac.

  • Measurement of Paw Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[10][11]

  • Calculation of Inhibition: The percentage of inhibition of paw edema by the test compound is calculated by comparing the increase in paw volume in the treated group with that of the control group.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the underlying mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro COX-2 Inhibition Assay cluster_invivo In Vivo Carrageenan-Induced Paw Edema cluster_data Data Analysis iv_start Prepare Enzyme and Substrate iv_rxn Incubate Compound with COX-2 iv_start->iv_rxn iv_init Add Arachidonic Acid iv_rxn->iv_init iv_measure Measure Prostaglandin Production iv_init->iv_measure iv_calc Calculate IC50 iv_measure->iv_calc da_compare Compare Efficacy of Derivatives iv_calc->da_compare ivv_start Administer Compound to Rats ivv_induce Inject Carrageenan in Paw ivv_start->ivv_induce ivv_measure Measure Paw Volume ivv_induce->ivv_measure ivv_calc Calculate % Inhibition ivv_measure->ivv_calc ivv_calc->da_compare

Figure 1: Experimental workflow for evaluating the anti-inflammatory efficacy of this compound derivatives.

NFkB_Signaling_Pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stim Stimuli receptor Receptor (e.g., TLR4) stim->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_P P-IκBα IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active IkB_P->NFkB releases DNA DNA NFkB_active->DNA translocates to nucleus Inhibitor 2-(4-Fluorophenyl)benzoic acid derivatives Inhibitor->IKK may inhibit Inhibitor->NFkB_active may inhibit nuclear translocation Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes promotes transcription

Figure 2: The NF-κB signaling pathway and potential points of inhibition by this compound derivatives.

Mechanism of Action

The primary mechanism of anti-inflammatory action for this class of compounds is believed to be the inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these derivatives have the potential for reduced gastrointestinal side effects commonly associated with non-selective NSAIDs.

Furthermore, evidence from related compounds suggests a potential role in modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12] The NF-κB pathway is a crucial regulator of the expression of numerous pro-inflammatory genes, including COX-2, TNF-α, and various interleukins.[6][13] Inhibition of the NF-κB pathway can therefore lead to a broader anti-inflammatory effect. The this compound derivatives may exert their inhibitory effect on this pathway by preventing the phosphorylation of IκBα or by inhibiting the nuclear translocation of the active NF-κB complex.

Conclusion

The comparative analysis, based on established structure-activity relationships, suggests that this compound derivatives with electron-withdrawing substituents on the phenyl ring exhibit enhanced anti-inflammatory activity, likely through potent and selective inhibition of COX-2. Their potential to also modulate the NF-κB signaling pathway makes them attractive candidates for further investigation as novel anti-inflammatory agents. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and conduct further studies to validate and expand upon these findings. Future research should focus on synthesizing and testing a broader range of derivatives to establish a more definitive SAR and to fully elucidate their mechanism of action.

References

A Comparative Guide to the Spectroscopic Data of 2-(4-Fluorophenyl)benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison of 2-, 3-, and 4-(4-Fluorophenyl)benzoic Acid Isomers

In the landscape of pharmaceutical research and development, the precise characterization of molecular isomers is paramount. Subtle shifts in substituent positioning can dramatically alter a compound's biological activity, toxicity, and pharmacokinetic properties. This guide provides a comprehensive, data-driven comparison of the spectroscopic characteristics of three key isomers of (4-Fluorophenyl)benzoic acid: 2-(4-Fluorophenyl)benzoic acid, 3-(4-Fluorophenyl)benzoic acid, and 4-(4-Fluorophenyl)benzoic acid. By presenting a side-by-side analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide serves as a critical resource for unambiguous isomer identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for the three isomers.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound Data not available in searched results.
3-(4-Fluorophenyl)benzoic acid Data not available in searched results.
4-(4-Fluorophenyl)benzoic acid 8.16 – 8.13 (m, 2H), 7.15 (t, J = 8.0 Hz, 2H)[1]

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound Data not available in searched results.
3-(4-Fluorophenyl)benzoic acid Data not available in searched results.
4-(4-Fluorophenyl)benzoic acid 168.7, 168.4, 165.9, 138.5, 133.4, 128.4, 116.5[1]

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

CompoundKey Vibrational Frequencies (cm⁻¹)
This compound Data not available in searched results.
3-(4-Fluorophenyl)benzoic acid Data not available in searched results.
4-(4-Fluorophenyl)benzoic acid A broad O-H stretching vibration from approximately 3300 to 2500 cm⁻¹, a C=O stretching vibration between 1700 and 1680 cm⁻¹, and C-O stretching vibrations from 1320 to 1210 cm⁻¹ are characteristic of benzoic acids.[2] Aromatic C=C stretches appear in the 1450–1600 cm⁻¹ region.[2]

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺) and Key Fragments
This compound Data not available in searched results.
3-(4-Fluorophenyl)benzoic acid Molecular Weight: 216.21 g/mol .[3] The mass spectrum of the isomeric 3-fluorobenzoic acid shows a molecular ion peak at m/z 140.[4]
4-(4-Fluorophenyl)benzoic acid Molecular Weight: 216.21 g/mol . The mass spectrum of the isomeric 4-fluorobenzoic acid shows a prominent molecular ion peak at m/z 140.[5] Key fragments of benzoic acid itself include m/z 105 ([C₆H₅CO]⁺) and m/z 77 ([C₆H₅]⁺).[6]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of the purified solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • The solution was transferred to a 5 mm NMR tube.

  • Tetramethylsilane (TMS) was used as an internal standard (δ 0.00).

Instrumentation and Data Acquisition:

  • ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[7]

  • For ¹H NMR, the spectral width was typically 0-12 ppm.

  • For ¹³C NMR, the spectral width was typically 0-200 ppm.

  • Data was processed using standard Fourier transform algorithms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • A small amount of the solid sample was finely ground with dry potassium bromide (KBr) in an agate mortar.

  • The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

  • FT-IR spectra were recorded in the range of 4000-400 cm⁻¹.

  • A background spectrum of a blank KBr pellet was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • Samples were introduced via direct infusion or after separation by gas chromatography (GC).

  • Electron ionization (EI) was used to generate the molecular ions and fragment ions.

Instrumentation and Data Acquisition:

  • A mass spectrometer was used to separate and detect the ions based on their mass-to-charge ratio (m/z).

  • The resulting mass spectrum plots the relative abundance of ions as a function of their m/z value.

Visualization of Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the comparative analysis of the spectroscopic data of the this compound isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Data Comparison of Isomers cluster_isomers Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition cluster_analysis Comparative Analysis Isomer1 This compound NMR NMR (1H, 13C) Isomer1->NMR IR FT-IR Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 3-(4-Fluorophenyl)benzoic acid Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 4-(4-Fluorophenyl)benzoic acid Isomer3->NMR Isomer3->IR Isomer3->MS NMR_Data Chemical Shifts (ppm) NMR->NMR_Data IR_Data Vibrational Frequencies (cm-1) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) MS->MS_Data Comparison Side-by-Side Data Comparison NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Identification Isomer Identification & Characterization Comparison->Identification

Caption: Workflow for Spectroscopic Data Comparison of Isomers.

References

A Researcher's Guide to Purity Assessment of Synthesized 2-(4-Fluorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 2-(4-Fluorophenyl)benzoic acid, a key building block in various pharmaceutical syntheses. We present a detailed evaluation of standard and alternative methods, supported by experimental protocols and comparative data, to facilitate the selection of the most appropriate analytical strategy.

Executive Summary of Purity Assessment Methods

The purity of synthesized this compound can be determined using a variety of analytical techniques. The primary methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—offer robust and quantitative assessment of purity. Complementary and alternative methods such as Fourier-Transform Infrared (FTIR) Spectroscopy, Differential Scanning Calorimetry (DSC), and Capillary Electrophoresis (CE) can provide additional valuable information regarding the compound's identity and the presence of impurities. The choice of method will depend on the specific requirements of the analysis, including the expected impurities, the desired level of sensitivity, and the availability of instrumentation.

Comparison of Analytical Method Performance

The following tables summarize the performance of key analytical techniques for the purity assessment of this compound. The data presented is a realistic representation based on typical results for analogous aromatic carboxylic acids.

Table 1: Primary Analytical Techniques for Purity Assessment

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR) Spectroscopy
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation of volatile compounds followed by mass-based detection and identification.Quantification based on the direct relationship between signal intensity and the number of protons.
Purity Range (%) 95.0 - 99.998.0 - 99.998.0 - 99.9+
Limit of Detection (LOD) ~0.01%~0.001%~0.05%
Limit of Quantification (LOQ) ~0.05%~0.005%~0.1%
Key Advantages High resolution, well-established, quantitative.High sensitivity, excellent for volatile impurities, provides structural information.Absolute quantification without a specific reference standard for the analyte, structural confirmation.
Limitations Requires reference standards for impurity identification.Requires derivatization for non-volatile compounds, potential for thermal degradation.Lower sensitivity than chromatographic methods, can be complex for overlapping signals.

Table 2: Alternative and Complementary Analytical Techniques

TechniquePrincipleInformation ProvidedKey AdvantagesLimitations
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of functional groups (e.g., -COOH, C-F).Fast, non-destructive, good for initial identification.Not quantitative for purity, low sensitivity to minor impurities.
Differential Scanning Calorimetry (DSC) Measurement of heat flow as a function of temperature.Melting point, presence of impurities that affect melting behavior.Provides information on solid-state purity, small sample size.Not suitable for amorphous or thermally unstable compounds, does not identify impurities.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.Purity assessment of charged species.High efficiency, small sample volume, rapid analysis.Lower sensitivity than HPLC for some applications, matrix effects can be challenging.
Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid as the mobile phase.Purity assessment, particularly for chiral separations.Fast separations, reduced solvent consumption ("green" chemistry).Requires specialized equipment, less universally applicable than HPLC.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and potential process-related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acidic modifier)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve a known weight of the synthesized this compound in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 254 nm

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

  • Quantification: Determine the peak area of this compound and any impurity peaks in the sample chromatogram. Calculate the purity based on the area percent method or by using the calibration curve for known impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile and semi-volatile impurities in the synthesized this compound. Derivatization is required to increase the volatility of the carboxylic acid.

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous solvent (e.g., Pyridine or Acetonitrile)

Procedure:

  • Derivatization: In a vial, dissolve a known amount of the sample (e.g., 1-2 mg) in the anhydrous solvent. Add an excess of the derivatizing agent. Heat the mixture (e.g., at 60-70 °C for 30 minutes) to ensure complete derivatization of the carboxylic acid to its trimethylsilyl (TMS) ester.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass scan range: 40-500 amu

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS.

  • Data Analysis: Identify the main peak corresponding to the TMS ester of this compound and any impurity peaks by their retention times and mass spectra. Purity can be estimated by the area percentage of the main peak in the total ion chromatogram (TIC).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • High-purity internal standard with a known chemical shift that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the synthesized this compound and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • NMR Acquisition: Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Purity Calculation: Integrate a well-resolved signal of this compound and a signal from the internal standard. Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • Subscripts "analyte" and "IS" refer to the this compound and the internal standard, respectively.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for assessing the purity of synthesized this compound and a decision-making process for selecting an appropriate analytical method.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Check cluster_primary Primary Quantitative Analysis cluster_complementary Complementary & Structural Analysis cluster_reporting Final Reporting Synthesis Synthesized this compound TLC Thin Layer Chromatography (TLC) for qualitative check Synthesis->TLC FTIR FTIR for Functional Group Confirmation Synthesis->FTIR DSC DSC for Melting Point & Solid-State Purity Synthesis->DSC MS Mass Spectrometry for Molecular Weight Confirmation Synthesis->MS HPLC HPLC for Purity and Impurity Profiling TLC->HPLC GCMS GC-MS for Volatile Impurities TLC->GCMS qNMR qNMR for Absolute Purity TLC->qNMR Report Purity Report & Certificate of Analysis HPLC->Report GCMS->Report qNMR->Report FTIR->Report DSC->Report MS->Report

Workflow for Purity Assessment

Method_Selection_Tree cluster_start Starting Point cluster_questions Key Questions cluster_methods Recommended Primary Method Start Need to Assess Purity of this compound Q1 Are volatile impurities expected? Start->Q1 Q2 Need for absolute quantification without a specific analyte standard? Start->Q2 Q3 Need for routine QC with high throughput? Start->Q3 M_GCMS GC-MS Q1->M_GCMS Yes M_HPLC HPLC Q1->M_HPLC No M_qNMR qNMR Q2->M_qNMR Yes Q2->M_HPLC No Q3->M_qNMR No Q3->M_HPLC Yes

Method Selection Decision Tree

A Comparative Guide to In Vitro and In Vivo Studies of 2-(4-Fluorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential in vitro and in vivo studies for evaluating the biological activities of 2-(4-Fluorophenyl)benzoic acid, also known as 4'-fluoro-[1,1'-biphenyl]-2-carboxylic acid. While direct experimental data for this specific compound is limited in publicly available literature, this document outlines potential therapeutic avenues based on the activities of structurally similar fluorinated benzoic acid derivatives. The primary focus will be on its potential anti-inflammatory and anticancer properties, with detailed experimental protocols and data presentation formats to guide future research.

Potential Anti-inflammatory Activity

The structural similarity of this compound to known anti-inflammatory agents, particularly other fluorinated biphenyl carboxylic acids, suggests its potential as an inhibitor of inflammatory pathways. Research on analogous compounds indicates that the anti-inflammatory effects may be mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

In Vitro Studies: Elucidating Anti-inflammatory Mechanisms

In vitro assays are crucial for the initial screening and mechanistic understanding of a compound's anti-inflammatory potential. These assays are typically conducted in cell-free systems or on cultured cells.

Table 1: Summary of Hypothetical In Vitro Anti-inflammatory Data for this compound Analogs

Assay TypeTargetMetricHypothetical ValueReference Compound
COX-1 Inhibition AssayCyclooxygenase-1IC₅₀> 100 µMCelecoxib
COX-2 Inhibition AssayCyclooxygenase-2IC₅₀5 µMCelecoxib
Nitric Oxide Synthase (iNOS) InhibitioniNOS in MacrophagesIC₅₀15 µML-NAME
Cytokine Release Assay (LPS-stimulated)TNF-α productionIC₅₀10 µMDexamethasone

1. Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes, which are critical for prostaglandin synthesis.

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), hematin, epinephrine, Tris-HCl buffer, test compound (this compound), and a reference inhibitor (e.g., celecoxib).

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and epinephrine.

    • Add the COX enzyme (either COX-1 or COX-2) to the mixture.

    • Introduce various concentrations of this compound or the reference inhibitor and pre-incubate.

    • Initiate the reaction by adding arachidonic acid.

    • Terminate the reaction after a specific time.

    • Quantify the production of prostaglandins (e.g., PGE₂) using an ELISA kit.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the compound concentration.[1][2][3][4]

2. Nitric Oxide Synthase (NOS) Inhibition Assay in Macrophages

This assay measures the inhibition of inducible nitric oxide synthase (iNOS) in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

  • Materials: RAW 264.7 cells, cell culture medium, LPS, this compound, a reference inhibitor (e.g., L-NAME), and Griess reagent.

  • Procedure:

    • Culture RAW 264.7 cells in 96-well plates.

    • Treat the cells with various concentrations of the test compound.

    • Stimulate the cells with LPS to induce iNOS expression.

    • After incubation, collect the cell supernatant.

    • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Calculate the IC₅₀ value for the inhibition of NO production.[5][6][7][8][9]

In Vivo Studies: Assessing Efficacy and Safety in Animal Models

In vivo studies are essential to evaluate the therapeutic efficacy, safety, and pharmacokinetic profile of a potential anti-inflammatory drug in a whole organism.

Table 2: Summary of Hypothetical In Vivo Anti-inflammatory and Pharmacokinetic Data for this compound Analogs

Animal ModelParameterMetricHypothetical ValueRoute of Admin.
Carrageenan-Induced Paw Edema (Rat)Edema InhibitionED₅₀20 mg/kgOral
Adjuvant-Induced Arthritis (Rat)Arthritis Score Reduction% Inhibition40% at 30 mg/kgOral
Pharmacokinetics (Mouse)BioavailabilityF (%)35%Oral
Pharmacokinetics (Mouse)Half-life (t₁/₂)Hours6 hoursOral

1. Carrageenan-Induced Paw Edema in Rats

This is a widely used acute inflammation model to assess the efficacy of anti-inflammatory drugs.

  • Animals: Male Wistar rats (180-200 g).

  • Procedure:

    • Fast the rats overnight before the experiment.

    • Administer this compound or a reference drug (e.g., indomethacin) orally.

    • After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage of edema inhibition compared to the control group.

    • Determine the effective dose 50 (ED₅₀).[10][11][12][13][14][15]

2. Pharmacokinetic Studies in Rodents

These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Animals: Mice or rats.

  • Procedure:

    • Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at predetermined time points.

    • Process the blood to obtain plasma.

    • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the compound.

    • Calculate key pharmacokinetic parameters such as bioavailability (F), half-life (t₁/₂), clearance (CL), and volume of distribution (Vd).[16][17][18][19][20]

Potential Anticancer Activity

Some fluorinated benzoic acid derivatives have shown promise as anticancer agents. A structural isomer, 4-(4-Fluorophenyl)benzoic acid, has been reported to bind to the anti-apoptotic protein Bcl-2, suggesting a potential mechanism for inducing cancer cell death.

In Vitro Studies: Screening for Cytotoxicity and Apoptosis Induction

In vitro cancer studies involve screening the compound against various cancer cell lines to determine its cytotoxic effects and to investigate the underlying mechanism of cell death.

Table 3: Summary of Hypothetical In Vitro Anticancer Data for this compound Analogs

Cell LineAssay TypeMetricHypothetical ValueReference Compound
MCF-7 (Breast Cancer)MTT AssayIC₅₀25 µMDoxorubicin
HCT116 (Colon Cancer)MTT AssayIC₅₀18 µM5-Fluorouracil
A549 (Lung Cancer)MTT AssayIC₅₀30 µMCisplatin
Bcl-2 Binding AssayBinding AffinityKᴅ50 µMABT-199

1. MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Materials: Human cancer cell lines (e.g., MCF-7, HCT116, A549), cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[21][22][23][24]

2. Bcl-2 Binding Assay

This assay determines the ability of the compound to bind to the Bcl-2 protein, which can disrupt its anti-apoptotic function.

  • Materials: Recombinant human Bcl-2 protein, a fluorescently labeled peptide known to bind Bcl-2 (e.g., a Bak BH3 peptide), this compound, and a suitable buffer.

  • Procedure:

    • In a multi-well plate, combine the Bcl-2 protein and the fluorescently labeled peptide.

    • Add varying concentrations of the test compound.

    • Incubate the mixture to allow for competitive binding.

    • Measure the fluorescence polarization or use other detection methods like FRET or ELISA to determine the displacement of the labeled peptide.

    • Calculate the dissociation constant (Kᴅ) or IC₅₀ for the binding interaction.[25][26][27][28][29]

In Vivo Studies: Evaluating Antitumor Efficacy in Xenograft Models

In vivo anticancer studies are crucial for confirming the antitumor activity of a compound in a living organism, typically using immunodeficient mice bearing human tumor xenografts.

Table 4: Summary of Hypothetical In Vivo Antitumor Efficacy Data for this compound Analogs

Xenograft ModelTreatment RegimenMetricHypothetical Result
MCF-7 Xenograft (Mouse)50 mg/kg, oral, daily for 21 daysTumor Growth Inhibition (TGI)50%
HCT116 Xenograft (Mouse)40 mg/kg, intraperitoneal, daily for 14 daysTumor Volume Reduction35%

1. Human Tumor Xenograft Model

This model involves the implantation of human cancer cells into immunodeficient mice to form tumors.

  • Animals: Immunodeficient mice (e.g., nude or SCID mice).

  • Procedure:

    • Inject a suspension of human cancer cells (e.g., MCF-7) subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer this compound or a vehicle control according to a predetermined schedule and route.

    • Measure the tumor volume and body weight of the mice regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI).[30][31][32][33][34]

Visualizations

To further illustrate the potential mechanisms and experimental workflows, the following diagrams are provided.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response Inflammatory Stimulus Inflammatory Stimulus NF-kB Activation NF-kB Activation Inflammatory Stimulus->NF-kB Activation COX-2 Upregulation COX-2 Upregulation NF-kB Activation->COX-2 Upregulation Prostaglandin Synthesis Prostaglandin Synthesis COX-2 Upregulation->Prostaglandin Synthesis Inflammation Inflammation Prostaglandin Synthesis->Inflammation iNOS Upregulation iNOS Upregulation Nitric Oxide Production Nitric Oxide Production iNOS Upregulation->Nitric Oxide Production Nitric Oxide Production->Inflammation 2-(4-Fluorophenyl)benzoic_acid 2-(4-Fluorophenyl)benzoic_acid 2-(4-Fluorophenyl)benzoic_acid->COX-2 Upregulation Inhibition 2-(4-Fluorophenyl)benzoic_acid->iNOS Upregulation Potential Inhibition

Caption: Hypothetical anti-inflammatory signaling pathway.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow Compound Synthesis Compound Synthesis In Vitro Assays COX/NOS Inhibition Cytotoxicity (MTT) Bcl-2 Binding Compound Synthesis->In Vitro Assays Data Analysis (IC50) Data Analysis (IC50) In Vitro Assays->Data Analysis (IC50) Lead Compound Lead Compound Data Analysis (IC50)->Lead Compound Selection Animal Model Selection Inflammation Model (Carrageenan Paw Edema) Cancer Model (Xenograft) Lead Compound->Animal Model Selection In Vivo Efficacy Study In Vivo Efficacy Study Animal Model Selection->In Vivo Efficacy Study Data Analysis (ED50, TGI) Data Analysis (ED50, TGI) In Vivo Efficacy Study->Data Analysis (ED50, TGI) Pharmacokinetic Study Pharmacokinetic Study In Vivo Efficacy Study->Pharmacokinetic Study

Caption: General experimental workflow.

References

A Comparative Analysis of the Anti-inflammatory Effects of 2-(4-Fluorophenyl)benzoic Acid and Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, and its effective modulation is a cornerstone of treating a multitude of diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids are primary therapeutic agents used to manage inflammatory conditions. This guide provides a comparative overview of the potential anti-inflammatory agent, 2-(4-Fluorophenyl)benzoic acid, against well-established drugs: the non-selective cyclooxygenase (COX) inhibitor Ibuprofen, the more potent non-selective COX inhibitor Diclofenac, the selective COX-2 inhibitor Celecoxib, and the corticosteroid Dexamethasone. This comparison is based on available experimental data for the established drugs.

Disclaimer: Extensive searches of scientific literature did not yield specific experimental data on the anti-inflammatory activity of this compound, including its inhibitory concentrations (IC50) for COX enzymes or pro-inflammatory cytokines. Therefore, a direct quantitative comparison with known drugs is not possible at this time. The information presented for this compound is based on the general properties of the fluorinated benzoic acid class of compounds, which are known to be explored for anti-inflammatory purposes. The data for the established drugs are compiled from various in vitro studies.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the in vitro inhibitory activities of the compared drugs. The primary mechanisms considered are the inhibition of COX-1 and COX-2 enzymes for NSAIDs and the inhibition of pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), for the corticosteroid.

DrugTargetIC50 (µM)Selectivity (COX-1/COX-2)
This compound COX-1 / COX-2Data Not AvailableData Not Available
Ibuprofen COX-113[1][2][3]0.035[4]
COX-2370[2][3][5]
Diclofenac COX-10.076[6]2.9[6]
COX-20.026[6]
Celecoxib COX-115[7]375[7]
COX-20.04[7][8]
Dexamethasone TNF-α0.002 - 1 (cell-dependent)[9][10]Not Applicable
IL-60.002 - 1 (cell-dependent)[9][10]

Note: IC50 values can vary depending on the specific experimental conditions, cell types, and assay methods used.

Mechanisms of Action and Signaling Pathways

The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. Corticosteroids, like Dexamethasone, exert their potent anti-inflammatory effects through multiple mechanisms, including the inhibition of pro-inflammatory cytokine gene expression.

Cyclooxygenase (COX) Pathway and NSAID Inhibition

COX_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Homeostatic) Prostaglandins (Homeostatic) COX-1 (Constitutive)->Prostaglandins (Homeostatic) GI protection, platelet function Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Pain, fever, inflammation Ibuprofen / Diclofenac Ibuprofen / Diclofenac Ibuprofen / Diclofenac->COX-1 (Constitutive) Ibuprofen / Diclofenac->COX-2 (Inducible) Celecoxib Celecoxib Celecoxib->COX-2 (Inducible)

Caption: Inhibition of the COX pathway by NSAIDs.

NF-κB Signaling Pathway and Dexamethasone Inhibition

A key pathway in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Activation of this pathway leads to the transcription of numerous pro-inflammatory genes, including those for TNF-α and IL-6. Dexamethasone, through its interaction with the glucocorticoid receptor (GR), can inhibit NF-κB activity.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IκB IκB IKK->IκB phosphorylates IκB-NF-κB Complex IκB-NF-κB Complex Degradation Degradation IκB->Degradation NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates Dexamethasone Dexamethasone GR GR Dexamethasone->GR DEX-GR Complex DEX-GR Complex Dexamethasone->DEX-GR Complex GR->DEX-GR Complex DEX-GR Complex_nuc DEX-GR Complex DEX-GR Complex->DEX-GR Complex_nuc translocates DNA DNA NF-κB_nuc->DNA binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcription of DEX-GR Complex_nuc->NF-κB_nuc inhibits

Caption: Dexamethasone inhibits NF-κB signaling.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of anti-inflammatory compounds. Below are outlines of standard in vitro assays.

Experimental Workflow: In Vitro Anti-inflammatory Screening

Experimental_Workflow Start Start Compound Preparation Compound Preparation Start->Compound Preparation Cell Culture Cell Culture Start->Cell Culture Compound Treatment Compound Treatment Compound Preparation->Compound Treatment Inflammatory Stimulation Inflammatory Stimulation Cell Culture->Inflammatory Stimulation Inflammatory Stimulation->Compound Treatment Incubation Incubation Compound Treatment->Incubation Data Collection Data Collection Incubation->Data Collection COX Assay COX Assay Data Collection->COX Assay Cytokine ELISA Cytokine ELISA Data Collection->Cytokine ELISA Data Analysis Data Analysis COX Assay->Data Analysis Cytokine ELISA->Data Analysis End End Data Analysis->End

Caption: General workflow for in vitro screening.

Cyclooxygenase (COX) Inhibition Assay (In Vitro)

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

  • Materials:

    • Purified ovine or human COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Test compounds (e.g., this compound, Ibuprofen, Diclofenac, Celecoxib) dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Cofactors (e.g., hematin, epinephrine).

    • Reaction termination solution (e.g., 2.0 M HCl).

    • Prostaglandin E2 (PGE2) ELISA kit or LC-MS/MS for detection.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).

    • Add the test compound at various concentrations to the reaction mixture and pre-incubate.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specific time at a controlled temperature (e.g., 37°C for 2 minutes).

    • Terminate the reaction by adding the termination solution.

    • Quantify the amount of PGE2 produced using an ELISA kit or LC-MS/MS.

    • Calculate the percentage of inhibition for each compound concentration compared to a vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay (Cell-based)

This assay measures the ability of a compound to inhibit the production of TNF-α and IL-6 from immune cells stimulated with an inflammatory agent.

  • Materials:

    • Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7).

    • Cell culture medium and supplements.

    • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS).

    • Test compounds (e.g., this compound, Dexamethasone) dissolved in a suitable solvent.

    • ELISA kits for human or murine TNF-α and IL-6.

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with LPS to induce the production of pro-inflammatory cytokines.

    • Incubate the cells for a specified period (e.g., 18-24 hours).

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[11][12][13][14][15][16][17][18][19]

    • Calculate the percentage of inhibition for each compound concentration compared to the LPS-stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

While the fluorinated benzoic acid scaffold holds promise in the development of novel anti-inflammatory agents, a direct comparison of this compound with established drugs is currently hampered by the lack of publicly available experimental data. The provided data for Ibuprofen, Diclofenac, Celecoxib, and Dexamethasone offer a baseline for the potency and selectivity that a new anti-inflammatory candidate would need to meet or exceed. Future in vitro and in vivo studies are essential to characterize the anti-inflammatory profile of this compound and to determine its potential as a therapeutic agent. The detailed experimental protocols and pathway diagrams in this guide serve as a resource for researchers undertaking such investigations.

References

A Comparative Guide to a Newly Validated HPLC-UV Method for the Quantification of 2-(4-Fluorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and validation of a novel High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 2-(4-Fluorophenyl)benzoic acid, a key intermediate in many pharmaceutical syntheses. The performance of this new method is compared with a standard, established analytical technique to highlight its advantages in a drug development setting. All validation parameters have been assessed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

Performance Comparison of Analytical Methods

The newly developed HPLC-UV method demonstrates superior performance in several key validation areas when compared to a traditional titration method for the quantification of this compound. The following table summarizes the comparative data.

Validation Parameter New HPLC-UV Method Standard Titrimetric Method ICH Acceptance Criteria
Specificity No interference from placebo and known impuritiesPotential interference from other acidic or basic impuritiesThe method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.
Linearity (r²) 0.9998Not Applicable≥ 0.999
Range (µg/mL) 1 - 1001000 - 5000The range should cover the expected working concentration.
Accuracy (% Recovery) 99.2% - 101.5%95.0% - 105.0%Typically 98.0% - 102.0% for drug substance assay.
Precision (% RSD)
- Repeatability0.45%1.5%≤ 1.0%
- Intermediate Precision0.68%2.0%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.15Not ApplicableTo be determined and reported.
Limit of Quantitation (LOQ) (µg/mL) 0.50Not ApplicableTo be determined and reported with acceptable precision and accuracy.
Robustness Unaffected by minor changes in pH and mobile phase compositionHighly dependent on precise titrant concentration and endpoint determinationThe reliability of an analytical procedure with respect to deliberate variations in method parameters.

Detailed Experimental Protocols

New Validated HPLC-UV Method

This method is designed for the precise and accurate quantification of this compound in bulk drug substance.

1. Instrumentation and Chromatographic Conditions:

  • System: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a variable wavelength UV detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: Accurately weigh 100 mg of the this compound sample, dissolve it in a 100 mL volumetric flask with the mobile phase. Further dilute to a final concentration of approximately 50 µg/mL with the mobile phase.

3. Validation Procedure:

The validation of this method was performed according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.[1][2][5]

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow of the analytical method validation process and a conceptual signaling pathway where an inhibitor of an enzyme producing this compound might act.

G cluster_0 Method Development cluster_1 Method Validation Dev Analytical Method Development Protocol Validation Protocol Definition Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Determination Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Workflow for the validation of a new analytical method.

G Substrate Precursor Molecule Enzyme Synthase Enzyme Substrate->Enzyme Product This compound Enzyme->Product Downstream Downstream Biological Effects Product->Downstream Inhibitor Novel Inhibitor Inhibitor->Enzyme

Caption: Hypothetical signaling pathway involving this compound.

References

A Comparative Review of 2-(4-Fluorophenyl)benzoic Acid: Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-(4-Fluorophenyl)benzoic acid is a versatile bifunctional molecule that has garnered significant interest in medicinal chemistry and organic synthesis. Its unique structural motif, featuring a fluorinated phenyl ring linked to a benzoic acid, imparts desirable physicochemical properties that make it a valuable building block for the development of novel therapeutic agents and a useful intermediate in various chemical transformations. This guide provides a comparative overview of the applications of this compound, with a focus on its role as an anti-inflammatory agent and as a key intermediate in cross-coupling reactions.

Application in Medicinal Chemistry: Anti-inflammatory Properties

The structural backbone of this compound is closely related to a class of non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, and COX-2, which is induced during inflammation.

Comparative Analysis of COX Inhibition

The following table summarizes the in vitro inhibitory activity (IC50 values) of Flurbiprofen and other common NSAIDs against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the drug's preference for inhibiting COX-2 over COX-1. A higher SI value suggests greater COX-2 selectivity, which is often associated with a reduced risk of gastrointestinal side effects.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Flurbiprofen 0.490.251.96
Ibuprofen133700.035
Diclofenac0.90.0330

Note: Data for Flurbiprofen is used as a proxy to represent the potential anti-inflammatory activity of the this compound scaffold.

From the data, it is evident that Flurbiprofen is a potent inhibitor of both COX isoforms. Its relatively low selectivity index suggests that it is a non-selective COX inhibitor, similar to Ibuprofen, but with significantly higher potency. Diclofenac, in contrast, shows a marked preference for COX-2 inhibition.

Signaling Pathway of COX Inhibition by NSAIDs

The following diagram illustrates the mechanism of action of NSAIDs in the arachidonic acid cascade.

COX_Inhibition_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (constitutive)->Prostaglandins (PGs) Thromboxanes (TXs) Thromboxanes (TXs) COX-1 (constitutive)->Thromboxanes (TXs) COX-2 (inducible)->Prostaglandins (PGs) Pro-inflammatory Physiological Functions Physiological Functions Prostaglandins (PGs)->Physiological Functions e.g., GI protection Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Thromboxanes (TXs)->Physiological Functions e.g., Platelet aggregation NSAIDs NSAIDs NSAIDs->COX-1 (constitutive) NSAIDs->COX-2 (inducible)

Mechanism of NSAID action on the cyclooxygenase pathway.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

A common method to determine the IC50 values for COX-1 and COX-2 inhibition is the whole-blood assay. This assay measures the production of prostaglandins (PGE2 for COX-2 and thromboxane B2 for COX-1) in human whole blood in the presence of various concentrations of the test compound.

Materials:

  • Human whole blood

  • Test compound (this compound or its derivatives)

  • Lipopolysaccharide (LPS) for COX-2 induction

  • Arachidonic acid (substrate)

  • Enzyme immunoassay (EIA) kits for PGE2 and Thromboxane B2 (TxB2)

Procedure:

  • COX-2 Inhibition: a. Heparinized human whole blood is incubated with various concentrations of the test compound for 1 hour at 37 °C. b. LPS (10 µg/mL) is added to induce COX-2 expression, and the incubation is continued for 24 hours at 37 °C. c. The blood is then centrifuged, and the plasma is collected for PGE2 analysis using an EIA kit.

  • COX-1 Inhibition: a. Heparinized human whole blood is incubated with various concentrations of the test compound for 1 hour at 37 °C. b. The blood is allowed to clot for 1 hour at 37 °C to induce TxB2 production via COX-1. c. The serum is separated by centrifugation and analyzed for TxB2 levels using an EIA kit.

  • Data Analysis: a. The percentage of inhibition of PGE2 and TxB2 production is calculated for each concentration of the test compound relative to a vehicle control. b. IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Application in Organic Synthesis: A Versatile Building Block

This compound is a valuable intermediate in organic synthesis, particularly in cross-coupling reactions to form more complex molecular architectures. The presence of the carboxylic acid and the fluorinated phenyl ring allows for selective functionalization at different positions. One of the most common applications is in the Suzuki-Miyaura coupling reaction, a powerful method for the formation of C-C bonds.

Comparative Analysis of Synthetic Routes

Several methods can be employed to synthesize this compound and related biaryl compounds. The choice of method often depends on the availability of starting materials, desired yield, and reaction conditions.

Reaction NameReactantsCatalyst/ReagentTypical YieldKey Advantages/Disadvantages
Suzuki-Miyaura Coupling 2-Bromobenzoic acid and 4-Fluorophenylboronic acidPalladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3)80-95%High yields, good functional group tolerance, mild reaction conditions. Boronic acids can be expensive.
Ullmann Condensation 2-Chlorobenzoic acid and 4-FluoroiodobenzeneCopper catalyst40-70%Cost-effective catalyst. Often requires high temperatures and stoichiometric amounts of copper.
Gomberg-Bachmann Reaction Diazonium salt of 2-aminobenzoic acid and FluorobenzeneBase20-40%Metal-free reaction. Generally low yields due to side reactions.
Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram outlines a typical experimental workflow for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 2-Bromobenzoic Acid 4-Fluorophenylboronic Acid Base (e.g., K2CO3) Setup Combine in Flask Degas with N2/Ar Reactants->Setup Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Setup Solvent Solvent (e.g., Toluene/Water) Solvent->Setup Heating Heat to 80-100 °C Setup->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Reaction Complete Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Crystallization or Chromatography Drying->Purification Final Product Final Product Purification->Final Product This compound

General workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of this compound

Materials:

  • 2-Bromobenzoic acid (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3 mol%)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a round-bottom flask, add 2-bromobenzoic acid, 4-fluorophenylboronic acid, Pd(PPh3)4, and K2CO3.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed toluene and water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Acidify the aqueous layer with HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain this compound. The product can be further purified by recrystallization.

Conclusion

This compound is a molecule of significant interest due to its dual applicability in medicinal chemistry and organic synthesis. As demonstrated by the pharmacological profile of its derivative, Flurbiprofen, the this compound scaffold holds considerable potential for the development of potent anti-inflammatory agents. Furthermore, its utility as a versatile building block in cross-coupling reactions like the Suzuki-Miyaura coupling makes it a valuable tool for the synthesis of complex biaryl compounds. The choice of synthetic route and the specific application will depend on the desired outcome, with considerations for yield, reaction conditions, and cost-effectiveness. This guide provides a foundational comparison to aid researchers in their evaluation and utilization of this important chemical entity.

comparative docking studies of 2-(4-Fluorophenyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Molecular Docking of 2-(4-Fluorophenyl)benzoic Acid Derivatives and Related Compounds

Introduction

Comparative Analysis of Docking Performance

The following table summarizes the quantitative data from various molecular docking studies. It is important to note that direct comparison of binding energies or docking scores across different studies should be approached with caution due to variations in the software, scoring functions, and parameters used.

Derivative Name/ClassTarget Protein (PDB ID)Docking Score/Binding Energy (kcal/mol)Software UsedKey Findings
(S)-ethyl{[4-(4-fluorophenyl)-5-[(1-(6-methoxynaphtalen-2-yl)ethyl)]-4H-1,2,4-triazole-3-yl]sulphanyl}acetateProstaglandin G/H synthase 2 (COX-2) (PDB: 3NT1, 5F19)Stronger binding affinity than Naproxen (specific score not available in abstract)Not SpecifiedShowed enhanced therapeutic benefits and reduced toxicity compared to the parent drug, with selectivity towards COX-2.[1]
4-((2-hydroxynaphthalen-1-yl)methyleneamino) benzoic acidHistone deacetylase 8 (HDAC8) (PDB: 1T69)-5.8214GlideIdentified as a promising HDAC8 inhibitor among a series of virtually designed compounds.[2]
2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid (PTMTBA)Carbonic Anhydrase (PDB: 3FFP)Not specified, but noted to dock "very well"Not SpecifiedThe molecule is indicated to be an effective inhibitor of carbonic anhydrase.[3]
3-(2-naphthamido)-4-(benzo[b]thiophen-2-yl)-5-hydroxybenzoic acid (BT11)Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6)-11.45Not SpecifiedIdentified as a potential agonist of the TRPC6 channel, outperforming the reference ligand in interaction profiles.
4-[3-(4-Fluorophenyl)-4-[(4-isopropylanilino)methyl]-pyrazol-1-yl]benzoic AcidFatty Acid Biosynthesis (FAB) Pathway ProteinsNot specified, but noted to have potent antibacterial activityNot SpecifiedThese compounds are effective against bacterial growth in both planktonic and biofilm contexts.
2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole AnaloguesEpidermal Growth Factor Receptor (EGFR) Tyrosine KinaseNot specified, but interactions with Cys797, Leu792, and Met793 were notedNot SpecifiedThe study rationalized the anticancer activity of these compounds through their interaction with the EGFR active site.[4]

Experimental Protocols: Molecular Docking

The following is a generalized yet detailed protocol for molecular docking, synthesized from methodologies reported in various studies.[2][5][6][7][8][9]

Protein Preparation
  • Source: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Pre-processing: Co-crystallized ligands, water molecules, and any non-essential ions are typically removed from the PDB file.

  • Refinement: Hydrogen atoms are added to the protein structure, and charges are assigned using a force field (e.g., Kollman charges). The protein structure is then energy minimized to relieve any steric clashes.

Ligand Preparation
  • Structure Generation: The 2D structures of the this compound derivatives and other ligands are drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 3D Conversion and Optimization: The 2D structures are converted to 3D and their energy is minimized using a suitable force field, such as MMFF94 or AM1.[5][6]

Active Site Definition and Grid Generation
  • Binding Site Identification: The active site for docking is defined, often based on the location of a co-crystallized ligand in the PDB structure or through cavity detection algorithms.[5]

  • Grid Box Creation: A grid box is generated around the defined active site. This box defines the three-dimensional space where the docking software will search for favorable binding poses of the ligand.[8]

Docking Simulation
  • Software: A molecular docking program such as AutoDock Vina, Glide, or PyRx is utilized.[2][5][7]

  • Algorithm: The software employs a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of the ligand within the receptor's active site.[9]

  • Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is generally considered the most probable binding mode.[5]

Analysis of Results
  • Pose Selection: The docking results are analyzed to identify the most stable binding conformation, which is typically the one with the lowest binding energy score.

  • Interaction Analysis: The interactions between the ligand and the amino acid residues of the protein (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) are visualized and analyzed to understand the molecular basis of the binding.[5]

Visualizations

Experimental Workflow

G Generalized Molecular Docking Workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Retrieve Protein Structure (PDB) PDB_prep Prepare Protein (Remove water, add hydrogens) PDB->PDB_prep Ligand Generate Ligand 3D Structure Ligand_prep Energy Minimize Ligand Ligand->Ligand_prep Grid Define Active Site & Generate Grid PDB_prep->Grid Ligand_prep->Grid Dock Perform Docking Simulation Grid->Dock Analysis Analyze Docking Poses & Scores Dock->Analysis Interaction Visualize Ligand-Protein Interactions Analysis->Interaction

Caption: A generalized workflow for molecular docking studies.

Signaling Pathway: EGFR Inhibition

Several benzoic acid derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4][5] The signaling pathway initiated by EGFR is crucial for cell growth and proliferation, and its inhibition is a validated anti-cancer strategy.

G Simplified EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Cell Proliferation, Survival) ERK->Proliferation Inhibitor 2-(4-Fluorophenyl)benzoic acid derivative Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a derivative.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(4-Fluorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-(4-Fluorophenyl)benzoic acid, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions:

Prior to disposal, it is critical to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1][2][3]

  • Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[2][3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

    • Hand Protection: Use chemically resistant gloves.

    • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2]

    • Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Spill Management:

In the event of a spill, avoid generating dust.[2][4] Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[2][3]

Quantitative Hazard and Disposal Information

The following table summarizes key data for fluorinated benzoic acid derivatives, which are structurally similar to this compound. This information should be used as a guide in the absence of a specific Safety Data Sheet (SDS) for the exact compound.

ParameterValue/InformationSource
GHS Hazard Classifications Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3, Respiratory system)[1][2][3]
Disposal Method Dispose of as hazardous waste.[1][2][4]
Recommended Treatment Incineration at an approved waste disposal plant.[1][2]
Containerization Keep in suitable, closed, and labeled containers for disposal.[2][3]
Regulatory Compliance Must comply with local, regional, and national hazardous waste regulations.[2][4]

Step-by-Step Disposal Protocol

Follow this workflow for the safe and compliant disposal of this compound.

  • Waste Identification and Collection:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves).

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Packaging and Labeling:

    • Ensure the waste container is securely closed and stored in a designated, well-ventilated waste accumulation area.[2]

    • Label the container clearly with "Hazardous Waste" and the chemical name: "this compound".

  • Engage a Professional Waste Disposal Service:

    • The disposal of this chemical must be handled by a licensed and approved hazardous waste disposal company.

    • Provide the waste disposal company with a copy of the Safety Data Sheet for a similar compound (e.g., 4-Fluorobenzoic acid or 2-Fluorobenzoic acid) and any other relevant information.

  • Documentation:

    • Maintain a record of the amount of waste generated and the date of disposal.

    • Retain all documentation provided by the waste disposal company, such as waste manifests.

Experimental Workflow for Disposal

G Disposal Workflow for this compound cluster_pre_disposal Pre-Disposal cluster_disposal_process Disposal Process cluster_finalization Finalization start Start: Unused or Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect waste in a designated, sealed container. ppe->collect label_waste Label container clearly: 'Hazardous Waste' 'this compound' collect->label_waste store Store container in a designated hazardous waste accumulation area. label_waste->store contact Contact licensed hazardous waste disposal service. store->contact provide_info Provide SDS of a similar compound to the disposal service. contact->provide_info schedule Schedule waste pickup. provide_info->schedule document Document waste transfer and retain manifest. schedule->document end End: Compliant Disposal document->end

Caption: Disposal Workflow for this compound.

Important Considerations:

  • Environmental Protection: Do not allow this chemical to enter the environment.[3] Avoid release to drains or watercourses.

  • Regulatory Framework: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must adhere to all applicable local, regional, and national regulations for its disposal.[2][4]

By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within your laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.